5-Chloro-2-hydroxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXNMLFJZTSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191483 | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-80-1 | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Chloro-2-hydroxynicotinic acid CAS number and properties
An In-Depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid (CAS: 38076-80-1) for Advanced Research and Development
Introduction
This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core, a chlorine atom, a hydroxyl group, and a carboxylic acid moiety, endows it with a rich and adaptable reactivity profile. This makes it a strategic intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Researchers have successfully utilized this compound as a key precursor for synthesizing novel therapeutic agents, including those targeting neurological and metabolic diseases, as well as potent inhibitors for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It consolidates its core physicochemical properties, spectroscopic signature, key applications, and practical methodologies for its handling and use in a laboratory setting.
Chemical Identity and Core Properties
The fundamental identity and physical characteristics of a compound are paramount for its effective use in experimental design. The data below represents the most consistently reported values for this compound.
Identifiers and Molecular Structure
| Identifier | Value | Source |
| CAS Number | 38076-80-1 | [1][2][3][4] |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2][3] |
| Synonyms | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid | [1][4] |
| Molecular Formula | C₆H₄ClNO₃ | [1][3] |
| Molecular Weight | 173.55 g/mol | [1][3] |
| InChI Key | XBHXNMLFJZTSAS-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O | [2][3] |
Note on Tautomerism: It is crucial to recognize that this molecule exists in tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone (2-oxo-1,2-dihydropyridine) form. The pyridone form is often predominant and is reflected in the IUPAC name. This equilibrium can influence its reactivity and spectroscopic properties.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 262 °C (decomposes) | [1][4] |
| Solubility | Soluble in water and polar organic solvents. | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][6] |
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is essential for confirming the identity and purity of a starting material. The following is an expert interpretation of the expected spectral data for this compound, based on its molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorptions include a very broad peak from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band for the C=O stretch of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The C=O of the pyridone tautomer will likely appear at a lower wavenumber, typically 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1550-1620 cm⁻¹ region. PubChem's database confirms the availability of IR spectra for this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals will correspond to the two protons on the pyridine ring. Due to their positions relative to the electron-withdrawing groups, they will appear as doublets. A very broad singlet, often far downfield (δ > 10 ppm), will correspond to the acidic proton of the carboxylic acid and the N-H proton of the pyridone tautomer.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the chlorine and the carbon attached to the hydroxyl/oxo group being significantly influenced. PubChem notes the availability of a ¹³C NMR spectrum.[3]
-
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observable at m/z 173. A characteristic isotopic pattern for one chlorine atom (an M+2 peak at m/z 175 with roughly one-third the intensity of the M⁺ peak) would be a key confirmation of the structure. Common fragmentation patterns would include the loss of H₂O (m/z 155) and COOH (m/z 128).
Applications in Research and Development
The strategic placement of reactive functional groups makes this compound a valuable starting material. Its utility stems from the ability to selectively modify different parts of the molecule.
Core Synthetic Intermediate
This compound is a cornerstone for building more complex molecular architectures. The chlorine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated or used as a directing group. This multi-faceted reactivity allows for the rapid generation of diverse compound libraries for screening.
Caption: Synthetic utility of this compound.
Pharmaceutical and Medicinal Chemistry
In drug discovery, this molecule has been identified as a key intermediate for pharmaceuticals targeting a range of conditions.[1] Its rigid heterocyclic scaffold is often found in the core of biologically active molecules. For example, it has been used in the development of small molecule inhibitors of the Plasmodium falciparum apicoplast DNA polymerase, highlighting its potential in creating novel antimalarial agents.[2] The chlorine substituent can act as a bioisostere for other groups or provide a key interaction point with a biological target.
Agrochemicals
Beyond pharmaceuticals, this compound is a precursor in the synthesis of modern agrochemicals.[1] Its derivatives have been explored for their potential as herbicides and fungicides, contributing to the development of more effective and potentially safer crop protection solutions.[1]
Experimental Protocols and Methodologies
Adherence to established protocols is critical for safety, reproducibility, and success in the laboratory.
Proposed Synthetic Workflow
While numerous proprietary methods exist, a common academic approach to synthesizing hydroxynicotinic acids involves the transformation of coumalic acid derivatives. The following diagram outlines a plausible, generalized workflow for the synthesis of this compound, which would require adaptation and optimization for a specific laboratory setting.
Caption: Generalized workflow for synthesis and purification.
Methodology Insight: The key step in this type of synthesis is the reaction of a pyrone-like precursor with an ammonia source, which facilitates a ring-opening and subsequent ring-closing cascade to form the pyridine core. The choice of acid for the final precipitation step is critical to ensure the complete protonation of the carboxylic acid and minimize its solubility in the aqueous medium, thereby maximizing the yield.
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.
Hazard Summary Table
| GHS Classification | Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [2][3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | [2] |
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. For transfers, close the container immediately after use.
-
Spill Response: In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a sealed container for chemical waste disposal.[8] Avoid raising dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for synthetic campaigns aimed at discovering new drugs and agrochemicals. By understanding its properties, spectroscopic signatures, and safe handling requirements, researchers can fully leverage its potential to accelerate their research and development programs.
References
- This compound | C6H4ClNO3 | CID 162286 - PubChem, NIH. [Link]
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- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxynicotinic Acid
Introduction: The Significance of 5-Chloro-2-hydroxynicotinic Acid
This compound, a substituted pyridine derivative, is a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural arrangement, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, imparts a versatile reactivity profile. This makes it a valuable intermediate for drug development professionals and researchers in medicinal and agricultural chemistry.[1] The strategic placement of these functional groups allows for diverse chemical modifications, leading to the creation of novel compounds with potential therapeutic applications, including agents targeting neurological disorders and metabolic diseases, as well as the development of advanced agrochemicals like herbicides and fungicides.[1] This guide provides an in-depth exploration of scientifically robust methods for the synthesis of this important compound, focusing on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of precursors, desired purity, scalability, and safety considerations. This guide will detail two primary, field-proven methodologies:
-
Direct Chlorination of 2-Hydroxynicotinic Acid: A direct and efficient approach involving the electrophilic halogenation of the readily available 2-hydroxynicotinic acid.
-
Multi-step Synthesis from 2-Amino-5-chloropyridine: A versatile route that leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the carboxylic acid functionality.
A logical overview of the synthetic decision-making process is illustrated in the workflow diagram below.
Caption: Strategic workflow for the synthesis of this compound.
Route 1: Direct Chlorination of 2-Hydroxynicotinic Acid
This method stands out for its atom economy and straightforward execution. The core of this synthesis is the electrophilic aromatic substitution on the electron-rich pyridine ring of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position acts as a powerful activating group, directing the incoming electrophile (a chlorine species) to the 5-position.
Reaction Mechanism
The reaction proceeds via the generation of an active chlorinating agent, such as hypochlorous acid or an alkali-metal hypohalite, which then attacks the pyridine ring.[2] The electron-donating nature of the hydroxyl group stabilizes the intermediate carbocation (the sigma complex), favoring substitution at the ortho and para positions. In this case, the 5-position is electronically and sterically favored.
Caption: Mechanism of direct chlorination of 2-hydroxynicotinic acid.
Experimental Protocol
The following protocol is adapted from established procedures for the halogenation of 2-hydroxynicotinic acids.[2]
Materials:
-
2-Hydroxynicotinic acid
-
Sodium hydroxide (50% solution)
-
Chlorine gas or Sodium hypochlorite solution
-
Hydrochloric acid (12 N)
-
Isopropyl alcohol or 95% Ethanol for recrystallization
Procedure:
-
Preparation of Sodium Hypochlorite Solution (if not using commercial bleach): In a fume hood, carefully bubble chlorine gas through a cooled (0°C) solution of sodium hydroxide. The concentration should be determined prior to use.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide.
-
Chlorination: Cool the solution to 0-5°C and slowly add the sodium hypochlorite solution. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like isopropyl alcohol or ethanol to obtain the purified this compound.[2]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄ClNO₃ | [1][3] |
| Molecular Weight | 173.55 g/mol | [1][3] |
| Melting Point | 262°C (decomposes) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (typical) | ≥ 98% | [1] |
Route 2: Synthesis from 2-Amino-5-chloropyridine via Sandmeyer Reaction
Synthetic Pathway Overview
This multi-step synthesis involves:
-
Diazotization: Conversion of the amino group of 2-amino-5-chloropyridine into a diazonium salt.
-
Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a cyanide group using a copper(I) cyanide catalyst.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Caption: Synthetic pathway from 2-Amino-5-chloropyridine.
Detailed Experimental Protocols
Step 1: Diazotization of 2-Amino-5-chloropyridine
Materials:
Procedure:
-
Suspend 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
Materials:
-
Copper(I) cyanide
-
Potassium cyanide (handle with extreme caution in a fume hood)
-
The diazonium salt solution from Step 1
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) to ensure completion of the reaction.
-
Extract the product, 5-chloro-2-cyanopyridine, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrolysis of 5-Chloro-2-cyanopyridine
Materials:
-
5-Chloro-2-cyanopyridine from Step 2
-
Concentrated sulfuric acid or hydrochloric acid
Procedure:
-
Add the crude 5-chloro-2-cyanopyridine to an excess of concentrated acid.
-
Heat the mixture under reflux until the evolution of ammonia ceases (test with moist litmus paper).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Adjust the pH to precipitate the 5-chloronicotinic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 4: Hydroxylation of 5-Chloronicotinic Acid
The introduction of the hydroxyl group at the 2-position can be a challenging step. One potential approach involves a nucleophilic aromatic substitution, though this may require harsh conditions. A more modern approach could involve enzymatic hydroxylation. For the purpose of this guide, a literature-precedented chemical method is outlined.
Note: This step may require significant optimization depending on the specific substrate and desired yield.
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations.[2][4][5][6][7][8] To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=O, C-Cl).
-
Melting Point Analysis: To compare with the literature value as an indicator of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Conclusion
The synthesis of this compound is achievable through multiple synthetic routes, each with its own set of advantages and challenges. The direct chlorination of 2-hydroxynicotinic acid offers a more streamlined approach, while the multi-step synthesis from 2-amino-5-chloropyridine provides greater flexibility in terms of starting material availability. The selection of the optimal route will depend on the specific needs and resources of the research or development team. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to obtaining the desired product in high purity and yield.
References
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- EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
- Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents.
- Sandmeyer reaction - Wikipedia.
- Sandmeyer Reaction - GeeksforGeeks.
- Sandmeyer Reaction Mechanism - BYJU'S.
- Sandmeyer reaction - L.S.College, Muzaffarpur.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH.
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- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents.
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure.
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka.
- Carbanions from decarboxylation of orotate analogs: stability and mechanistic implications.
- Carboxylation in de novo purine biosynthesis - PubMed.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
- US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents.
- 2,5-dichloropyridine - 16110-09-1, C5H3Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- 2-Amino-5-chloropyridine - the NIST WebBook.
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- 3. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 2-Amino-5-chloropyridine [webbook.nist.gov]
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5-Chloro-2-hydroxynicotinic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid
Abstract
This compound is a halogenated pyridine derivative that serves as a critical and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring a pyridine core, a chlorine atom, a hydroxyl group, and a carboxylic acid moiety, imparts valuable reactivity for the synthesis of complex molecules. This guide provides a detailed overview of its chemical identity, structural properties, and established applications, particularly its role as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The discussion is tailored for researchers and scientists in drug discovery and chemical development, offering insights into the compound's utility and significance.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their heterocyclic scaffold appearing in numerous approved drugs. Within this class, this compound (CAS No. 38076-80-1) has emerged as a compound of significant interest. The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilically activatable carboxylic acid, and a metabolically stable chlorine atom—makes it an ideal starting material for creating diverse molecular libraries. Its utility is primarily recognized in its role as an intermediate, where it is used to construct more elaborate molecules designed to interact with specific biological targets. Researchers have successfully utilized this compound to design potent inhibitors and therapeutic agents, highlighting its potential in drug discovery pipelines for conditions such as neurological disorders and infectious diseases.[1][2] Furthermore, its application extends to agricultural science, where it acts as a precursor for next-generation herbicides and fungicides.[1]
Chemical Identity and Structure
A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research.
IUPAC Nomenclature and Tautomerism
This compound exhibits keto-enol tautomerism, a common phenomenon in 2-hydroxypyridines. This means it exists as an equilibrium mixture of two constitutional isomers: the 'hydroxy' (enol) form and the 'oxo' (keto) form. Consequently, two IUPAC names are considered correct and are used interchangeably in chemical literature and databases.
The keto form is often the predominant tautomer in solution and the solid state. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.
Caption: Keto-enol tautomerism of the title compound.
Chemical Structure and Molecular Identifiers
The fundamental identifiers for this compound are summarized below, providing a standardized basis for its identification in databases and publications.
Caption: 2D structure of this compound.
| Identifier | Value | Source(s) |
| CAS Number | 38076-80-1 | [1][2][4] |
| Molecular Formula | C₆H₄ClNO₃ | [1][2][3] |
| Molecular Weight | 173.55 g/mol | [1][2][3] |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2][3] |
| SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O | [2][3][5] |
| InChIKey | XBHXNMLFJZTSAS-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1][4] |
| Purity | ≥98% | [1][2] |
| Melting Point | 258-260 °C; 262 °C (decomposes) | [2][6] |
| Storage | Room Temperature, under inert atmosphere | [1][6] |
Role in Synthetic Chemistry
The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical modifications.
-
The carboxylic acid group is readily converted into esters, amides, or acid chlorides, enabling the extension of the molecular scaffold.
-
The 2-oxo/hydroxy group can be alkylated or used as a handle for further reactions.
-
The chloro substituent is relatively stable but can participate in cross-coupling reactions under specific catalytic conditions, offering a route to introduce new carbon-carbon or carbon-heteroatom bonds.
This multi-faceted reactivity is leveraged in drug discovery to generate libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the use of an intermediate in drug discovery.
Applications in Research and Development
Pharmaceutical Development
This compound is a recognized intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly valuable for developing agents targeting the central nervous system and for creating novel inhibitors of metabolic pathways.[1] The chlorine atom can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. Published research has identified its utility in the discovery of small molecule inhibitors for enzymes like the Plasmodium falciparum apicoplast DNA polymerase, which is a target for anti-malarial drugs.[2]
Agrochemical Chemistry
In the agricultural sector, this compound serves as a precursor for herbicides and fungicides.[1] The pyridine core is a common feature in many agrochemicals, and modifications enabled by this intermediate allow for the development of compounds that can modulate plant growth or offer protection against pathogens, contributing to efforts to improve crop yields.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2]
-
Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere to prevent degradation.[6]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in both pharmaceutical and agricultural sciences. Its well-defined structure, predictable reactivity, and commercial availability make it a valuable asset for research and development teams. As the demand for novel, highly specific, and effective small molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role in the creation of future therapies and crop protection technologies.
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A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxynicotinic Acid
This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and structural elucidation of 5-Chloro-2-hydroxynicotinic acid (CAS: 38076-80-1). As a crucial building block in medicinal chemistry and materials science, rigorous characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in drug development pipelines. This document synthesizes data from established spectral databases and provides expert interpretation grounded in the fundamental principles of each analytical technique.
The IUPAC name for this compound is 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid, which highlights its existence predominantly in the pyridone tautomeric form.[1][2] This structural feature is key to understanding its spectroscopic behavior.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon skeleton and the chemical environment of protons. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.
Predicted ¹H NMR Data
While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily found, we can predict the expected chemical shifts based on its structure and established principles. The analysis would reveal three key non-exchangeable protons and two exchangeable protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 | ~ 7.8 - 8.2 | Doublet (d) | Deshielded by the adjacent carbonyl and the ring nitrogen. Coupled to H6. |
| H6 | ~ 8.2 - 8.5 | Doublet (d) | Deshielded by the adjacent chlorine and ring nitrogen. Coupled to H4. |
| NH (pyridone) | ~ 11.0 - 13.0 | Broad Singlet (br s) | Exchangeable proton. Chemical shift is highly dependent on solvent and concentration. |
| COOH | ~ 12.0 - 14.0 | Broad Singlet (br s) | Exchangeable acidic proton. Often very broad and may overlap with the NH signal.[3] |
Expected ¹³C NMR Data
¹³C NMR data provides a map of the carbon framework. A spectrum for this compound has been recorded, though specific peak assignments require interpretation based on substituent effects.[1]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Quaternary carbon, typically a sharp signal of lower intensity.[4] |
| C=O (Pyridone) | 160 - 165 | Quaternary carbon, deshielded by oxygen and nitrogen. |
| C6 | 140 - 145 | Aromatic carbon adjacent to nitrogen and chlorine. |
| C4 | 135 - 140 | Aromatic carbon adjacent to the carboxylic acid group. |
| C5 | 120 - 125 | Aromatic carbon directly bonded to the electronegative chlorine atom. |
| C3 | 115 - 120 | Quaternary aromatic carbon bonded to the carboxylic acid. |
Experimental Protocol for NMR Data Acquisition
The choice of solvent is critical for NMR analysis of this compound due to the presence of exchangeable protons (NH and COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it can form hydrogen bonds, which slows down the exchange rate of the acidic protons, allowing for their observation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[5]
-
A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[6] For this compound, FTIR is essential for confirming the presence of the carboxylic acid and pyridone moieties.
Characteristic IR Absorption Bands
Experimental IR spectra for this compound are available and confirm the presence of key functional groups.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The very broad nature is due to extensive intermolecular hydrogen bonding (dimerization).[3] |
| N-H Stretch (Pyridone) | 3000 - 3200 | Medium, Broad | Often appears as a shoulder on the broader O-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of protons on the pyridine ring. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | A key indicator of the carboxylic acid functional group. |
| C=O Stretch (Pyridone) | 1650 - 1680 | Strong, Sharp | Confirms the 2-oxo tautomeric form of the pyridine ring. |
| C=C / C=N Stretch (Aromatic) | 1550 - 1620 | Medium to Strong | Multiple bands are expected, corresponding to the vibrations of the pyridine ring. |
| C-Cl Stretch | 700 - 800 | Medium | Found in the fingerprint region; confirms the presence of the chlorine substituent. |
Experimental Protocol for FTIR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method, requiring minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) can be directly analyzed to identify the characteristic absorption bands of the functional groups.
FTIR Workflow Diagram
Caption: Workflow for FTIR Spectroscopic Analysis via ATR.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and valuable information about a molecule's structure through its fragmentation pattern.
Expected Mass Spectrometry Data
The molecular formula C₆H₄ClNO₃ gives a calculated exact mass of 172.98797 Da.[1] The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine.
| Ion | Expected m/z | Relative Abundance (%) | Notes |
| [M]⁺ | ~173 | ~100 | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | ~175 | ~32 | Isotopic peak corresponding to the ³⁷Cl isotope. The ~3:1 ratio is characteristic of a single chlorine atom. |
| [M-OH]⁺ | ~156 | Variable | Fragmentation due to the loss of a hydroxyl radical from the carboxylic acid group.[7] |
| [M-COOH]⁺ | ~128 | Variable | Fragmentation due to the loss of the entire carboxyl group as a radical.[7] |
Experimental Protocol for MS Data Acquisition (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often keeping the molecular ion intact.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The analysis can be performed in either positive or negative ion mode.
-
Negative Mode: Will likely detect the deprotonated molecule [M-H]⁻ at m/z 172.
-
Positive Mode: Will likely detect the protonated molecule [M+H]⁺ at m/z 174.
-
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). A full scan is performed over a relevant m/z range (e.g., 50-300 Da).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or its protonated/deprotonated form) and confirm the characteristic [M]/[M+2] isotopic pattern for chlorine.
MS Workflow Diagram
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An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxynicotinic Acid for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-hydroxynicotinic acid is a halogenated pyridine carboxylic acid derivative with significant potential in the pharmaceutical and agrochemical industries.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, make it a versatile building block for the synthesis of novel bioactive molecules.[2] In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is of paramount importance. Solubility is a critical physicochemical property that profoundly influences a drug's bioavailability, manufacturability, and the design of its dosage form.[3]
This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this guide focuses on delivering a robust framework for researchers to experimentally determine and interpret its solubility profile. We will delve into the known physicochemical properties of this compound, discuss the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for its experimental determination and analytical quantification.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [4][5] |
| Molecular Weight | 173.55 g/mol | [4][5] |
| Melting Point | 262 °C (with decomposition) | [2][6] |
| Predicted XLogP3 | 0.8 | [4] |
| Appearance | White to off-white crystalline powder | [2] |
The presence of both a carboxylic acid and a hydroxyl group suggests that this compound can act as both a hydrogen bond donor and acceptor, indicating a propensity for solubility in polar solvents.[7] The predicted XLogP3 value of 0.8 suggests a relatively low lipophilicity, further supporting its likely preference for polar environments.[4]
The Critical Role of pKa
Solubility Profile of this compound: A Theoretical Overview
While quantitative solubility data for this compound in various solvents is not extensively documented, we can infer its general solubility behavior based on its structure and the principles of "like dissolves like."
Qualitative Solubility:
This compound is reported to be soluble in water and polar organic solvents.[7] Its solubility is expected to be significant in protic polar solvents such as methanol and ethanol, and in aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane and toluene is anticipated to be low.
Influence of pH on Aqueous Solubility:
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution.
-
At low pH (pH < pKa): The compound will exist predominantly in its neutral, protonated form. The solubility in this state is referred to as the intrinsic solubility (S₀) and is typically the lowest aqueous solubility.
-
At high pH (pH > pKa): The carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. The overall solubility will, therefore, increase significantly as the pH rises.[8]
This relationship is a direct consequence of Le Châtelier's principle applied to the dissolution equilibrium.[4] The expected pH-solubility profile for an acidic compound like this compound is illustrated in the following diagram.
Caption: Expected pH-solubility profile for this compound.
Experimental Determination of Solubility: The Equilibrium Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Solvents of interest (e.g., water, phosphate buffers of various pH, ethanol, methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Dilution: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the accurate quantification of solutes in solubility studies.[7] While a specific validated method for this compound is not published, the following method is proposed based on the analysis of similar aromatic carboxylic acids.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 280 nm (to be confirmed by UV scan) |
Method Validation Outline:
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to establish a calibration curve and determine the correlation coefficient (R²) and linear range.[10]
-
Accuracy: Analyze samples with known concentrations of the analyte to determine the percent recovery.
-
Precision: Perform repeated injections of the same sample to assess the repeatability of the method (intra-day precision) and analyze the same sample on different days to determine intermediate precision (inter-day precision).[11]
Data Interpretation and Application
The experimentally determined solubility values can be used to:
-
Select appropriate solvents for formulation: For liquid formulations, solvents in which the drug has high solubility are preferred.
-
Assess the risk of precipitation: Understanding the solubility in different physiological pH ranges can help predict the likelihood of precipitation upon administration.
-
Guide salt selection and formulation strategies: If the aqueous solubility is low, strategies such as salt formation, co-solvency, or the use of solubilizing excipients may be necessary.[12]
Troubleshooting Common Issues in Solubility Determination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent solubility results | Incomplete equilibration; Temperature fluctuations; Compound degradation | Increase equilibration time and verify with time-point sampling; Ensure tight temperature control; Assess compound stability in the solvent. |
| Low recovery | Adsorption of the compound to the filter or vial surface | Use low-binding materials (e.g., polypropylene vials); Saturate the filter with the solution before collecting the sample. |
| Precipitation after filtration | Supersaturation; Temperature change | Dilute the sample immediately after filtration; Maintain constant temperature throughout the experiment. |
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its successful development as a pharmaceutical or agrochemical agent. While publicly available quantitative data is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility profile accurately. By employing the robust shake-flask method and a suitable analytical technique such as HPLC, scientists can generate the critical data needed to inform formulation strategies and advance their research and development efforts.
References
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An In-depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid: Synthesis, Properties, and Applications
Abstract
5-Chloro-2-hydroxynicotinic acid, a halogenated derivative of nicotinic acid, serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its unique electronic and steric properties, conferred by the chloro and hydroxyl substituents on the pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers and professionals in the fields of medicinal chemistry, drug discovery, and crop science.
Introduction and Historical Context
The story of this compound is intrinsically linked to the broader history of nicotinic acid (niacin or vitamin B3) and its derivatives. While nicotinic acid itself was first synthesized in 1867 through the oxidation of nicotine, its vital role as a vitamin was not recognized until the work of Conrad Elvehjem in 1937, who identified it as the "pellagra-preventing factor". This discovery spurred extensive research into the synthesis and biological activities of various nicotinic acid analogs.
The introduction of substituents onto the pyridine ring of nicotinic acid allows for the fine-tuning of its chemical properties and biological activity. The development of synthetic methodologies to introduce halogen and hydroxyl groups was a significant advancement, paving the way for the creation of compounds like this compound. While the precise first synthesis of this specific molecule is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of nicotinic acid derivatives for various applications. A key method for its preparation was detailed in a 1987 patent, describing the chlorination of 2-hydroxynicotinic acid[1]. This method highlights a practical approach to accessing this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
This compound exists as a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid and a hydroxyl group, allows for tautomerism between the hydroxy-pyridine and pyridone forms, with the latter being the predominant tautomer.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [2][3] |
| Molecular Weight | 173.55 g/mol | [2][3] |
| CAS Number | 38076-80-1 | [3] |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2] |
| Melting Point | 258-260 °C | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Key resonances in the ¹³C NMR spectrum provide insight into the carbon framework of the molecule.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. These typically include broad O-H stretching vibrations from the carboxylic acid and the pyridone N-H, a C=O stretching vibration for the carboxylic acid, and another C=O stretching vibration for the pyridone ring.[2]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.
Synthesis of this compound: A Detailed Protocol
A reliable and straightforward method for the synthesis of this compound involves the direct chlorination of 2-hydroxynicotinic acid. The following protocol is adapted from established procedures[1].
Experimental Protocol: Chlorination of 2-Hydroxynicotinic Acid
Materials:
-
2-Hydroxynicotinic acid
-
5% Sodium hypochlorite (NaOCl) solution
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
In a suitable reaction vessel, a mixture of 7 g (0.05 mole) of 2-hydroxynicotinic acid in 140 ml of a 5% sodium hypochlorite solution is prepared.
-
The reaction mixture is stirred overnight at room temperature to ensure complete chlorination.
-
After the reaction is complete, concentrated hydrochloric acid is added dropwise to the stirred solution until the mixture becomes acidic, leading to the precipitation of the product.
-
The precipitated solid is collected by filtration.
-
The collected solid is washed three times with water to remove any remaining salts and impurities.
-
The purified product is then air-dried for 72 hours to yield 4.42 g of this compound.
-
For further purification, the solid can be triturated three times with 6N hydrochloric acid and subsequently three times with water.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Key Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agricultural sectors. Its utility stems from the reactivity of its functional groups, which allows for further molecular elaboration.
Pharmaceutical Development
This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules. It is particularly valuable in the development of novel therapeutics targeting neurological and metabolic diseases[4]. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the final drug molecule, while the hydroxyl and carboxylic acid groups provide handles for further chemical modifications to optimize pharmacological properties. Researchers have utilized this scaffold in the design of potent enzyme inhibitors and receptor modulators, underscoring its potential in drug discovery campaigns[4].
Agrochemical Innovation
In the field of agricultural chemistry, this compound is employed as a precursor for the synthesis of modern herbicides and fungicides[4]. The unique substitution pattern on the pyridine ring can impart selective herbicidal or fungicidal activity. Its derivatives have shown the ability to modulate plant growth and enhance resistance to pathogens, making it a valuable tool in the quest for improved crop yields and more sustainable agricultural practices[4].
Diagram of Application Areas:
Caption: Key application areas of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the enduring importance of substituted nicotinic acid derivatives in modern chemical research. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists in both academia and industry. As the demand for novel pharmaceuticals and more effective agrochemicals continues to grow, the utility of this and related building blocks is poised to expand. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and on exploring its application in the synthesis of increasingly complex and potent bioactive molecules.
References
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tautomerism in 5-Chloro-2-hydroxynicotinic acid
An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Chloro-2-hydroxynicotinic Acid
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1] Like other 2-hydroxypyridines, its chemical behavior and biological activity are fundamentally governed by a prototropic tautomeric equilibrium between its hydroxy (enol) and pyridone (keto) forms. Understanding and characterizing this equilibrium is critical for rational drug design, synthesis optimization, and predicting physicochemical properties. This technical guide provides a comprehensive analysis of the , detailing the underlying theoretical principles, modern experimental characterization techniques, and robust computational methodologies. It is intended as a definitive resource for researchers and drug development professionals working with this class of heterocyclic compounds.
The Theoretical Framework of Pyridine Tautomerism
Prototropic tautomerism, the migration of a proton, is a central concept in heterocyclic chemistry. In the 2-hydroxypyridine scaffold, this manifests as a dynamic equilibrium between the 2-hydroxypyridine (lactim or enol form) and the 2-pyridone (lactam or keto form) structures.[2] This is not merely a resonance phenomenon but an equilibrium between two distinct chemical species.
The position of this equilibrium is dictated by a subtle interplay of competing factors, including aromaticity, solvent effects, and electronic influences from other ring substituents.
-
Aromaticity vs. Polarity : The 2-hydroxypyridine tautomer possesses a fully aromatic sextet, conferring significant thermodynamic stability.[3][4] In contrast, the 2-pyridone form disrupts this aromaticity to some extent, though it is still a conjugated system.[3][5] However, the pyridone form has a much larger dipole moment, making it significantly more polar.[3]
-
Influence of the Environment : The solvent plays a decisive role. In the gas phase or in non-polar solvents, the aromatic 2-hydroxypyridine form is generally favored.[2][6][7] Conversely, polar protic solvents like water or alcohols, and the solid state, strongly favor the more polar 2-pyridone tautomer through stabilization via hydrogen bonding and dipole-dipole interactions.[2][3][6]
-
Substituent Effects : The electronic nature of other ring substituents modulates the equilibrium. For the parent 2-hydroxypyridine, the energy difference between tautomers is very small.[6] A study on chlorinated hydroxypyridines using synchrotron-based techniques found that for 5-chloro-2-hydroxypyridine, the hydroxy (lactim) tautomer is dominant in the gas phase.[8]
The tautomeric equilibrium for this compound can be visualized as follows:
Caption: Tautomeric equilibrium of this compound.
Methodologies for Tautomer Characterization
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a complete and unambiguous characterization of the tautomeric state.
Spectroscopic Analysis
Spectroscopic techniques probe the molecule's structure and electronic environment, providing powerful, phase-dependent evidence of the dominant tautomeric form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are highly sensitive to the molecule's electronic structure. Key diagnostic features include the chemical shift of the proton attached to the heteroatom (a broad O-H signal vs. a sharper N-H signal) and the chemical shifts of the ring carbons, which differ significantly between the aromatic hydroxy form and the conjugated pyridone system.
-
Infrared (IR) Spectroscopy : This technique is definitive for identifying key functional groups. The pyridone tautomer will exhibit a strong carbonyl (C=O) stretching vibration, typically in the 1650-1690 cm⁻¹ region, while the N-H stretch appears around 3400 cm⁻¹. The hydroxy form, conversely, will lack the C=O peak but show a characteristic broad O-H stretching band.[6][7]
-
UV-Vis Spectroscopy : The two tautomers have different chromophores and thus absorb at different wavelengths. The extended conjugation in the pyridone form often leads to a bathochromic (red) shift compared to the hydroxy form.
-
Fluorescence Spectroscopy : This method can sometimes observe minor tautomers that are not detectable by absorption spectroscopy, providing a more sensitive measure of the equilibrium.[9]
Single-Crystal X-ray Diffraction
X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[10] By precisely mapping atomic positions, it can definitively locate the hydrogen atom on either the oxygen or the nitrogen atom. Furthermore, it provides accurate bond lengths; a distinct C=O double bond (~1.23 Å) versus a C-O single bond (~1.36 Å) is unambiguous evidence for the pyridone or hydroxy form, respectively. While a crystal structure for this compound is not available in the public record, studies on the closely related 5-chloro-6-hydroxynicotinic acid show that it crystallizes exclusively in the pyridone (oxo) form, with clear N-H and C=O bonds.[11] This establishes a strong precedent for expecting the pyridone tautomer to dominate in the solid state for the title compound as well.
Computational Chemistry
Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[12]
-
Density Functional Theory (DFT) : This is the workhorse method for studying tautomerism. By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant (KT) in the gas phase or in solution.[4]
-
Solvation Models : To accurately model the system in solution, it is crucial to incorporate a solvation model, such as the Polarizable Continuum Model (PCM). This approach accounts for the stabilizing effect of the solvent's dielectric field on the more polar tautomer.[3][4]
-
Transition State Analysis : Computational methods can also be used to calculate the energy barrier for the interconversion between tautomers, providing insight into the kinetics of the process.[13]
Protocols for Analysis
The following protocols represent field-proven workflows for the comprehensive characterization of .
Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium
This protocol is designed to determine the dominant tautomer in different solvent environments. The choice of deuterated solvents with varying polarities is critical for probing the equilibrium shift.
-
Sample Preparation : Accurately weigh ~5-10 mg of this compound. Prepare separate samples by dissolving in 0.6 mL of at least two different deuterated solvents, such as DMSO-d₆ (polar, aprotic) and CDCl₃ (non-polar).
-
Instrument Setup : Calibrate and shim the NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional) Acquire 2D spectra (e.g., HSQC, HMBC) to aid in definitive peak assignments.
-
-
Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra and integrate the ¹H signals.
-
Interpretation :
-
In the ¹H spectrum, look for a broad signal above 10 ppm, which could correspond to either the COOH proton or an N-H proton in the pyridone form. The O-H signal of the hydroxy tautomer may be harder to observe.
-
Compare the aromatic region chemical shifts between the solvents. A significant shift indicates a change in the electronic structure and thus the tautomeric equilibrium.
-
In the ¹³C spectrum, identify the carbonyl carbon signal for the pyridone form, expected around 160-170 ppm, distinct from the carboxylic acid carbonyl.
-
Caption: Experimental workflow for NMR-based tautomer analysis.
Protocol: Computational Modeling of Tautomer Stability
This protocol outlines the use of DFT to calculate the relative Gibbs free energy of the two tautomers.
-
Structure Preparation : Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization :
-
Perform a full geometry optimization for each tautomer in the gas phase.
-
Rationale : This step finds the lowest energy conformation for each isolated molecule. A robust functional and basis set, such as wB97X-V/6-311+G(2df,2p), is recommended for accuracy.[3]
-
-
Frequency Calculation :
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Rationale : This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.
-
-
Solvation Energy Calculation :
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer, this time incorporating a continuum solvation model (e.g., PCM) for the solvent of interest (e.g., water).
-
Rationale : This step calculates the energetic effect of the solvent without the high computational cost of re-optimizing the geometry in the solvent model.
-
-
Thermodynamic Analysis :
-
Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by combining the electronic energy, thermal corrections, and solvation energy.
-
Determine the relative free energy: ΔG = Gpyridone - Ghydroxy.
-
A negative ΔG indicates that the pyridone form is more stable, while a positive ΔG indicates the hydroxy form is favored. The equilibrium constant can be found using ΔG = -RTln(KT).
-
Caption: Workflow for computational analysis of tautomer stability.
Data Summary
The expected distinguishing features of the two tautomers are summarized below.
Table 1: Diagnostic Characteristics of Tautomers
| Feature | This compound (Hydroxy Form) | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Pyridone Form) |
|---|---|---|
| Aromaticity | Fully Aromatic | Partially Aromatic / Conjugated |
| Polarity | Less Polar | More Polar |
| Key IR Peaks | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1650-1690 cm⁻¹), N-H stretch (~3400 cm⁻¹) |
| ¹³C NMR | C-OH signal (~155-165 ppm) | C=O signal (~160-170 ppm) |
| Favored In | Gas Phase, Non-polar Solvents | Solid State, Polar Solvents |
Table 2: Solvent Effects on the Equilibrium Constant (KT = [pyridone]/[hydroxy]) for Parent 2-Hydroxypyridine
| Solvent | Dielectric Constant | KT | Reference |
|---|---|---|---|
| Cyclohexane | 2.02 | ~1.7 | [3] |
| Chloroform | 4.81 | ~6.0 | [3] |
| Water | 78.4 | ~900 |[2] |
Conclusion
The tautomerism of this compound between its hydroxy and pyridone forms is a critical feature that dictates its chemical and physical properties. The equilibrium is finely balanced and highly sensitive to the molecular environment. Experimental evidence from analogous compounds and the fundamental principles of physical organic chemistry strongly suggest that the pyridone tautomer will be the dominant species in the solid state and in polar, protic solvents. Conversely, the aromatic hydroxy form is expected to be more prevalent in the gas phase and non-polar media. A rigorous characterization, essential for applications in drug discovery and materials science, requires a synergistic application of high-resolution spectroscopy, X-ray diffraction, and quantum chemical calculations as outlined in this guide.
References
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- J&K Scientific. (n.d.). This compound, 98%.
- Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1327-1332. [Link]
- WuXi Biology. (n.d.). How about Tautomers?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13349-13359. [Link]
- Wikipedia. (n.d.). 2-Pyridone.
- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13349-13359. [Link]
- Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(12), 3676-3680. [Link]
- Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291-14309. [Link]
- Kozyra, P., et al. (2023).
- Al-Omary, F. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 837-853. [Link]
- Thalladi, V. R., & Goud, B. S. (2006). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Analytical Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 5-Chloro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Chloro-2-hydroxynicotinic acid is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility is largely defined by the reactivity of its constituent functional groups, particularly the carboxylic acid at the 3-position. This technical guide provides a comprehensive analysis of the reactivity of this carboxylic acid group, exploring the electronic and steric influences of the chloro and hydroxyl substituents. We will delve into key transformations including esterification and amidation, providing detailed mechanistic insights and field-proven experimental protocols. This document aims to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize this compound in synthetic applications.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural framework, featuring a pyridine ring adorned with a carboxylic acid, a hydroxyl group, and a chlorine atom, provides a unique combination of electronic and steric properties that govern its reactivity and make it a valuable scaffold in drug discovery and development.[1] The strategic placement of these functional groups allows for selective modifications, enabling the synthesis of diverse compound libraries for screening and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [2] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262 °C (decomposes) | [1] |
| CAS Number | 38076-80-1 | [2] |
Electronic and Steric Landscape: Unraveling the Reactivity of the Carboxylic Acid Group
The reactivity of the carboxylic acid group in this compound is intricately modulated by the electronic and steric effects of the chloro and hydroxyl substituents on the pyridine ring. Understanding these influences is paramount for predicting reaction outcomes and designing effective synthetic strategies.
Electronic Effects: A Tale of Induction and Resonance
The electrophilicity of the carbonyl carbon in the carboxylic acid is a key determinant of its reactivity towards nucleophiles. This electrophilicity is influenced by both inductive and resonance effects of the substituents.
-
Inductive Effects: The chlorine atom at the 5-position is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyridine ring and, consequently, from the carboxylic acid group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. The hydroxyl group at the 2-position also has an electron-withdrawing inductive effect, albeit weaker than that of chlorine.
-
Resonance Effects: The hydroxyl group at the 2-position can participate in resonance, donating a lone pair of electrons into the pyridine ring (+M effect). This electron donation can partially counteract the inductive withdrawal, but its effect on the 3-position carboxylic acid is less direct. The 2-hydroxypyridine tautomer exists in equilibrium with its 2-pyridone form, which can influence the overall electronic nature of the ring. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further contributing to the electrophilicity of the attached carboxylic acid group.
Acidity and pKa: A Quantitative Measure of Reactivity
Steric Considerations
The hydroxyl group at the 2-position and the chlorine atom at the 5-position are not expected to exert significant steric hindrance on the carboxylic acid at the 3-position, allowing for relatively facile access by incoming nucleophiles.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.
Esterification: Synthesis of Ester Derivatives
Esterification is a fundamental reaction for modifying the properties of carboxylic acids, often improving their solubility, membrane permeability, or acting as a protecting group. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester product.
Sources
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 5-Chloro-2-hydroxynicotinic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. By synthesizing established principles of pyridine chemistry with specific experimental insights, this document serves as a predictive and practical resource for researchers engaged in the synthesis and functionalization of substituted nicotinic acid derivatives.
Molecular Architecture and Electronic Landscape of this compound
This compound exists in a tautomeric equilibrium with its 2-pyridone form, 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid. In most contexts, the pyridone tautomer is the predominant species and dictates the molecule's reactivity. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.
The reactivity and regioselectivity of EAS on this scaffold are governed by the interplay of the electronic effects of its three substituents:
-
2-Hydroxyl Group (as a 2-pyridone): The pyridone oxygen acts as an electron-donating group through resonance, activating the ring towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the oxygen (C4 and C6).
-
5-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is a deactivating group but directs incoming electrophiles to the ortho and para positions (C4 and C6).
-
3-Carboxylic Acid Group: This is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position (C5, which is already substituted).
The cumulative effect of these substituents renders the this compound ring system significantly deactivated towards electrophilic attack, requiring forcing conditions for most substitution reactions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| 2-Hydroxyl (Pyridone) | 2 | Activating (Resonance) | Ortho, Para (C4, C6) |
| 5-Chloro | 5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (C4, C6) |
| 3-Carboxylic Acid | 3 | Deactivating (Inductive & Resonance) | Meta (C5) |
Based on this analysis, the most likely positions for electrophilic attack are C4 and C6, where the activating effect of the pyridone oxygen and the directing effect of the chloro group converge. The C6 position is sterically less hindered than the C4 position, which is flanked by two substituents.
Figure 1: A conceptual diagram illustrating the combined directing effects of the substituents on the this compound ring.
Halogenation: Further Substitution on the Pyridine Core
Further halogenation of this compound is a feasible electrophilic substitution reaction. The existing chloro group at the 5-position, along with the activating pyridone oxygen, directs the incoming halogen to the C4 or C6 positions.
Chlorination
Predicted Reaction:
Figure 2: Predicted outcome of the chlorination of this compound.
Bromination
Similar to chlorination, the bromination of 2-hydroxynicotinic acid to yield 5-bromo-2-hydroxynicotinic acid is a known transformation.[1] This further supports the prediction that electrophilic halogenation will occur at the remaining activated and sterically accessible positions of the this compound ring.
Experimental Protocol: Halogenation of 2-Hydroxynicotinic Acid [1][2]
This protocol for the synthesis of 5-halo-2-hydroxynicotinic acids can be adapted for attempts at dihalogenation.
-
Reaction Setup: A solution of 2-hydroxynicotinic acid is prepared in a strongly alkaline solution (pH ≥ 12) using an alkali-metal base such as sodium hydroxide.
-
Halogenating Agent: An alkali-metal hypohalite (e.g., sodium hypochlorite or sodium hypobromite) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature.
-
Work-up: After the reaction is complete, a reducing agent is added to decompose any remaining halogenating agent. The solution is then acidified to precipitate the 5-halo-2-hydroxynicotinic acid product.
Nitration: Introducing a Nitro Group
The nitration of pyridine rings is generally challenging due to the electron-deficient nature of the heterocycle. However, the presence of the activating hydroxyl (pyridone) group in this compound makes this transformation possible. The nitration of 2-pyridone itself is known to yield either the 3-nitro or 5-nitro derivative, with the regioselectivity being dependent on the acidity of the reaction medium.[1]
For this compound, the directing effects of the pyridone and chloro groups would favor nitration at the C4 or C6 positions. The strong deactivating effect of the carboxylic acid group at C3 would likely inhibit substitution at the adjacent C4 position. Therefore, the C6 position is the most probable site for nitration.
Predicted Reaction Pathway for Nitration:
Figure 3: Predicted regioselectivity for the nitration of this compound.
Sulfonation: The Introduction of a Sulfonic Acid Group
Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction.[3] The sulfonation of pyridine itself requires harsh conditions, often involving heating with fuming sulfuric acid. The presence of both activating and deactivating groups on the this compound ring makes the outcome of sulfonation difficult to predict without experimental data. However, based on the directing effects, substitution would most likely occur at the C6 position.
General Protocol for Aromatic Sulfonation [3]
-
Reagents: The aromatic compound is typically heated with concentrated sulfuric acid or fuming sulfuric acid (oleum).
-
Conditions: The reaction temperature can vary widely depending on the reactivity of the substrate. For a deactivated ring like this compound, elevated temperatures would likely be necessary.
-
Work-up: The reaction mixture is carefully poured onto ice, and the resulting sulfonic acid is isolated, often as a salt.
Friedel-Crafts Reactions: A Significant Challenge
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives.[4] The Lewis acid catalyst required for these reactions (e.g., AlCl₃) coordinates with the basic nitrogen atom of the pyridine ring. This coordination further deactivates the ring towards electrophilic attack, effectively shutting down the reaction.[4]
Given the already electron-deficient nature of this compound, it is highly improbable that it will undergo standard Friedel-Crafts reactions. Alternative methods for the acylation of electron-deficient pyridines, such as those involving the generation of acyl radicals or the use of organometallic reagents, may be more viable but fall outside the scope of classical electrophilic aromatic substitution.[5] A recent development involves the spontaneous acylation of 2-(trialkylsilyl)pyridines, which proceeds through a nucleophilic mechanism, bypassing the limitations of traditional Friedel-Crafts reactions on pyridine systems.[6]
Conclusion
The electrophilic substitution reactions of this compound are challenging due to the inherent electron-deficient nature of the pyridine ring, further compounded by the presence of two deactivating substituents. However, the activating effect of the 2-pyridone tautomer provides a pathway for electrophilic attack, primarily at the C6 position and to a lesser extent at the C4 position. Halogenation and nitration are the most plausible electrophilic substitution reactions for this substrate, while sulfonation would require harsh conditions. Standard Friedel-Crafts reactions are not expected to be successful. This guide provides a predictive framework and practical considerations for researchers exploring the derivatization of this important heterocyclic scaffold.
References
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids. (EP0225172A1).
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (US4960896A).
- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines.
- Electrophilic arom
- Friedel–Crafts reaction. Wikipedia. [Link]
- The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Preparation of Pyridines, Part 3: By Acyl
- Aromatic sulfon
Sources
- 1. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents [patents.google.com]
- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 5-Chloro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxynicotinic acid, a halogenated derivative of nicotinic acid, is emerging as a compound of significant interest within the scientific community. While its role as a versatile chemical intermediate is established, a growing body of evidence suggests a range of potential biological activities that warrant further investigation for therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its enzyme inhibitory, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising molecule.
Introduction: The Chemical and Biological Landscape of this compound
This compound (C₆H₄ClNO₃) is a pyridinecarboxylic acid derivative with a molecular weight of 173.55 g/mol .[1] Its structure, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, imparts unique physicochemical properties that likely contribute to its biological activities. While it has been utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic bioactivity is an area of active research.[2] This guide delves into the key areas of its potential therapeutic relevance.
Enzyme Inhibition: A Focus on NAD⁺ Biosynthesis
A primary and well-documented biological activity of a close structural isomer, 2-hydroxynicotinic acid, is the inhibition of Nicotinate Phosphoribosyltransferase (NAPRT), a crucial enzyme in the Preiss-Handler pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.[3][4] Given the structural similarity, it is highly probable that this compound also functions as a NAPRT inhibitor.
Mechanism of NAPRT Inhibition
The Preiss-Handler pathway is one of the major routes for NAD⁺ synthesis, utilizing nicotinic acid (NA) as a precursor. NAPRT catalyzes the conversion of NA to nicotinic acid mononucleotide (NAMN), a key step in this pathway.[5] Inhibition of NAPRT by compounds like 2-hydroxynicotinic acid disrupts this process, leading to a depletion of the cellular NAD⁺ pool.[6] This disruption of NAD⁺ homeostasis can have profound effects on cellular metabolism and survival, making NAPRT a compelling target for therapeutic intervention, particularly in cancer.[7]
dot
Experimental Protocol: In Vitro NAPRT Inhibition Assay
This protocol outlines a continuous fluorometric enzyme assay to determine the inhibitory potential of this compound on NAPRT.[3]
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (NA)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
A coupled enzyme system (e.g., NADH-dependent)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 2-hydroxynicotinic acid).
-
Add the recombinant NAPRT enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrates (NA, PRPP, and ATP) and the coupled enzyme system.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence at appropriate excitation and emission wavelengths over time. The rate of the reaction is proportional to the change in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis: The double reciprocal plot (Lineweaver-Burk plot) and its corresponding slope replot can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive).[3]
Potential Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are limited, the broader class of nicotinic acid derivatives has demonstrated notable antibacterial and antifungal activities.[8][9] Therefore, it is plausible that this compound possesses similar capabilities.
Postulated Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of nicotinic acid derivatives are thought to involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: These compounds may interfere with key metabolic enzymes within the microbial cell, disrupting vital processes such as DNA replication, protein synthesis, or energy production.
-
Interference with Nutrient Uptake: They might block the transport of essential nutrients into the microbial cell, thereby inhibiting growth.
dot
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. [9] Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) determination
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with FBS.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatants according to the manufacturer's instructions.
-
Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's protocols.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | Value | Value | Value | 100 |
| LPS (1 µg/mL) | Value | Value | Value | Value |
| LPS + this compound (X µM) | Value | Value | Value | Value |
| LPS + this compound (Y µM) | Value | Value | Value | Value |
Future Directions and Conclusion
This compound presents a compelling profile for further investigation in drug discovery and development. Its potential to inhibit NAPRT suggests applications in oncology and other diseases characterized by altered NAD⁺ metabolism. Furthermore, the anticipated antimicrobial and anti-inflammatory properties, based on the activity of related nicotinic acid derivatives, open avenues for research into infectious and inflammatory diseases.
Future research should focus on:
-
Definitive confirmation and characterization of NAPRT inhibition by this compound.
-
Comprehensive in vitro and in vivo studies to elucidate the specific antimicrobial spectrum and anti-inflammatory mechanisms of action.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
References
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 27(4), 1162–1174. [Link]
- Guda, F., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 14(1), 57-78. [Link]
- Osman, E. S., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 132, 118439. [Link]
- Fenical, W., et al. (2009). Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium.
- Dow, R. L. (1987). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
- Piacente, F., et al. (2017). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Scientific Reports, 7, 46136. [Link]
- Lee, J., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 42(1), 213. [Link]
- Ghanem, M. S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance, 8(2), 223-241. [Link]
- Aseervatham, J., et al. (2013). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity, 2013, 894591. [Link]
- Ghanem, M. S., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Pharmaceuticals, 15(7), 848. [Link]
- Piacente, F., et al. (2017). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 8, 279. [Link]
- Huang, N., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 5(9), e12628. [Link]
- Karosienė, J., et al. (2014). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 19(11), 18886-18904. [Link]
- Horská, K., et al. (2020). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? International Journal of Molecular Sciences, 21(9), 3076. [Link]
- Eke, C., & Alica, A. (2021). Antimicrobial Activity of 2-((2- Hydroxybenzylidene) Amino) Nicotinic Acid and Its Cobalt (II) Complexes Synthesized from O-Phenylenediamine and 5-Nitrosalisaldehyde. Calabar Journal of Science & Technology, 3(2), 139-151. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162286, this compound. PubChem. [Link]
- Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
- Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1159. [Link]
- Lippert, U., et al. (2000). Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists.
- Sharma, A., et al. (2022). A Review on Microbial Products and Their Perspective Application as Antimicrobial Agents. Antibiotics, 11(10), 1383. [Link]
- Buttery, D. J., et al. (1995). Production of nitric oxide and peroxynitrite in the lung during acute endotoxemia. American Journal of Physiology-Lung Cellular and Molecular Physiology, 268(6), L958-L965. [Link]
- Querido, M. M., et al. (2021). Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol.
- Ding, W., & Zang, H. (2004). Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species. Environmental Health Perspectives, 112(1), 11-18. [Link]
- Dinarello, C. A. (1999). Proinflammatory cytokines. Chest, 116(2), 503-508. [Link]
- Pacher, P., et al. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315-424. [Link]
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The Pivotal Role of 5-Chloro-2-hydroxynicotinic Acid: A Technical Guide for Drug Discovery and Agrochemical Development
This guide provides an in-depth technical exploration of 5-Chloro-2-hydroxynicotinic acid, a versatile pyridine derivative. Intended for researchers, scientists, and professionals in drug development and agrochemical innovation, this document elucidates the compound's chemical properties, synthesis, and its strategic application as a foundational scaffold in the creation of novel, high-value molecules. We will delve into specific, field-proven applications, supported by detailed experimental protocols and mechanistic insights, to empower your research and development endeavors.
Foundational Chemistry and Physicochemical Profile
This compound (CAS No: 38076-80-1) is a pyridine derivative characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in synthetic chemistry. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group influences the electron density of the pyridine ring, while the hydroxyl group can participate in various reactions or be a key site for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 262 °C (decomposes) | |
| CAS Number | 38076-80-1 |
Note: Data sourced from publicly available databases for reference.
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of this compound is a critical first step for its utilization in further synthetic endeavors. A reliable method involves the direct chlorination of 2-hydroxynicotinic acid. The causality behind this experimental choice lies in the directing effects of the existing substituents on the pyridine ring, which favor halogenation at the 5-position.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
2-hydroxynicotinic acid
-
5% Sodium hypochlorite solution
-
Concentrated hydrochloric acid
-
Water
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Methodology:
-
In a suitable reaction vessel, suspend 2-hydroxynicotinic acid (0.05 mole) in a 5% solution of sodium hypochlorite (140 ml, 0.094 mole).
-
Stir the mixture at room temperature overnight. The prolonged reaction time ensures maximum conversion.
-
After the reaction is complete, carefully add concentrated hydrochloric acid dropwise until the mixture becomes acidic. This step protonates the carboxylate and precipitates the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with three portions of water to remove any remaining salts and impurities.
-
Air-dry the purified solid to obtain this compound.
This self-validating system relies on the precipitation of the product upon acidification, providing a straightforward method for isolation and purification.
Applications in Agrochemical Development: Crafting Novel Fungicides
This compound serves as a key intermediate in the synthesis of modern agrochemicals, particularly fungicides.[1] Its structure allows for the introduction of various pharmacophores that can interact with biological targets in plant pathogens.
A notable application is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity. The rationale for this synthetic direction is the combination of the nicotinamide scaffold, known for its biological activity, with the thiophene moiety, another common feature in successful fungicides.
Workflow for the Synthesis of N-(thiophen-2-yl) Nicotinamide Fungicides
The following diagram illustrates the synthetic workflow from this compound to the target fungicidal compounds.
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide fungicides.
Experimental Protocol: Synthesis of N-(5-chloro-2-methylthiophen-2-yl)-5-chloro-2-hydroxynicotinamide
This protocol is a representative example of the synthesis of a fungicidal derivative.
Materials:
-
This compound
-
Oxalyl chloride
-
Substituted thiophen-2-amine (e.g., 5-chloro-2-methylthiophen-2-amine)
-
Anhydrous dichloromethane
-
Triethylamine
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Suspend this compound in anhydrous dichloromethane.
-
Add oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
Add the substituted thiophen-2-amine and triethylamine (as a base).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-(thiophen-2-yl) nicotinamide derivative.
-
Role in Pharmaceutical Research: A Scaffold for Diverse Biological Activities
The versatility of this compound extends to pharmaceutical development, where it serves as a starting material for compounds targeting a range of therapeutic areas, including neurological disorders.[1] While specific clinical candidates are not yet prevalent in the public domain, the scaffold's potential is evident in preclinical research.
One area of investigation is the development of enzyme inhibitors. The structural features of this compound allow for the design of molecules that can fit into the active sites of enzymes, potentially modulating their activity.
Conceptual Pathway: From Scaffold to Enzyme Inhibitor
The following diagram illustrates the conceptual pathway from the core scaffold to a potential enzyme inhibitor, highlighting the importance of structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion and Future Directions
This compound is a pyridine derivative of significant strategic importance in both agrochemical and pharmaceutical research. Its unique chemical architecture provides a robust platform for the synthesis of diverse and complex molecules with a wide range of biological activities. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to leverage the full potential of this versatile building block. Future research will undoubtedly uncover new applications for this scaffold, leading to the development of next-generation fungicides, herbicides, and therapeutics for a variety of human diseases.
References
- This compound. PubChem. (n.d.).
Sources
A Researcher's Guide to Sourcing and Qualifying 5-Chloro-2-hydroxynicotinic Acid for Drug Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and validation of 5-Chloro-2-hydroxynicotinic acid (CAS No. 38076-80-1), a key building block in the synthesis of novel therapeutics. The integrity of your research and the success of a drug discovery program are fundamentally linked to the quality of your starting materials. This document outlines a systematic approach to supplier evaluation, in-house quality control, and the scientific rationale behind these critical steps.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a substituted pyridine carboxylic acid derivative. Its strategic importance in medicinal chemistry stems from the versatile reactivity of its functional groups: the carboxylic acid allows for amide bond formation and other conjugations, the hydroxyl group can be derivatized, and the chloro- and pyridine moieties offer opportunities for a range of cross-coupling reactions.[1] This trifecta of functionality makes it a valuable scaffold for generating diverse chemical libraries for lead discovery and optimization.[2] For instance, derivatives of nicotinic acid have been explored for their potential as analgesic, anti-inflammatory, and antitubercular agents.[3][4]
Commercial Suppliers: A Comparative Analysis
The selection of a commercial supplier should be a data-driven process. While many vendors may list this compound in their catalogs, the level of quality control and documentation can vary significantly. Below is a comparative table of prominent suppliers catering to the research and pharmaceutical sectors.
| Supplier | Product Number (Example) | Stated Purity | Availability of Certificate of Analysis (CoA) | Analytical Data Typically Provided |
| TCI America | C2339 | >98.0% (Titration) | Yes | Conforms to structure by ¹H NMR |
| J&K Scientific | 978080 | 98% | Searchable on website (may not always be available) | Not consistently specified |
| Chem-Impex | 02298 | ≥ 98% (Assay by titration) | Yes | Not explicitly detailed on product page |
| AbacipharmTech | AB23020 | Not specified | Inquire | Inquire |
| Fisher Scientific | PI78440 (TCI Product) | 98.0+% | Yes | As provided by TCI |
Expert Insight: A stated purity of ≥98% is a common starting point, but the method of determination is crucial. Titration, for instance, provides a measure of the acid content but does not reveal the presence of organic impurities. Always prioritize suppliers who provide lot-specific Certificates of Analysis (CoA) with detailed analytical data, such as ¹H NMR and HPLC, to ensure the identity and purity of the compound.[5][6]
The Self-Validating System: In-House Quality Control Protocol
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and to establish a baseline for your experiments. This self-validating approach ensures the reliability and reproducibility of your research.
Workflow for New Supplier and Compound Qualification
The following diagram illustrates a robust workflow for qualifying a new batch of this compound.
Caption: Workflow for qualifying a new chemical supplier and compound lot.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a compound.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts: The proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm.[8] The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. Due to the electron-withdrawing nature of the chlorine and carboxylic acid groups, these aromatic protons will be deshielded.
-
Interpretation: Compare the obtained spectrum with the structure of this compound and any reference spectra provided by the supplier or found in the literature. The integration of the signals should correspond to the number of protons in the molecule.
HPLC is a cornerstone technique for assessing the purity of a compound and identifying the presence of any impurities.[9][10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A gradient elution is often effective for separating impurities. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally acceptable for early-stage research.
Understanding the Synthesis: Potential Impurities
A foundational understanding of the synthetic route to this compound can provide insights into potential impurities. While specific proprietary methods may vary between suppliers, a common approach involves the functionalization of a pyridine core.[2]
Caption: A plausible synthetic route and potential process-related impurities.
Expert Insight: Be mindful of potential impurities such as residual starting materials, over-halogenated byproducts, or positional isomers. These can often be detected by HPLC and their structures elucidated by mass spectrometry. The presence of significant impurities can interfere with your reactions and lead to erroneous biological data.
Application in a Research Setting: A Practical Example
The utility of this compound is best illustrated through its application in a synthetic protocol. For example, its derivatives have been synthesized and evaluated for their antitubercular activity.[4] The following is a generalized protocol based on the principles of amide bond formation, a common reaction for this class of compounds.
Protocol: Amide Coupling with a Primary Amine
-
Activation of the Carboxylic Acid: In an inert atmosphere (e.g., under nitrogen), dissolve 1 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA).
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add 1 equivalent of the desired primary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.
By adhering to the principles of rigorous supplier evaluation and in-house quality control, researchers can ensure the integrity of their starting materials and build a solid foundation for their drug discovery and development endeavors.
References
- ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- Grafiati. (2025). Journal articles: 'Substituted Nicotinic acid'.
- Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Acros Organics. (n.d.). Certificate of Analysis.
- Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150–154.
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- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
- Logan, A. W. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 947-954.
- Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44.
- Eldehna, W. M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815.
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
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A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-hydroxynicotinic Acid
This guide provides an in-depth overview of the essential safety and handling precautions for 5-Chloro-2-hydroxynicotinic acid, a key intermediate in pharmaceutical and agricultural research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory practices.
Compound Identification and Hazard Classification
This compound is a pyridine derivative with significant applications in the synthesis of biologically active molecules.[1] A thorough understanding of its properties and associated hazards is the foundation of its safe utilization.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | PubChem[2][3] |
| Synonyms | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid | Chem-Impex[1] |
| CAS Number | 38076-80-1 | J&K Scientific[3], PubChem[2] |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[2][3] |
| Molecular Weight | 173.55 g/mol | PubChem[2][3] |
| Appearance | White to almost white powder or crystal | Chem-Impex[1], ChemicalBook[4] |
| Melting Point | 258-262 °C (decomposes) | J&K Scientific[3], Chem-Impex[1] |
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6][7]
Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[2]
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements (selected) |
| Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[3][5][6][7]. H319: Causes serious eye irritation[3][5][6][7]. H335: May cause respiratory irritation[3][5][6][7]. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[3][5][6] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the powder, should be conducted in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Safety Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splash or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin contact.[6] It is crucial to check the breakthrough time of the glove material.[6] Discard and replace gloves immediately if they become contaminated or show signs of degradation.
-
Lab Coat: A lab coat is the minimum requirement for body protection. For larger quantities or tasks with a higher risk of contamination, an impervious apron should be worn.
-
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.
Below is a workflow for the correct donning and doffing of essential PPE for handling this compound.
Caption: General Chemical Spill Response Workflow.
Firefighting and Disposal Considerations
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [5][6]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition, including hydrogen chloride, nitrogen oxides, and carbon monoxide. * Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [5][6]
Disposal
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. [5][9]* Do not allow the product to enter drains. [5]* Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. [9]
Toxicological and Stability Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation. [5][6][7]
Stability and Reactivity
-
Chemical Stability: The product is stable under normal ambient temperatures and pressures. [5]* Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials. * Incompatible Materials: Strong oxidizing agents. [6]* Hazardous Decomposition Products: Thermal decomposition can produce hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.
References
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An In-depth Technical Guide to the Theoretical Structural Analysis of 5-Chloro-2-hydroxynicotinic Acid
Introduction: The Significance of 5-Chloro-2-hydroxynicotinic Acid in Modern Drug Discovery
This compound, a substituted pyridine derivative, is a molecule of significant interest in the fields of pharmaceutical and agricultural sciences. Its structural framework serves as a versatile scaffold in the synthesis of novel bioactive compounds.[1] Understanding the three-dimensional structure, electronic properties, and reactive behavior of this molecule at a quantum mechanical level is paramount for rational drug design and the development of targeted therapeutics. Theoretical calculations provide a powerful, non-empirical lens through which we can elucidate these properties, offering predictive insights that can accelerate the discovery pipeline and reduce developmental costs.
This technical guide presents a comprehensive, field-proven protocol for the theoretical structural analysis of this compound. We will delve into the critical considerations for selecting appropriate computational methodologies, detail a step-by-step workflow for performing the calculations, and discuss the interpretation of the results in the context of drug development. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Part 1: Foundational Principles and Strategic Considerations
The Tautomeric Landscape: A Critical First Step
A crucial aspect of the theoretical study of 2-hydroxypyridine derivatives is the consideration of tautomerism. This compound can exist in two primary tautomeric forms: the 'hydroxy' form (this compound) and the 'oxo' or 'pyridone' form (5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid). The IUPAC name, 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid, suggests a preference for the oxo form.[2][3] This is a common feature for 2- and 4-hydroxypyridines, where the pyridone tautomer is often more stable, particularly in the solid state and polar solvents.[4]
Theoretical calculations must, therefore, begin with an investigation of the relative stabilities of these tautomers. This is not merely an academic exercise; the different tautomers exhibit distinct electronic distributions, hydrogen bonding capabilities, and overall shapes, which will profoundly influence their biological activity.
Selecting the Right Theoretical Tools: A Matter of Accuracy and Efficiency
The choice of computational method and basis set is the bedrock of any theoretical study. For a molecule like this compound, which contains a second-row element (chlorine) and involves subtle electronic effects like resonance and hydrogen bonding, a careful selection is necessary.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, are particularly well-suited.
-
Hartree-Fock (HF) Theory: While computationally less expensive than DFT, HF theory systematically neglects electron correlation, which can be a significant drawback for accurate energy predictions.[6][7] However, it can be a useful starting point for more advanced correlated methods.
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution around atoms in a molecule. The addition of diffuse functions (+) is crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule.[8][9]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally more accurate, albeit more computationally demanding. The 'aug' prefix indicates the inclusion of diffuse functions.[3]
-
For the study of this compound, a combination of the B3LYP or M06-2X functional with a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ will provide reliable results.
Part 2: A Step-by-Step Computational Workflow
The following protocol outlines a robust workflow for the theoretical analysis of this compound.
Figure 1: A generalized workflow for the theoretical analysis of this compound, from initial structure generation to in-depth analysis.
Step 1: Building the Initial Structures
Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structures for both the hydroxy and oxo tautomers of this compound. Ensure that the initial geometries are reasonable, with standard bond lengths and angles.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms on the potential energy surface.
Protocol:
-
Select a computational method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Perform a geometry optimization calculation for each tautomer.
-
The calculation has converged when the forces on the atoms are close to zero, and the energy change between successive steps is negligible.
Step 3: Frequency Analysis
A frequency calculation is essential for two reasons: to confirm that the optimized structure is a true energy minimum and to obtain the vibrational frequencies, which can be compared with experimental infrared (IR) spectra.
Protocol:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
The output will provide a list of vibrational frequencies and their corresponding IR intensities.
Step 4: Calculation of Molecular Properties
Once the optimized and validated structures are obtained, a wealth of molecular properties can be calculated. These properties are crucial for understanding the molecule's behavior in a biological environment.
Key Properties to Calculate:
-
Electronic Energy: The total electronic energy of the molecule.
-
Dipole Moment: A measure of the polarity of the molecule.
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.
Step 5: Thermochemical Analysis
The frequency calculation also provides thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. By comparing the Gibbs free energies of the two tautomers, their relative populations at a given temperature can be predicted using the Boltzmann distribution.
Step 6: Spectroscopic Validation
The calculated IR spectra should be compared with experimental data to validate the accuracy of the theoretical model. While there might be a systematic overestimation of frequencies in the calculated spectra, the overall pattern of peaks and their relative intensities should be in good agreement with the experimental spectrum. Experimental IR data for this compound is available in public databases such as PubChem.[10]
Step 7: Molecular Orbital and Electrostatic Potential Analysis
Figure 2: Key aspects of molecular orbital and electrostatic potential analysis for understanding chemical reactivity.
Visualizing the HOMO and LUMO provides a qualitative understanding of the molecule's reactivity. The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The MEP map complements this by providing a more intuitive color-coded representation of the electrostatic potential on the molecule's surface.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Calculated Properties of this compound Tautomers
| Property | Tautomer 1 (Hydroxy) | Tautomer 2 (Oxo) |
| Electronic Energy (Hartree) | Calculated Value | Calculated Value |
| Gibbs Free Energy (Hartree) | Calculated Value | Calculated Value |
| Relative Energy (kcal/mol) | 0.0 | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
Note: The table should be populated with the actual values obtained from the calculations.
The interpretation of these results should focus on the relative stability of the tautomers. The tautomer with the lower Gibbs free energy will be the more stable and, therefore, the more abundant species at equilibrium. The dipole moment will provide insights into the molecule's solubility and its ability to interact with polar biological environments. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests a more reactive molecule.
Conclusion: From Theoretical Insights to Practical Applications
The theoretical structural analysis of this compound, when performed with the rigor and strategic considerations outlined in this guide, provides invaluable insights for drug development professionals. By elucidating the preferred tautomeric form, the three-dimensional structure, and the electronic properties of this important scaffold, researchers can make more informed decisions in the design of novel drug candidates. The predictive power of these computational methods, validated against experimental data, serves as a critical tool in the modern drug discovery workflow, ultimately accelerating the path from molecular concept to therapeutic reality.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 5-Chloro-2-hydroxynicotinic Acid in Pharmaceutical Synthesis
Executive Summary
5-Chloro-2-hydroxynicotinic acid is a highly functionalized heterocyclic compound that has emerged as a strategic building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its unique electronic and structural features, including a reactive carboxylic acid, a pyridone tautomer, and a strategically placed chlorine atom, make it a versatile intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth analysis of its applications, focusing on its pivotal role in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and its analogues.[2][3] We will explore both classical and modern catalytic synthetic protocols, explain the mechanistic rationale behind procedural choices, and present detailed, field-proven methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
This compound, also known by its IUPAC name 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid, is a cornerstone intermediate whose utility is dictated by its inherent chemical properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38076-80-1 | |
| Molecular Formula | C₆H₄ClNO₃ | [4] |
| Molecular Weight | 173.55 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 258-260 °C | [5] |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [4] |
Structural Rationale for Reactivity
The synthetic versatility of this molecule stems from a combination of its functional groups and their electronic interplay.
-
Pyridone-Hydroxypyridine Tautomerism: The 2-hydroxy group exists in equilibrium with its 2-pyridone tautomer. In most conditions, the pyridone form predominates, which influences the aromaticity and reactivity of the pyridine ring. This tautomerism is critical for its biological activity and synthetic handling.
-
Carboxylic Acid Group: This is the primary reactive handle for synthetic elaboration. It can be readily converted into esters, amides, or acid chlorides, serving as an anchor point for coupling with other molecular fragments.[]
-
Electron-Withdrawing Chlorine Atom: The chlorine at the 5-position significantly influences the molecule's electronics. It increases the acidity of the carboxylic acid proton and modulates the nucleophilicity of the pyridine ring, directing the course of further chemical transformations.
This unique combination of features makes this compound a valuable precursor, particularly in the synthesis of molecules requiring a substituted pyridone core.[1]
Core Application: Synthesis of Nevirapine Analogues
A prominent application of this compound and its analogues is in the construction of the tricyclic core of Nevirapine, a first-generation NNRTI used in the management of HIV infection.[7][8] The key strategic bond formation is an amidation reaction to link the nicotinic acid moiety to an adjacent aminopyridine ring system.
Logical Workflow: Retrosynthesis of a Nevirapine-type Core
Caption: Retrosynthetic analysis of a Nevirapine-type core.
Protocol 1: Classical Amide Bond Formation via Acid Chloride
This method is a robust and widely practiced approach that proceeds through a highly reactive acid chloride intermediate. While effective, it utilizes harsh reagents and generates stoichiometric waste, which are significant considerations in large-scale API synthesis.[9][10]
Causality: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon. This allows for rapid and often quantitative reaction with the weakly nucleophilic aromatic amine partner, a reaction that would otherwise be thermodynamically unfavorable. Thionyl chloride (SOCl₂) is a common choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
To a stirred suspension of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor for completion by TLC or LC-MS (usually 2-4 hours). The reaction is complete when gas evolution ceases and the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 5-chloro-2-hydroxynicotinoyl chloride, which is often used immediately in the next step.
-
-
Coupling (Amidation):
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
In a separate flask, dissolve the substituted aminopyridine (e.g., 2-chloro-3-amino-4-picoline, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide product, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Modern Catalytic Direct Amidation
Driven by the principles of green chemistry, direct amidation methods that avoid stoichiometric activators have become highly valuable.[11] Boronic acid catalysis, for instance, allows for the direct coupling of carboxylic acids and amines with water as the only byproduct.[12]
Causality: The boronic acid catalyst acts as a Lewis acid and a water scavenger. It is believed to form an activated acylboronate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free acid, thus facilitating amide bond formation under milder conditions than the classical approach.[13]
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the aminopyridine (1.1 eq), and a suitable boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5-10 mol%).
-
Add a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (110-140 °C). Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting materials (typically 18-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl) to remove unreacted amine, followed by an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
Table 2: Comparison of Amidation Methodologies
| Parameter | Classical Acid Chloride Method | Catalytic Direct Amidation |
| Reagents | SOCl₂ or (COCl)₂, Base | Boronic Acid Catalyst |
| Temperature | 0 °C to Reflux | High Reflux (110-140 °C) |
| Byproducts | Stoichiometric salts, SO₂, HCl | Water |
| Atom Economy | Poor | Excellent |
| Safety/Handling | Corrosive and toxic reagents | Generally safer reagents |
| Typical Yields | High (80-95%) | Moderate to High (65-90%) |
Broader Applications in Medicinal Chemistry
While the synthesis of Nevirapine is a flagship application, the this compound scaffold is a versatile platform for generating diverse molecular libraries for drug discovery.[1] Derivatives of related structures have shown potential as antioxidant and cardioprotective agents, indicating the therapeutic potential of this chemical class beyond antiviral applications.[14][15][16]
Workflow for Library Synthesis
Caption: Diversification of the core scaffold for drug discovery.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability.[17]
Conclusion
This compound is a quintessential example of a high-value intermediate in modern pharmaceutical synthesis. Its well-defined reactivity allows for its strategic incorporation into complex drug targets, most notably antiviral agents. By understanding the principles behind both classical and modern synthetic methodologies, researchers can leverage this building block to its full potential, enabling efficient, scalable, and increasingly sustainable routes to life-saving medicines.
References
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- Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
- Title: The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: Beilstein Journal of Organic Chemistry URL:[Link]
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Application Notes & Protocols: Leveraging 5-Chloro-2-hydroxynicotinic Acid in Modern Agrochemical Development
These application notes provide a comprehensive guide for researchers, chemists, and formulation scientists on the strategic use of 5-Chloro-2-hydroxynicotinic acid as a pivotal intermediate in the discovery and development of next-generation agrochemicals. The protocols outlined herein are grounded in established methodologies and offer a framework for synthesis, screening, and evaluation of novel active ingredients.
Introduction: The Strategic Value of a Chlorinated Pyridine Scaffold
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in synthetic chemistry.[1][2] Its unique molecular architecture, featuring a reactive carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, presents multiple handles for chemical modification.[3] This structural arrangement is particularly valuable in the agrochemical industry, where the pyridine motif is a well-established constituent of numerous commercial herbicides, fungicides, and insecticides.[4][5][6][7] The presence of the chlorine atom can significantly influence the molecule's physicochemical properties and biological activity, often enhancing efficacy or modifying the mode of action. Consequently, this compound is an important intermediate for developing more effective and potentially more environmentally benign crop protection solutions.[3][8]
PART 1: APPLICATION NOTES - SYNTHETIC STRATEGIES & RATIONALE
Application in Herbicide Discovery
The pyridinecarboxylic acid class of molecules, which includes compounds like picloram and clopyralid, are known for their potent herbicidal activity, often acting as synthetic auxins.[9] this compound provides a foundational scaffold to explore new chemical space within this class and to develop herbicides with novel modes of action.
Causality Behind Experimental Choices: The primary strategy involves derivatizing the carboxylic acid and hydroxyl groups to modulate the molecule's uptake, translocation, and target-site binding within the plant. Converting the carboxylic acid to various esters or amides can significantly alter lipophilicity, which is crucial for penetrating the waxy cuticle of plant leaves. Research on related nicotinic acid structures has shown that converting them into N-(arylmethoxy)-2-chloronicotinamides can yield compounds with excellent herbicidal activity against both monocot and dicot weeds.[4] For example, the derivative 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide was found to be significantly more potent than the commercial herbicide clomazone against duckweed in one study.[4] This demonstrates the immense potential of modifying the nicotinic acid core for phytotoxic activity.
Caption: Conceptual workflow for generating herbicidal candidates.
Application in Fungicide Development
The pyridine ring is a key "active substructure" leveraged in the discovery of novel fungicides.[5] this compound is actively explored as a precursor for fungicides, with its derivatives showing promise in controlling plant pathogens.[3]
Causality Behind Experimental Choices: The development of fungicidal nicotinamides is a proven strategy. Studies have shown that N-(thiophen-2-yl) nicotinamide derivatives can exhibit potent activity against challenging pathogens like cucumber downy mildew.[5] The rationale is to combine the validated pyridine core of this compound with other heterocyclic systems known for their biological activity, such as thiophenes, triazoles, or oxadiazoles.[5][10] This molecular hybridization approach aims to create compounds that can inhibit essential fungal enzymes or disrupt cellular processes. The chlorine substituent on the pyridine ring can enhance the compound's binding affinity to the target protein through halogen bonding or by sterically influencing the molecule's conformation.
Potential in Insecticide Synthesis
The field of insecticides has been profoundly influenced by pyridine-based chemistry, from naturally occurring nicotine to the synthetic neonicotinoids.[11][12] Neonicotinoids act as agonists on nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[12] A critical industrial intermediate for many of these insecticides is 2-chloro-5-chloromethylpyridine.[11][13]
Causality Behind Experimental Choices: this compound serves as a valuable starting material for creating novel insecticides that could potentially overcome resistance issues associated with existing products. The synthetic goal is often to modify the core structure to create new analogues that interact with insect nAChRs or other novel targets. The existing chloro- and hydroxy- groups allow for regioselective reactions to build more complex molecules. By derivatizing this scaffold, researchers can systematically investigate structure-activity relationships (SAR) to identify compounds with high insecticidal potency and favorable safety profiles.[6][7]
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
These protocols are designed to be self-validating by including clear steps and expected outcomes. They represent standard, field-proven methodologies.
Protocol: Synthesis of a Candidate N-Aryl Nicotinamide Library
This protocol details a robust two-step synthesis for creating a library of nicotinamide derivatives from this compound for subsequent biological screening.
Objective: To convert this compound into a series of N-aryl amide derivatives.
Materials:
-
This compound (MW: 173.55 g/mol )[1]
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount)
-
A library of substituted anilines (e.g., 4-fluoroaniline, 3,4-dichloroaniline)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
Step 1: Formation of 5-Chloro-2-hydroxy-nicotinoyl chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM (10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise over 15 minutes. Causality: This converts the carboxylic acid to the highly reactive acyl chloride intermediate, which is necessary for efficient amide bond formation in the next step. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL).
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (5 mL). Causality: Triethylamine acts as a base to neutralize the HCl gas produced during the acylation reaction, driving the reaction to completion.
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-aryl nicotinamide derivative.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for the synthesis of N-Aryl Nicotinamide derivatives.
Protocol: Primary Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergent herbicidal activity of newly synthesized compounds.
Methodology:
1. Pre-emergent Assay (Agar Plate)
-
Prepare stock solutions of test compounds in DMSO at 100 mM.
-
Prepare a 0.8% (w/v) agar medium and autoclave. While still molten (~45-50 °C), add the test compound to achieve final concentrations (e.g., 1, 10, 100 µM). Include a DMSO-only negative control and a commercial herbicide positive control.
-
Pour the medium into sterile petri dishes and allow to solidify.
-
Place 10-15 surface-sterilized seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or bentgrass) onto the agar surface.[4]
-
Seal the plates and incubate in a growth chamber with a defined light/dark cycle and temperature.
-
After 7-10 days, measure the germination percentage and the root length of the seedlings.
-
Calculate the percent inhibition relative to the negative control.
2. Post-emergent Assay (Whole Plant Spray)
-
Sow seeds of test plants (e.g., bentgrass, barnyard grass) in small pots and grow in a greenhouse until they reach the 2-3 leaf stage.[4]
-
Prepare spray solutions of the test compounds at desired concentrations (e.g., 100, 500, 1000 ppm) in a water/acetone/tween-20 mixture.
-
Spray the plants evenly until foliage is wet. Include negative (vehicle only) and positive controls.
-
Return plants to the greenhouse and observe for 14-21 days.
-
Assess phytotoxicity at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = plant death).
Data Presentation: Herbicidal Activity
| Compound ID | Concentration (µM) | Germination Inhibition (%) | Root Length Inhibition (%) | Post-emergent Injury (%) (14 DAT) |
|---|---|---|---|---|
| Control | 0 | 0 | 0 | 0 |
| Test-001 | 10 | 15 | 25 | 10 |
| Test-001 | 100 | 85 | 95 | 70 |
| Herbicide-X | 10 | 98 | 100 | 90 |
Caption: Workflow for primary herbicidal activity screening.
Protocol: Primary Fungicidal Activity Screening
Objective: To evaluate the in-vitro and in-vivo antifungal activity of synthesized compounds against a target plant pathogen.
Methodology:
1. In-Vitro Mycelial Growth Inhibition Assay
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare Potato Dextrose Agar (PDA) and autoclave. While molten, add the test compound to achieve final concentrations (e.g., 1, 10, 50, 100 mg/L).
-
Pour the amended PDA into petri dishes.
-
Place a 5 mm mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium culmorum) in the center of each plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
When the mycelium in the control plate reaches the edge, measure the colony diameter in all plates.
-
Calculate the percentage of mycelial growth inhibition.
2. In-Vivo Detached Leaf Assay
-
Excise healthy, young leaves from a host plant (e.g., cucumber for downy mildew, tomato for late blight).[5]
-
Wash leaves and place them on moist filter paper in a petri dish or tray.
-
Apply the test compounds (prepared as a spray solution) to the leaf surface and allow to dry.
-
Inoculate the treated leaves with a spore suspension of the target pathogen.
-
Incubate the trays in a humid chamber under appropriate light and temperature conditions to promote disease development.
-
After 5-7 days, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by lesions.
Data Presentation: Fungicidal Activity
| Compound ID | Concentration (mg/L) | Mycelial Growth Inhibition (%) | In-Vivo Disease Control (%) | Calculated EC₅₀ (mg/L) |
|---|---|---|---|---|
| Control | 0 | 0 | 0 | - |
| Test-002 | 10 | 35 | 20 | 22.5 |
| Test-002 | 50 | 78 | 65 | 22.5 |
| Fungicide-Y | 10 | 95 | 90 | 1.8 |
References
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- Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid.
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- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Antifungal activities of the title compounds 5-9 at 50 mg/L - ResearchG
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Introduction: The Strategic Importance of 5-Chloro-2-hydroxynicotinic Acid Esters
An In-Depth Guide to the Esterification of 5-Chloro-2-hydroxynicotinic Acid
This compound is a highly versatile heterocyclic building block, serving as a critical intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives are integral to the development of novel pharmaceuticals, particularly for neurological and metabolic diseases, as well as advanced agrochemicals like herbicides and fungicides.[1][2]
The esterification of this molecule is a key synthetic transformation. Converting the carboxylic acid moiety into an ester functional group fundamentally alters its physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability. This modulation is a cornerstone of drug design, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.[2]
However, the esterification of this compound is not without its challenges. The molecule possesses three key features that influence its reactivity:
-
A Carboxylic Acid: The primary site for esterification.
-
A Phenolic Hydroxyl Group: This group can also react under certain conditions and its acidity can influence the overall reactivity.
-
A Pyridine Ring Nitrogen: The basicity of the nitrogen atom can lead to protonation under strongly acidic conditions, which is a critical consideration for methods like Fischer esterification.[3][4]
This guide provides detailed application notes and protocols for the most effective methods to esterify this compound, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a foundational organic reaction that involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5][6] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted toward the products.[7][8] This is typically achieved by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed as a byproduct.[8][9]
Causality and Experimental Rationale
This method is often the first choice due to its simplicity and the low cost of reagents.[5] For pyridine carboxylic acids, while the ring nitrogen can be protonated by the strong acid catalyst, esterification of the carboxyl group remains a viable and frequently used strategy.[3][10] The protonation of the carbonyl oxygen by the acid catalyst is the key step that increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[7][11] A protocol for a structurally similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, successfully employs refluxing in methanol with sulfuric acid, demonstrating the method's applicability.[12]
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 5-Chloro-2-hydroxynicotinate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, ~20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a large excess of anhydrous methanol.[2]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic.[8]
-
Reflux: Heat the mixture to reflux using a heating mantle. The temperature should be the boiling point of methanol. Allow the reaction to reflux for 18-20 hours.[2][12] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[2]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to obtain the pure ester.
Method 2: Steglich Esterification: Mild and Efficient Carbodiimide Coupling
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent, and typically requires a catalytic amount of 4-Dimethylaminopyridine (DMAP).[13][14][15]
Causality and Experimental Rationale
This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[16] The reaction proceeds under neutral, room-temperature conditions. The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[15] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species then readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst.[13][15] This pathway avoids strong acids and high temperatures, making it ideal for complex or sterically hindered molecules.[13][15]
Mechanism of Steglich Esterification
Caption: Mechanism of Steglich Esterification.
Detailed Protocol: Esterification using EDC and DMAP
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol, 1.1-1.5 eq)
-
EDC (1.1-1.5 eq)
-
DMAP (catalytic, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the desired alcohol, and DMAP. Dissolve the components in anhydrous DCM.
-
Reagent Addition: Cool the stirring solution to 0 °C using an ice bath. Add EDC (or DCC) portion-wise to the mixture.[17]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction by TLC.
-
Work-up (for EDC): If using water-soluble EDC, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Work-up (for DCC): If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[17] Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM. Then, proceed with the aqueous washes as described for EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ester is typically purified by silica gel column chromatography to remove any remaining reagents and byproducts.
Method 3: Mitsunobu Reaction: A Note on Regioselectivity
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups, including esters.[18][19] It operates under mild, neutral conditions and is renowned for its stereospecificity, proceeding with a clean inversion of the alcohol's stereocenter.[20][21] The reaction involves an alcohol, a nucleophile (such as a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]
Applicability for this compound
It is crucial for researchers to understand that the standard Mitsunobu reaction esterifies an alcohol . Therefore, when applied to this compound, this method will not esterify the carboxylic acid group. Instead, the phenolic hydroxyl group will act as the alcohol component, reacting with a different carboxylic acid (provided as a reagent) to form an ester at the C2 position of the pyridine ring.
This makes the Mitsunobu reaction an excellent complementary method for creating derivatives at the alternative functional site, which can be equally valuable in a drug discovery program.
Detailed Protocol: Esterification of the C2-Hydroxyl Group
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (e.g., Benzoic acid, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
DIAD or DEAD (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound, the chosen carboxylic acid, and triphenylphosphine in anhydrous THF.[18]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the DIAD or DEAD dropwise via a syringe.[18][22] An exothermic reaction and color change are often observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The primary challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate byproducts.[20]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by column chromatography. In some cases, precipitation of TPPO from a nonpolar solvent (like diethyl ether) can be attempted prior to chromatography.
-
Comparative Summary and Recommendations
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction (on -OH group) |
| Target Group | Carboxylic Acid | Carboxylic Acid | Phenolic Hydroxyl Group |
| Conditions | Strong acid (H₂SO₄), high temp (reflux) | Neutral, mild (0 °C to RT) | Neutral, mild (0 °C to RT) |
| Key Reagents | Excess Alcohol, H₂SO₄ | Carbodiimide (EDC/DCC), DMAP | PPh₃, Azodicarboxylate (DIAD/DEAD) |
| Advantages | Inexpensive, simple, scalable | Mild conditions, high yields, good for sensitive substrates[13][15] | Esterifies the -OH group, stereospecific inversion[19][20] |
| Disadvantages | Harsh conditions, reversible, may not suit sensitive substrates[23] | Stoichiometric byproducts, cost of reagents, potential for side reactions[14][15] | Stoichiometric byproducts (TPPO), difficult purification[20] |
| Best For | Simple, robust alkyl esters (e.g., methyl, ethyl) on a larger scale. | Esterification with valuable or complex alcohols; acid-sensitive substrates. | Selective derivatization of the C2-hydroxyl group. |
Expert Recommendations
-
For routine synthesis of simple alkyl esters (methyl, ethyl): Begin with Fischer-Speier Esterification . It is the most cost-effective and straightforward method for large-scale production, provided the potential for lower yields is acceptable.
-
For higher yields, sensitive substrates, or esterification with more complex alcohols: Steglich Esterification is the superior choice. Its mild conditions and high efficiency often justify the higher cost of reagents, especially in a research or drug development setting.[13]
-
For derivatizing the phenolic hydroxyl group: The Mitsunobu Reaction is the go-to method. It provides a strategic way to functionalize a different part of the molecule, expanding the scope of possible derivatives for structure-activity relationship (SAR) studies.
By understanding the mechanisms, advantages, and practical considerations of each method, researchers can confidently select and execute the optimal esterification strategy for their specific goals with this compound.
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The Strategic Utility of 5-Chloro-2-hydroxynicotinic Acid in Modern Heterocyclic Synthesis
Abstract
5-Chloro-2-hydroxynicotinic acid is a highly versatile and strategically important precursor in the synthesis of a wide array of complex heterocyclic compounds.[1] Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a reactive chlorine atom, offers multiple, distinct reaction sites. This allows for a programmed, regioselective approach to the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the reactivity of this building block and delivers detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, particularly those with relevance to the pharmaceutical and agrochemical industries.[1] We will focus on two key transformations: palladium-catalyzed cross-coupling reactions at the C5-position and the construction of fused pyrido[2,3-d]pyrimidine systems.
Introduction: The Versatility of a Trifunctional Precursor
In the landscape of medicinal and materials chemistry, the development of efficient synthetic routes to novel heterocyclic compounds is paramount. This compound (CAS No. 38076-80-1) has emerged as a crucial starting material due to the orthogonal reactivity of its functional groups.[1] The 2-hydroxypyridine moiety exists predominantly in its 2-pyridone tautomeric form, which influences the electronic properties of the ring and the reactivity of the other substituents.
The key reactive sites can be summarized as follows:
-
Carboxylic Acid (C3): Enables amide bond formation, esterification, or can be used as a directing group or a handle for further cyclization reactions.
-
2-Hydroxyl/Pyridone (C2): The nitrogen atom of the pyridone can undergo selective N-alkylation or N-arylation. The tautomeric hydroxyl form can also be functionalized.
-
Chloro Group (C5): Serves as a prime site for nucleophilic aromatic substitution or, more significantly, for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon, nitrogen, and sulfur-based substituents.
This multi-faceted reactivity makes it an ideal scaffold for building molecular diversity, a critical aspect of modern drug discovery and agrochemical development.[1]
Strategic Functionalization Pathways
The utility of this compound is best demonstrated through its application in sophisticated synthetic strategies. The following diagram illustrates the principal pathways for its elaboration into more complex heterocyclic systems.
Caption: Key synthetic pathways originating from this compound.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The chlorine atom at the C5 position is an excellent handle for this transformation. This protocol details a general procedure for coupling an arylboronic acid to the pyridine core. The inherent reactivity order of halogens in palladium-catalyzed couplings (I > Br > Cl) means that reactions involving chloro-substrates often require more robust catalytic systems, such as those employing electron-rich, bulky phosphine ligands.[2]
Causality and Experimental Rationale
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and ensure reproducible results.[2]
-
Catalyst System: A combination of a palladium precursor (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is often necessary to facilitate the oxidative addition step with the relatively unreactive C-Cl bond.[2]
-
Base: A base (e.g., K₃PO₄ or K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used. Water is often essential for dissolving the base and facilitating the formation of the active boronate.
Step-by-Step Protocol
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-2-hydroxynicotinic acid.[3]
Representative Data
| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | ~90% |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~78% |
Yields are representative and may vary based on specific substrate and reaction scale.
Protocol II: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diones
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[4][5] this compound is an excellent precursor for these systems. This protocol outlines a two-step synthesis starting with the formation of an amide, followed by a cyclization reaction.
Mechanistic Workflow and Rationale
The synthesis proceeds via an initial amidation of the carboxylic acid. The resulting amide is then activated, typically by conversion of the pyridone oxygen to a better leaving group, to facilitate intramolecular cyclization and form the fused pyrimidine ring.
Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidine derivatives.
Step-by-Step Protocol
This protocol describes a common method involving condensation with urea.
-
Reagent Preparation: In a round-bottom flask, thoroughly mix this compound (1.0 equiv.) and urea (3.0 equiv.).
-
Reaction: Heat the solid mixture in an oil bath to 160 °C. The mixture will melt, and the reaction should be stirred if possible. Caution: This reaction evolves ammonia gas and should be performed in a well-ventilated fume hood.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC. The reaction is typically complete in 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and then carefully add water to the solid mass.
-
Isolation: Heat the aqueous suspension to boiling and then cool to room temperature. The product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the 5-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione.[6]
Applications in Drug Discovery
Derivatives of this compound are key intermediates in the synthesis of a variety of biologically active compounds. For instance, the pyrido[2,3-d]pyrimidine scaffold, readily accessible from this precursor, is central to the structure of many potent and selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.[6][7] The ability to functionalize the C5-position via cross-coupling allows for the precise tuning of structure-activity relationships (SAR) to enhance potency and selectivity against specific biological targets.[4]
Conclusion
This compound provides a robust and versatile platform for the synthesis of diverse and complex heterocyclic molecules. Its distinct reactive handles allow for selective, stepwise functionalization, enabling access to a wide chemical space. The protocols detailed herein for Suzuki-Miyaura coupling and pyrido[2,3-d]pyrimidine synthesis represent reliable and scalable methods for leveraging this precursor in research, discovery, and development settings, particularly within the pharmaceutical and agrochemical sectors.
References
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- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health.
- Al-Suwaidan, I. A., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.
- RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
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- Palko, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
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- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of 5-Chloro-2-hydroxynicotinic Acid
Abstract
This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-hydroxynicotinic acid. This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, making its precise quantification essential for quality control and process monitoring.[1] The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The methodology has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[2][3]
Introduction and Scientific Rationale
This compound (MW: 173.55 g/mol ) is a heterocyclic aromatic carboxylic acid.[4][5] Its quantification is critical in drug development and manufacturing to ensure the purity of intermediates and the quality of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6]
The development of a successful HPLC method is predicated on a fundamental understanding of the analyte's chemical properties. This compound is a polar, acidic molecule. The key to its retention and symmetrical peak shape in RP-HPLC lies in controlling its ionization state.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This mode was selected for its versatility and applicability to a wide range of organic molecules. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase.
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid functional group. Based on structurally similar compounds like 5-chloro-2-methoxynicotinic acid (predicted pKa ~2.99) and 5-chloro-6-hydroxynicotinic acid (predicted pKa ~3.38), the pKa of this compound is estimated to be in the range of 3.0-3.5.[7] To ensure reproducible retention and avoid peak tailing, the ionization of this carboxylic acid group must be suppressed. According to chromatographic principles, setting the mobile phase pH at least 1-2 units below the analyte's pKa renders the molecule neutral and more hydrophobic, thereby increasing its retention on the C18 column. Therefore, a mobile phase pH of ~2.5 is optimal.
-
Gradient Elution: A gradient elution, starting with a high concentration of the aqueous phase and progressively increasing the organic phase (acetonitrile), allows for the effective elution of the polar analyte while ensuring a sharp peak shape and a reasonable analysis time.
-
UV Detection: The aromatic pyridine ring structure of the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) during method development. For this protocol, a wavelength of 230 nm is proposed, a region where many nicotinic acid derivatives exhibit strong absorbance.
Analytical Workflow
The overall process from sample preparation to final quantification is outlined in the following workflow.
Sources
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Application Notes & Protocols: Leveraging 5-Chloro-2-hydroxynicotinic Acid for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework is a privileged scaffold, forming the core of numerous therapeutic agents targeting a wide array of diseases.[1] Among these, 5-Chloro-2-hydroxynicotinic acid stands out as a particularly versatile and reactive building block.[2] Its unique substitution pattern—featuring a carboxylic acid for derivatization, a hydroxyl group, and a strategically placed chlorine atom—provides a rich chemical handle for constructing complex molecules with significant biological activity.[2] These features make it an ideal starting point for generating libraries of compounds aimed at enzyme inhibition, a cornerstone of therapeutic intervention.
This guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of enzyme inhibitors. We will delve into its fundamental properties, provide detailed, field-tested protocols for its use in amide bond formation, and discuss the mechanistic basis for the inhibitory action of its derivatives.
Physicochemical Profile and Reactivity
A thorough understanding of the starting material is paramount for successful synthesis. This compound is a stable, crystalline solid, whose properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [3][4] |
| CAS Number | 38076-80-1 | [2][3][4] |
| Molecular Formula | C₆H₄ClNO₃ | [2][3] |
| Molecular Weight | 173.55 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | ~262 °C (decomposes) | [2] |
The molecule exists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the latter often being predominant. The carboxylic acid at the 3-position is the primary reactive site for the syntheses described herein, serving as an anchor point for coupling with various amine-containing fragments. The chlorine atom at the 5-position enhances the electrophilicity of the pyridine ring and offers a potential site for further functionalization via cross-coupling reactions, although that is beyond the scope of this particular guide.
Core Synthesis Strategy: Amide Bond Formation
The amide bond is the most common linkage in medicinal chemistry, prized for its high metabolic stability.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive electrophilic species, which is then susceptible to nucleophilic attack by the amine.[6][7]
This two-step, one-pot process is the foundation for converting this compound into a diverse library of potential inhibitors. The general workflow is depicted below.
Caption: General workflow for amide coupling synthesis.
Detailed Experimental Protocols
The following protocols are robust, reproducible, and have been successfully applied to a wide range of substrates.
Protocol 1: HATU-Mediated Amide Coupling
This method utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[8]
A. Rationale for Component Selection:
-
HATU: A modern coupling reagent that forms a highly reactive O-acylisourea intermediate, facilitating rapid and clean conversion to the amide.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base. Its role is to deprotonate the carboxylic acid, increasing its reactivity with HATU, and to neutralize acidic byproducts formed during the reaction. Its steric bulk prevents it from competing with the desired amine nucleophile.[7]
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
B. Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
C. Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1 M with respect to the limiting reagent).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Rationale: Adding the base at a reduced temperature helps to control any potential exotherm and minimizes side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate. Rationale: This dilutes the DMF and allows for extraction of the organic product.
-
Work-up - Washing: Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x). Rationale: The acid wash removes residual DIPEA and unreacted amine. The bicarbonate wash removes unreacted carboxylic acid and residual acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Application in Enzyme Inhibition
Derivatives of this compound have shown potential as inhibitors for various enzymes, including Plasmodium falciparum apicoplast DNA polymerase.[4][9] The overarching goal of an enzyme inhibitor is to disrupt the catalytic activity of a target enzyme, thereby blocking a specific metabolic or signaling pathway.
Mechanisms of Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three types: competitive, non-competitive, and uncompetitive.[10][11]
Caption: Mechanisms of reversible enzyme inhibition.
-
Competitive inhibitors bind to the active site, directly competing with the substrate.[11][12]
-
Non-competitive inhibitors bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[11][12]
-
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.[10]
The specific mode of action for a synthesized inhibitor must be determined empirically through kinetic assays.
Quantifying Inhibitory Potency: IC₅₀ Determination
The potency of a synthesized inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13] A lower IC₅₀ value indicates a more potent inhibitor. By synthesizing a series of derivatives and measuring their IC₅₀ values, researchers can establish a Structure-Activity Relationship (SAR) to guide further optimization.
Example Data Table for SAR Analysis:
| Compound ID | R-Group (from R-NH₂) | Target Enzyme | IC₅₀ (µM) |
| INH-001 | Benzylamine | Pf-DNA Polymerase | 15.2 |
| INH-002 | 4-Fluorobenzylamine | Pf-DNA Polymerase | 8.5 |
| INH-003 | 3,4-Dichlorobenzylamine | Pf-DNA Polymerase | 2.1 |
| INH-004 | Cyclohexylamine | Pf-DNA Polymerase | > 50 |
Data are illustrative and do not represent actual experimental results.
This illustrative data suggests that electron-withdrawing groups on the aromatic ring of the amine enhance potency, while a non-aromatic, bulky aliphatic group is detrimental to activity.
Safety and Handling
This compound is a chemical reagent and must be handled with appropriate care.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a powerful and accessible starting material for the synthesis of novel enzyme inhibitors. Its well-defined reactive handle—the carboxylic acid—allows for reliable and efficient amide coupling to a vast array of amine-containing fragments. The protocols and principles outlined in this guide provide a solid foundation for researchers to construct diverse chemical libraries, enabling the exploration of new therapeutic avenues and the development of potent and selective enzyme inhibitors for critical disease targets.
References
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- 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541.
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- Enzyme Inhibition. Chemistry LibreTexts. [Link]
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. [Link]
- Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
- Journal of enzyme inhibition and medicinal chemistry. Medscape. [Link]
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Enzyme Inhibition. Chemistry LibreTexts. [Link]
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
- Medicinal Chemistry. Chemistry LibreTexts. [Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]
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Protocol and Application Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Chloro-2-hydroxynicotinic Acid Derivatives
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3]
Within the vast landscape of pharmaceutical development, heteroaromatic scaffolds are of paramount importance. 5-Chloro-2-hydroxynicotinic acid and its derivatives are valuable building blocks, serving as key intermediates in the synthesis of biologically active molecules targeting a range of conditions, including neurological and metabolic diseases.[4][5] The strategic modification of this core structure via C-C bond formation is a critical step in generating libraries of novel compounds for drug discovery programs.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide a comprehensive guide to troubleshooting, empowering researchers to successfully employ this powerful transformation.
Mechanistic Considerations for Heteroaryl Chlorides
The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium complex transitioning between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for optimizing the reaction, especially when dealing with challenging substrates like heteroaryl chlorides.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound derivative). This is often the rate-determining step.[2][6] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[1][2] Overcoming this activation barrier is the primary challenge.
-
Transmetalation: The organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base.[1][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]
For an electron-deficient heteroaryl chloride like the title compound, the oxidative addition step is particularly sluggish. Success hinges on the use of highly active catalyst systems, specifically those employing bulky, electron-rich ligands that promote the insertion of palladium into the C-Cl bond.[6][8]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of a this compound derivative with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Suggestion | Notes |
| This compound derivative | >97% | Commercial Source | Ensure the starting material is dry. |
| Arylboronic Acid | >98% | Commercial Source | Use 1.2–1.5 equivalents. Boronic acids can degrade; use fresh material or consider a more stable boronate ester (e.g., pinacol ester).[3][9] |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | >98% | Commercial Source | Palladium acetate (Pd(OAc)₂) is also a common choice.[7] |
| Phosphine Ligand (e.g., SPhos, XPhos) | >98% | Commercial Source | The choice of ligand is critical for coupling aryl chlorides.[6] Buchwald biaryl phosphine ligands are highly recommended. |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Anhydrous | Commercial Source | Use 2.0–3.0 equivalents. A strong, non-nucleophilic base is preferred to avoid side reactions with the acidic functional groups.[10] |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF) | Anhydrous | Commercial Source | Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[9] A small amount of water is often beneficial.[3][11] |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier | Essential for maintaining an oxygen-free atmosphere. |
| Standard Glassware | - | - | Schlenk flask or sealed reaction vial, condenser, magnetic stirrer. |
| Purification Supplies | - | - | Silica gel, solvents for chromatography (e.g., hexanes, ethyl acetate). |
Step-by-Step Methodology
-
Reaction Setup:
-
Inert Atmosphere Establishment:
-
Catalyst and Solvent Addition:
-
While maintaining a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane with 10-20% H₂O) to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80–110 °C.
-
Stir the mixture vigorously for 12–24 hours. The reaction mixture typically turns dark brown or black, which is normal.[13]
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the carboxylic acid and phenolic groups, facilitating extraction into the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
-
Optimization and Data
The success of a challenging Suzuki coupling often relies on systematic optimization. The following table illustrates a hypothetical optimization study for this reaction, demonstrating the impact of key parameters on product yield.
| Entry | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Observations |
| 1 | PPh₃ (5) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | <10 | Standard conditions are ineffective, likely due to slow oxidative addition.[6] |
| 2 | SPhos (4.5) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 65 | Bulky, electron-rich ligand significantly improves the yield. |
| 3 | SPhos (4.5) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 88 | Stronger base and different solvent further enhance reaction efficiency.[10] |
| 4 | XPhos (4.5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 92 | Cesium carbonate often provides excellent results in difficult couplings.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[9]2. Inappropriate ligand for aryl chloride.[6]3. Insufficiently strong base. | 1. Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.[6]2. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[14][15]3. Use a stronger base like K₃PO₄ or Cs₂CO₃.[10] |
| Protodeboronation | The boronic acid is being replaced by a proton before it can transmetalate. This can be caused by excess water or a highly reactive base.[3][6] | 1. Use anhydrous solvents and minimize the amount of water.2. Switch to a more stable boronate ester (pinacol or MIDA).[9]3. Use a non-hydroxide base like K₃PO₄. |
| Homocoupling of Boronic Acid | Caused by Pd(II) species in the absence of the aryl halide or by oxidative processes.[3] | 1. Ensure proper degassing to avoid oxidation of Pd(0).2. Use a slight excess of the aryl halide if possible.3. Ensure the palladium precatalyst is fully reduced to Pd(0) in situ. |
| Dehalogenation of Starting Material | A known side reaction where the chloro group is replaced by hydrogen.[3] | 1. Lower the reaction temperature.2. Change the solvent system.3. Screen different palladium catalysts and ligands. |
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from initial setup to final product characterization.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for generating novel molecular architectures for drug discovery. While the low reactivity of the chloro-substituent presents a challenge, it can be reliably overcome through the rational selection of a highly active catalyst system, featuring a bulky, electron-donating phosphine ligand, and an appropriate base. By following the detailed protocol and troubleshooting guidance provided in this note, researchers can confidently and successfully implement this critical transformation in their synthetic campaigns.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Buchwald, S. L. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Chernyshev, A. V., et al. Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Singh, K., & Arora, S. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Wang, L., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- National Institutes of Health. This compound. PubChem. [Link]
- ResearchGate.
- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
Sources
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- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Chloro-2-hydroxynicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Halogenated Pyridine Scaffold
5-Chloro-2-hydroxynicotinic acid is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a chloro group, a hydroxyl group, and a carboxylic acid, provides a trifecta of reactive handles for synthetic elaboration. This strategic combination of functional groups allows for the facile generation of diverse chemical libraries, making it an invaluable scaffold in modern drug discovery campaigns.[2] The presence of the chlorine atom is particularly noteworthy, as halogenation is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[3] These application notes will delve into the utility of this compound, with a particular focus on its application in the development of epigenetic modulators, specifically inhibitors of Jumonji domain-containing (JMJD) histone demethylases.
Part 1: Targeting Epigenetic Dysregulation - this compound as a Scaffold for JMJD Inhibitors
The Rationale for Targeting JMJD Enzymes
Histone demethylases, particularly the Jumonji C (JmjC) domain-containing family, are Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.[4][5] Dysregulation of these enzymes is implicated in the pathogenesis of numerous diseases, including cancer, making them compelling therapeutic targets.[6][7][8] The JMJD2 subfamily, for instance, has been linked to prostate and esophageal cancers.[9] Small molecule inhibitors of these enzymes are therefore highly sought after as potential anticancer agents and as chemical probes to elucidate their biological functions.[6][10]
The catalytic mechanism of JmjC demethylases involves the coordination of Fe(II) and 2-oxoglutarate in the active site.[11] This provides a clear strategy for inhibitor design: molecules that can chelate the active site iron and/or compete with the 2-oxoglutarate co-substrate can effectively block the enzyme's catalytic activity.[4][11] The structural features of this compound, specifically the 2-hydroxy and 3-carboxy groups, are well-suited to act as a bidentate chelator for the active site iron, mimicking the binding of 2-oxoglutarate.
Conceptual Workflow for JMJD Inhibitor Development
Caption: Workflow for the development of JMJD inhibitors using this compound.
Protocol 1: Synthesis of a 5-Chloro-2-hydroxynicotinamide Library
This protocol outlines a general procedure for the synthesis of a library of 5-Chloro-2-hydroxynicotinamide derivatives via amide coupling. The diversity of the library is generated by using a variety of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base and Coupling Reagent Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of BOP (1.2 eq). The use of a peptide coupling reagent like BOP facilitates the efficient formation of the amide bond under mild conditions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous washes remove unreacted starting materials and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-Chloro-2-hydroxynicotinamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro JMJD2A Inhibition Assay (AlphaLISA)
This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the IC₅₀ values of the synthesized compounds against a representative JMJD enzyme, JMJD2A.
Materials:
-
Recombinant human JMJD2A enzyme
-
Biotinylated histone H3K9me3 peptide substrate
-
2-oxoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Anti-H3K9me2 antibody
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a 384-well plate, add the assay buffer, the biotinylated H3K9me3 peptide substrate, 2-oxoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O. Add the test compounds or DMSO (for control wells). Initiate the reaction by adding the JMJD2A enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction by adding a solution containing the anti-H3K9me2 antibody and the AlphaLISA acceptor beads. Incubate to allow for antibody-substrate binding.
-
Signal Generation: Add the streptavidin-coated donor beads and incubate in the dark. The donor beads bind to the biotinylated peptide, bringing them in close proximity to the acceptor beads if the substrate has been demethylated and is recognized by the antibody.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical data for a series of 5-Chloro-2-hydroxynicotinamide derivatives to illustrate potential SAR trends.
| Compound | R Group | JMJD2A IC₅₀ (µM) |
| 1 | -CH₂-Ph | 15.2 |
| 2 | -CH₂(4-F-Ph) | 8.7 |
| 3 | -CH₂(4-OMe-Ph) | 25.1 |
| 4 | -(CH₂)₂-Ph | 5.3 |
| 5 | -c-Hex | 12.4 |
From this hypothetical data, one could infer that:
-
The introduction of an electron-withdrawing fluorine on the phenyl ring (Compound 2 ) improves potency compared to the unsubstituted phenyl (Compound 1 ).
-
An electron-donating methoxy group (Compound 3 ) is detrimental to activity.
-
Increasing the linker length by one methylene group (Compound 4 ) significantly enhances potency, suggesting the phenyl ring may be accessing a deeper hydrophobic pocket.
-
A non-aromatic, bulky substituent like a cyclohexyl group (Compound 5 ) is tolerated but does not offer an advantage over a simple phenylmethyl group.
These SAR insights are crucial for guiding the next round of synthesis in a lead optimization campaign.[12][13][14]
Part 2: A Versatile Intermediate for Diverse Bioactive Molecules
Beyond its application in developing enzyme inhibitors, this compound serves as a valuable starting material for a wide array of bioactive molecules, including those with potential antioxidant and antimicrobial properties.[15][16] Its carboxylic acid function can be readily converted to esters, amides, or other functional groups, while the hydroxyl and chloro substituents provide additional sites for chemical modification.
General Synthetic Workflow
The following diagram illustrates a general workflow for incorporating the this compound scaffold into a more complex molecule.
Caption: General synthetic workflow for the elaboration of this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility as a scaffold for the development of potent and selective enzyme inhibitors, particularly for epigenetic targets like JMJD histone demethylases, has been highlighted. Furthermore, its adaptable chemical nature allows for its incorporation into a broad range of molecular architectures, making it a key resource for the synthesis of novel therapeutic agents. The strategic application of this scaffold, guided by robust synthetic protocols and insightful structure-activity relationship studies, will undoubtedly continue to fuel innovation in drug discovery.
References
- Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810–1818. [Link]
- Suzuki, T., et al. (2013). Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Journal of Medicinal Chemistry, 56(17), 7222–7231. [Link]
- Li, Y., et al. (2014). Inhibition of JMJD2 histone demethylase by curcumin analogs. Journal of Experimental Therapeutics and Oncology, 10(4), 255–262. [Link]
- Thin, T. H., et al. (2023). Recent developments in catalysis and inhibition of the Jumonji histone demethylases. Current Opinion in Chemical Biology, 77, 102380. [Link]
- Taha, M., et al. (2017). Structure-activity relationship of compounds 2, 5, 11, and 15.
- Targeting Histone Methyltransferases and Demethylases. Cambridge Healthtech Institute. [Link]
- National Center for Biotechnology Information. This compound.
- Al-Said, M. S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2955. [Link]
- Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Journal of Medicinal Chemistry, 67(15), 12513–12529. [Link]
- J&K Scientific. This compound, 98%. [Link]
- Nakao, T., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5344. [Link]
- Singh, U. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research, 34, 157–185. [Link]
- Rotili, D., & Mai, A. (2011). Targeting Histone Demethylases: A New Avenue for the Fight against Cancer. Chemical Society Reviews, 40(7), 4425–4440. [Link]
- Mphahlele, M. J., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(15), 4983. [Link]
- Kumar, S., et al. (2012). Synthesis, spectral and biological study of four and five co-ordinate copper (II) complexes derived from 5-chloro-2-hydroxy acetophenone N(4) methyl thiosemicarbazone. Der Pharma Chemica, 4(3), 1272–1280. [Link]
- Loenarz, C., & Schofield, C. J. (2011). Targeting histone demethylases — Progress, challenges, and the future. Genes & Cancer, 2(6), 636–647. [Link]
- Kristensen, L. H., et al. (2015). Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. The Analyst, 141(1), 227–234. [Link]
- Foley, D. J., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 11(4), 436–442. [Link]
- National Center for Biotechnology Information. 5-Chloro-6-hydroxynicotinic acid.
- Firozian, F., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry, 20(36), 4435–4450. [Link]
- Zeng, A., et al. (2022). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 27(1), 179. [Link]
- Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172–1213. [Link]
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
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synthesis of novel ligands using 5-Chloro-2-hydroxynicotinic acid
An Application Guide to the Synthesis of Novel Ligands from 5-Chloro-2-hydroxynicotinic Acid
Abstract
This compound is a highly versatile and valuable scaffold in synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a carboxylic acid, a hydroxyl group, and a halogenated pyridine ring—offers multiple, distinct reaction sites for chemical modification.[1] This guide provides researchers, chemists, and drug development professionals with detailed protocols and expert insights for leveraging this starting material to synthesize two primary classes of novel ligands: amides, through derivatization of the carboxylic acid, and bi-aryl compounds, via palladium-catalyzed cross-coupling at the chloro-position. The methodologies presented herein are robust, well-established, and designed to facilitate the creation of diverse chemical libraries for screening and development.
Introduction: The Strategic Value of this compound
The strategic importance of this compound as a foundational building block cannot be overstated. It serves as a key intermediate in the synthesis of a wide array of biologically active molecules, with applications ranging from pharmaceuticals targeting neurological and metabolic diseases to the development of advanced agrochemicals.[1] The inherent reactivity of its functional groups allows for selective and sequential modifications, making it an ideal starting point for generating novel molecular entities with therapeutic potential.
-
Carboxylic Acid (C3-position): This group is a prime handle for forming amide bonds, a cornerstone of medicinal chemistry, enabling the introduction of a vast array of amine-containing fragments.[2]
-
Chloro Group (C5-position): The chlorine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to introduce new aryl or heteroaryl moieties.[3][4]
-
Hydroxyl Group (C2-position): This group can influence the electronic properties of the pyridine ring and can also be a site for further derivatization, such as etherification, although this guide will focus on the first two functionalities.
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [5][6] |
| CAS Number | 38076-80-1 | [1][5] |
| Molecular Formula | C₆H₄ClNO₃ | [1][5] |
| Molecular Weight | 173.55 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][7][8] |
| Melting Point | 262 °C (decomposes) | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to the Globally Harmonized System (GHS), it is classified as causing skin and serious eye irritation.[5] Work should be conducted in a well-ventilated fume hood.
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[9]
Synthetic Strategy I: Amide Bond Formation
The formation of an amide bond is one of the most frequently used reactions in drug discovery, allowing for the systematic exploration of chemical space.[2] The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[10] Therefore, the carboxylic acid must first be "activated" to form a more electrophilic species that readily reacts with the amine nucleophile.[10]
Causality Behind the Method:
The protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is an aminium-based reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is exceptionally susceptible to nucleophilic attack by an amine, leading to high yields of the desired amide with minimal side products and short reaction times.[10] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the HCl byproduct.[10]
Caption: Workflow for Amide Ligand Synthesis.
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide ligand.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Synthetic Strategy II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4][11] This reaction is indispensable for synthesizing bi-aryl and heteroaryl structures, which are common motifs in biologically active compounds.[4]
Causality Behind the Method:
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with a base.[12] The base is critical for activating the boronic acid.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Note: It is often advantageous to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in common organic solvents used for the coupling.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Preparation: To a Schlenk flask, add the this compound derivative (ester-protected, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). Add a degassed solvent mixture, typically Dioxane/Water or DMF.
-
Reaction: Heat the mixture to the desired temperature (usually 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If an ester was used, hydrolyze it back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to obtain the final ligand.
-
Characterization: Confirm the structure of the purified product by NMR, MS, and other appropriate analytical methods.
Characterization of Novel Ligands
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the newly synthesized ligands.
| Technique | Purpose and Expected Observations |
| ¹H and ¹³C NMR | Structure Confirmation: For amide products, expect a new set of signals corresponding to the added amine fragment and a characteristic amide N-H signal (if applicable). For Suzuki products, new aromatic signals corresponding to the coupled aryl group will appear. The disappearance of the starting material signals is key.[13][14] |
| Mass Spectrometry (MS) | Molecular Weight Verification: The molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum should correspond to the calculated molecular weight of the target ligand.[13][14] |
| Infrared (IR) Spectroscopy | Functional Group Analysis: For amide synthesis, look for the appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (if a primary or secondary amine was used, around 3300 cm⁻¹), and the disappearance of the broad O-H stretch of the carboxylic acid.[13] |
| Melting Point | Purity Assessment: A sharp, defined melting point range is indicative of a pure compound. |
Conclusion and Outlook
This compound is a powerful and cost-effective starting material for the synthesis of diverse ligand libraries. The amide coupling and Suzuki-Miyaura cross-coupling reactions detailed in this guide represent two of the most robust and reliable strategies for its derivatization. The resulting novel ligands can be utilized as tool compounds in chemical biology, as starting points for drug discovery campaigns, or as key intermediates in the synthesis of more complex molecules. The protocols provided here offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile scaffold.
References
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- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- This compound, 98% | 38076-80-1. J&K Scientific. [Link]
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
- Amide Synthesis. Fisher Scientific. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Method for producing 2-hydroxynicotinic acid derivative - Google Patents.
- Amide synthesis by acyl
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes. MDPI. [Link]
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. [Link]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Biocatalytic Applications of 5-Chloro-2-hydroxynicotinic acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the biocatalytic applications of 5-Chloro-2-hydroxynicotinic acid. This document explores its potential as a substrate for enzymatic modification and as a lead compound for enzyme inhibition, providing both the theoretical basis and detailed experimental protocols.
Introduction: The Versatility of a Halogenated Pyridine Scaffold
This compound is a substituted pyridine derivative with significant potential in biocatalysis. Its chemical structure, featuring an electron-withdrawing chlorine atom and a hydroxyl group on the pyridine ring, makes it an intriguing candidate for interaction with various enzymes. This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] In the realm of biocatalysis, its utility is emerging in two primary areas: as a substrate for oxidative enzymes and as an inhibitor of essential enzymes in pathogens.
Application 1: A Promising Substrate for Monooxygenases
While direct enzymatic conversion of this compound is an area of active investigation, compelling evidence from a closely related isomer, 5-chloro-6-hydroxynicotinic acid (5-Cl-6-HNA), highlights its potential. Research has shown that 5-Cl-6-HNA is a highly efficient substrate for 6-hydroxynicotinate 3-monooxygenase (NicC), an FAD-dependent enzyme involved in the aerobic degradation of nicotinic acid.[2]
The study revealed that 5-Cl-6-HNA is processed by NicC with a catalytic efficiency approximately 10-fold higher than the native substrate, 6-hydroxynicotinic acid (6-HNA).[2] This suggests that the chloro-substitution enhances the reactivity of the pyridine ring towards enzymatic decarboxylative hydroxylation. Given this precedent, it is highly probable that this compound could also serve as a substrate for NicC or other related monooxygenases.
Scientific Rationale: The Mechanism of NicC and the Role of Halogenation
NicC catalyzes the decarboxylative hydroxylation of its substrate to produce a dihydroxypyridine.[3] The reaction mechanism involves the binding of the substrate and NADH, followed by the reduction of the FAD cofactor. The reduced FAD reacts with molecular oxygen to form a highly reactive peroxyflavin intermediate, which then hydroxylates the substrate, leading to subsequent decarboxylation. The electron-withdrawing nature of the chlorine atom in the substituted ring can influence the electronic properties of the substrate, potentially facilitating the electrophilic attack by the peroxyflavin intermediate, which may explain the enhanced reactivity observed with the 5-chloro-6-hydroxy isomer.[2]
Experimental Workflow: Screening for Monooxygenase Activity
The following diagram outlines a typical workflow for screening this compound as a potential substrate for a monooxygenase like NicC.
Caption: Workflow for assessing monooxygenase activity with this compound.
Protocol 1: Spectrophotometric Assay for Monooxygenase Activity
This protocol provides a method to determine if this compound is a substrate for a monooxygenase by monitoring the consumption of the cofactor NADH.
Materials:
-
Purified monooxygenase (e.g., 6-hydroxynicotinate 3-monooxygenase, NicC)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Nicotinamide adenine dinucleotide, reduced form (NADH) (freshly prepared stock solution in buffer)
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
UV-Vis Spectrophotometer with temperature control
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADH in the reaction buffer. Keep on ice.
-
Dilute the purified enzyme to a working concentration (e.g., 1-5 µM) in the reaction buffer.
-
-
Set up the Reaction:
-
In a microplate well or cuvette, add the following in order:
-
Reaction Buffer (to a final volume of 200 µL)
-
Enzyme solution (e.g., 10 µL of a 20 µM stock for a final concentration of 1 µM)
-
This compound solution (e.g., 2 µL of a 10 mM stock for a final concentration of 100 µM)
-
-
Mix gently and incubate at the optimal temperature for the enzyme (e.g., 25-37 °C) for 5 minutes to allow for thermal equilibration.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding NADH solution (e.g., 20 µL of a 2 mM stock for a final concentration of 200 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with the reaction buffer to check for non-enzymatic NADH degradation.
-
No-Substrate Control: Replace the this compound solution with the solvent (DMSO) to measure the intrinsic NADH oxidase activity of the enzyme.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters, vary the concentration of this compound while keeping the NADH concentration constant and saturating. Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Expected Results: A significant decrease in absorbance at 340 nm in the presence of both the enzyme and this compound, compared to the controls, would indicate that the compound is a substrate for the monooxygenase.
Application 2: Lead Compound for Enzyme Inhibition in Drug Discovery
This compound has been identified as an inhibitor of the apicoplast DNA polymerase (apPOL) of Plasmodium falciparum, the parasite responsible for malaria.[4][5][6][7] This discovery was the result of a high-throughput screening of a large compound library.[4][5][6][7] The apicoplast is a non-photosynthetic plastid found in many protozoan parasites and is essential for their survival, making its DNA replication machinery an attractive target for novel antimalarial drugs.[4][5][6][7]
Scientific Rationale: Targeting a Key Parasite Enzyme
The apPOL is the sole DNA polymerase responsible for replicating the apicoplast genome.[4][5] It has low sequence identity to human DNA polymerases, which provides a basis for developing selective inhibitors with minimal off-target effects in the human host.[7] Small molecules like this compound that can inhibit this enzyme have the potential to be developed into new antimalarial therapies, which are urgently needed due to the rise of drug-resistant parasite strains.[5]
Experimental Workflow: Validating Enzyme Inhibition
The following diagram illustrates the workflow for validating and characterizing the inhibitory potential of this compound against a target enzyme like apPOL.
Sources
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- 2. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
Application Note: Investigating 5-Chloro-2-hydroxynicotinic Acid as a Novel Auxin Mimic Herbicide
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide resistance in weed populations necessitates a perpetual search for new herbicidal compounds with novel mechanisms of action or improved efficacy. Nicotinic acid, a naturally occurring compound, and its derivatives have emerged as a promising scaffold for the development of new agrochemicals, including herbicides.[1][2][3][4] The pyridine motif within nicotinic acid is a key structural feature in several existing pesticides.[3] This application note explores the potential of 5-Chloro-2-hydroxynicotinic acid as a candidate for a new herbicide, focusing on a scientifically-driven workflow to evaluate its efficacy and elucidate its mechanism of action, hypothesized to be through the mimicry of the plant hormone auxin. While this compound is recognized as a versatile intermediate in the synthesis of agrochemicals[5], its direct herbicidal activity remains largely unexplored. This guide provides the foundational protocols to rigorously assess its potential.
The Auxin Mimic Hypothesis: A Mechanistic Starting Point
Auxinic herbicides are a class of synthetic compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[6][7] At high concentrations, these synthetic auxins overwhelm the plant's normal hormonal balance, leading to uncontrolled growth and ultimately, death.[6][8][9] They are particularly effective against broadleaf weeds in cereal crops.[6] The structural resemblance of this compound to known pyridinecarboxylic acid herbicides, a subclass of auxin mimics, provides a strong rationale for investigating this mode of action.[10]
The proposed mechanism involves the binding of the herbicide to auxin receptors, primarily the TIR1/AFB F-box proteins.[8][11] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[8] The subsequent overproduction of ethylene and abscisic acid (ABA) results in a cascade of phytotoxic effects, including epinasty, tissue swelling, and eventual necrosis.[8][11]
Experimental Workflow for Evaluation
A systematic, multi-tiered approach is essential to validate the herbicidal potential of this compound and to confirm its mechanism of action. The workflow progresses from broad, whole-plant screening to specific, target-based assays.
Caption: A tiered approach to herbicide evaluation.
Protocols
Protocol 1: Whole-Plant Primary Screening
Rationale: The initial step is to determine if this compound exhibits any herbicidal activity on a range of representative weed species. This whole-plant bioassay provides a rapid and cost-effective first pass.[12][13][14]
Materials:
-
Seeds of monocot and dicot weed species (e.g., Lolium spp., Amaranthus spp.)
-
Seeds of a tolerant crop species (e.g., corn, wheat)
-
This compound
-
A commercial auxin mimic herbicide (e.g., 2,4-D, dicamba) as a positive control
-
Untreated control
-
Pots with sterile soil mix
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Seed Germination: Germinate seeds of all selected species until they reach a consistent growth stage (e.g., 2-3 true leaves).[12]
-
Transplanting: Transplant seedlings into individual pots.[12]
-
Herbicide Preparation: Prepare a stock solution of this compound and the positive control. A typical starting concentration for primary screening is 100 µM.[1]
-
Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure even coverage. Include an untreated control group.
-
Incubation: Maintain the treated plants in a greenhouse or growth chamber under optimal growing conditions.
-
Assessment: Visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment.[15] Compare the effects to the untreated and positive controls.
Protocol 2: Dose-Response and IC50 Determination
Rationale: Following the confirmation of herbicidal activity, a dose-response study is crucial to quantify the potency of this compound. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing the efficacy of different compounds.[1][2][4]
Materials:
-
Plants of a sensitive weed species identified in Protocol 1
-
This compound
-
Serial dilution equipment
-
Data analysis software
Procedure:
-
Plant Preparation: Grow a uniform batch of the selected sensitive weed species to the 2-3 leaf stage.
-
Herbicide Dilution: Prepare a series of dilutions of this compound (e.g., from 1 µM to 1000 µM).
-
Application: Treat groups of plants with each concentration of the herbicide. Include an untreated control.
-
Assessment: After a set period (e.g., 14 days), harvest the above-ground biomass of each plant and record the fresh or dry weight.
-
Data Analysis: Plot the plant biomass against the logarithm of the herbicide concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Compound | Test Species | IC50 (µM) |
| This compound | Amaranthus retroflexus | (To be determined) |
| 2,4-D (Positive Control) | Amaranthus retroflexus | (Reference value) |
| Compound 5f (literature example) | Lemna paucicostata | 7.8[1] |
| Clomazone (commercial herbicide) | Lemna paucicostata | 125[1] |
| Propanil (commercial herbicide) | Lemna paucicostata | 2[1] |
Protocol 3: In Vitro Auxin Receptor Binding Assay
Rationale: To directly test the hypothesis that this compound acts as an auxin mimic, an in vitro binding assay with the TIR1 auxin receptor is performed. This assay measures the ability of the compound to promote the interaction between TIR1 and an Aux/IAA peptide.
Materials:
-
Recombinant TIR1 protein
-
Biotinylated Aux/IAA peptide
-
Streptavidin-coated microplates
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Plate Preparation: Coat streptavidin-coated microplates with the biotinylated Aux/IAA peptide.
-
Reaction Mixture: In each well, add the recombinant TIR1 protein, the test compound (this compound) or IAA at various concentrations, and a detection antibody conjugated to a reporter enzyme.
-
Incubation: Incubate the plate to allow for the binding interaction to occur.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a substrate for the reporter enzyme and measure the resulting signal using a plate reader. An increased signal indicates a stronger interaction between TIR1 and the Aux/IAA peptide, mediated by the test compound.
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the binding affinity (e.g., EC50).
Caption: Proposed mechanism of action for this compound.
Trustworthiness and Self-Validation
The integrity of these protocols is ensured by the inclusion of appropriate controls at every stage.
-
Untreated Controls: Establish the baseline for plant health and growth.
-
Positive Controls: A known auxin mimic herbicide (e.g., 2,4-D) is used to validate the experimental systems and provide a benchmark for efficacy.[8]
-
Susceptible and Tolerant Species: The inclusion of both susceptible and tolerant plant species in initial screenings helps to identify the spectrum of activity and potential for crop selectivity.[12]
-
Replicates: All experiments should be conducted with sufficient biological and technical replicates to ensure statistical significance.
Conclusion and Future Directions
This application note outlines a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a novel herbicide. By systematically progressing from whole-plant bioassays to in vitro mechanistic studies, researchers can efficiently determine its herbicidal potential and elucidate its mode of action. Positive results from these initial studies would warrant further investigation into its metabolic fate in plants, environmental persistence, and toxicological profile, paving the way for its potential development as a next-generation weed management tool.
References
- In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. [URL: https://passel.unl.edu/application/files/2414/8298/9980/10_In_Vitro_Assays.pdf]
- Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [URL: https://pubmed.ncbi.nlm.nih.gov/34085526/]
- Marochi, A., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 35. [URL: https://www.scielo.br/j/pd/a/YgQY8B5g7gY3c7x4Vz3W4Yx/?lang=en]
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4544976/]
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-303. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909556/]
- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [URL: https://passel.unl.edu/application/files/9514/8298/9980/03_Auxin_Mimics.pdf]
- 17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. [URL: https://ohiostate.pressbooks.
- Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. [URL: https://passel.unl.edu/application/files/5414/8298/9980/01_Overview_and_Objectives.pdf]
- Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [URL: https://www.ars.usda.
- Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c07538]
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- Liu, X., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8996. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9784381/]
- Screening for Herbicide Resistance in Weeds1 - BioOne Complete. [URL: https://bioone.org/journals/weed-technology/volume-14/issue-2/0890-037X_2000_014_0429_SFHRIW_2.0.CO_2/Screening-for-Herbicide-Resistance-in-Weeds1/10.1614/0890-037X(2000)014[0429:SFHRIW]2.0.CO;2.full]
- Protocol for Identifying, Evaluating, and Using New Herbicides - BLM National NEPA Register. [URL: https://eplanning.blm.gov/public/epl-front-office/projects/nepa/63231/97517/117972/Appendix_F_-_New_Herbicide_Protocol.pdf]
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à www.publications.gc.ca. [URL: https://publications.gc.ca/site/eng/9.
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- In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. [URL: https://jcea.agr.hr/en/issues/article/3242]
- Primary Herbicide Screening Dale L.Shaner*. [URL: https://wssa.net/wp-content/uploads/Primary-Herbicide-Screening.pdf]
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- Armel, G. R., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3563–3572. [URL: https://pubmed.ncbi.nlm.nih.gov/27086840/]
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/971]
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- Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244903/]
- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. [URL: https://passel.unl.
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. [URL: https://patents.google.
- Current Status and Future Prospects in Herbicide Discovery - MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2565]
- Auxin herbicide molecules from all known chemical classes that were... - ResearchGate. [URL: https://www.researchgate.
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Application Notes & Protocols: Formulation of Pesticides Containing 5-Chloro-2-hydroxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chloro-2-hydroxynicotinic acid serves as a highly versatile scaffold in the development of modern agrochemicals.[1][2][3] Its derivatives have demonstrated significant potential as both fungicides and herbicides, capitalizing on a unique combination of chemical reactivity and biological activity.[1][4][5] This document provides a comprehensive guide to the formulation of pesticides based on this chemical class. It moves beyond a simple recitation of steps to explain the underlying scientific principles, from the synthesis of active ingredients and their mechanisms of action to the development of stable, efficacious formulations and the analytical methods required for their quality control. The protocols herein are designed as robust, self-validating systems to guide researchers in developing novel crop protection solutions.
Introduction: The Scientific Rationale for this compound Derivatives in Agrochemicals
The pyridine carboxylic acid moiety is a well-established pharmacophore in agriculture, found in widely used herbicides and fungicides.[6][7][8] The introduction of chloro and hydroxyl groups onto the nicotinic acid backbone, as in this compound, enhances its utility as a synthetic intermediate for creating a diverse library of potential active ingredients (AIs).[1] These modifications can influence the molecule's binding affinity to target enzymes, alter its systemic properties within the plant, and improve its metabolic stability, leading to more effective and environmentally considerate pesticides.[1][9]
Research has shown that derivatives synthesized from precursors like 2-chloronicotinic acid can exhibit potent fungicidal activity, in some cases comparable to or exceeding commercial standards.[4][6] Similarly, other structural analogues have displayed significant herbicidal properties.[5] The development of these promising molecules into viable commercial products, however, is critically dependent on a robust formulation strategy. A pesticide formulation is more than just the AI; it is a sophisticated delivery system designed to maximize bioavailability, ensure stability, and facilitate safe and effective application.[10]
This guide will focus on the key practical and theoretical considerations for formulating pesticides derived from this compound, providing detailed protocols for formulation, analysis, and stability testing.
Synthesis and Mechanism of Action
General Synthesis Pathway
The synthesis of pesticidal derivatives often begins with the parent compound, this compound, or a related precursor like 2-chloronicotinic acid. A common strategy involves the activation of the carboxylic acid group, typically by converting it to an acyl chloride, which can then be reacted with a variety of nucleophiles (e.g., amines, alcohols) to generate a library of amide or ester derivatives.[6] This modular approach allows for systematic modification of the molecule's periphery to optimize biological activity.
Below is a generalized workflow for the synthesis of a nicotinamide derivative, a common structural motif in this class of fungicides.
Caption: Generalized synthesis of a nicotinamide pesticide AI.
Known Mechanisms of Action
Derivatives of chloro-substituted nicotinic acids can function through distinct biochemical pathways depending on their specific structures.
2.2.1. Fungicidal Mechanism: Succinate Dehydrogenase Inhibition (SDHI)
A primary mode of action for many fungicidal nicotinamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[4]
-
Causality: SDH is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. By binding to the enzyme, typically at the ubiquinone-binding site, the pesticide molecule blocks this electron transfer process. This disruption halts ATP production, leading to a catastrophic energy deficit within the fungal cells and ultimately causing cell death.[4] The efficacy of these compounds is often linked to how well their structure mimics the natural ubiquinone substrate.
Caption: Iterative workflow for developing an EC formulation.
Step-by-Step Procedure:
-
Solubility Assessment (Pre-formulation):
-
Rationale: To identify a solvent or solvent blend that can dissolve the required concentration of the AI and is commercially viable.
-
Protocol:
-
Weigh approximately 2.5 g of the AI into a 10 mL vial.
-
Incrementally add the chosen solvent (e.g., cyclohexanone) while stirring until the AI is fully dissolved.
-
Record the final volume to calculate solubility (g/L).
-
QC Check: The solubility must be significantly higher than the target concentration (e.g., >300 g/L for a 250 g/L formulation) to prevent crystallization at low temperatures.
-
-
-
Emulsifier System Selection:
-
Rationale: The emulsifier system is critical for performance. It must create a spontaneous and stable emulsion when the concentrate is diluted in water of varying hardness. A blend of anionic and non-ionic surfactants typically provides the best performance across different conditions.
-
Protocol:
-
Prepare a "blank" formulation containing only the selected solvent(s).
-
Test different commercial emulsifier blends at a standard rate (e.g., 10% w/w).
-
Perform a preliminary emulsion stability test: Add 1 mL of the solvent/emulsifier mix to 99 mL of CIPAC standard hard water in a graduated cylinder. Invert 10 times and observe.
-
QC Check: Look for spontaneous "blooming" (milky cloud formation) and minimal separation or creaming after 30 minutes. Select the top 2-3 emulsifier systems for testing with the AI.
-
-
-
Preparation of the Trial EC Formulation (100g Batch):
-
Protocol:
-
Tare a 250 mL glass beaker with a magnetic stir bar.
-
Add the calculated amount of solvent (e.g., 60 g of cyclohexanone).
-
Slowly add the AI (e.g., 25 g for a 25% formulation) while stirring. Gentle heating may be applied if necessary to aid dissolution, but care must be taken to avoid AI degradation.
-
Once the AI is fully dissolved, add the selected emulsifier blend (e.g., 15 g).
-
Stir until a homogenous, clear solution is obtained.
-
QC Check: The final solution should be clear and free of any undissolved particles or phase separation.
-
-
-
Emulsion Stability and Spontaneity Test (CIPAC MT 36.3):
-
Rationale: This is the most critical test for an EC formulation. It simulates the dilution of the product in a spray tank.
-
Protocol:
-
Add 95 mL of CIPAC standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the prepared EC formulation.
-
Invert the cylinder 30 times and place it in a 30°C water bath.
-
Record the amount of cream or sediment (in mL) at 0.5, 1, 2, and 24 hours.
-
QC Check: A good formulation will show minimal (< 2 mL) to no separation after 2 hours and will easily re-suspend after 24 hours. If significant separation occurs, the emulsifier system must be optimized (return to Step 2/3).
-
-
Stability Testing Protocol
Rationale: Stability studies are essential to ensure the product maintains its physical and chemical integrity throughout its shelf life under various storage conditions. [11]This protocol is based on internationally recognized guidelines.
Storage Conditions
| Study Type | Condition | Duration | Purpose |
| Accelerated Storage | 54 ± 2°C | 14 days | Simulates a 2-year shelf life at ambient temperature. [11]Primary indicator of chemical and physical stability. |
| Low Temperature | 0 ± 2°C | 7 days | Assesses the risk of crystallization or phase separation in cold climates. [11] |
| Real-Time Storage | Ambient (e.g., 25 ± 2°C) | 2 years | Confirms shelf life under typical storage conditions. |
Protocol for Accelerated Stability Study
Objective: To evaluate the chemical and physical stability of the final EC formulation.
Materials & Equipment:
-
Final EC formulation, packaged in commercial-type containers.
-
Temperature-controlled oven (54 ± 2°C).
-
Analytical equipment for AI quantification (e.g., HPLC-UV).
-
Equipment for physical tests (e.g., graduated cylinders for emulsion stability).
Procedure:
-
Initial Analysis (Time Zero):
-
Before placing samples in the oven, perform a complete analysis on a control sample kept at ambient temperature.
-
Chemical Analysis: Determine the exact concentration of the AI using a validated analytical method (see Section 5).
-
Physical Analysis: Test for appearance, pH, density, and emulsion stability (as per CIPAC MT 36.3).
-
-
Storage:
-
Place the packaged samples in the 54°C oven for exactly 14 days.
-
-
Post-Storage Analysis (Time 14 Days):
-
After 14 days, remove the samples and allow them to cool to room temperature for 24 hours.
-
Repeat the full chemical and physical analysis performed at Time Zero.
-
-
Evaluation:
-
Chemical Stability: The AI content should not decrease by more than 5% relative to the initial concentration.
-
Physical Stability: The formulation must still pass the emulsion stability test and show no significant changes in appearance (e.g., no crystal formation, phase separation).
-
Trustworthiness: If the formulation fails either the chemical or physical stability tests, it must be reformulated. Common causes of failure include AI degradation (requiring a stabilizer) or breakdown of the emulsifier system (requiring a different surfactant blend).
-
Analytical Method for Active Ingredient Quantification
Rationale: A validated analytical method is required to accurately determine the concentration of the AI in the formulation for quality control and regulatory purposes. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common, robust technique for this analysis. [12][13]
Protocol for HPLC-UV Analysis of EC Formulation
Objective: To quantify the concentration of the this compound derivative AI in the EC formulation.
Workflow Diagram:
Caption: Workflow for AI quantification in a formulated product.
Materials & Equipment:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical standard of the AI (purity >99%).
-
EC formulation sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid or phosphoric acid.
-
Volumetric flasks, pipettes, and analytical balance.
-
Syringe filters (0.45 µm).
Step-by-Step Procedure:
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a suitable mobile phase, e.g., Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas.
-
Standard Stock Solution (1000 mg/L): Accurately weigh ~25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of 5 calibration standards (e.g., 10, 25, 50, 100, 200 mg/L) by serial dilution of the stock solution.
-
-
Preparation of Formulation Sample:
-
Rationale: The concentrated EC formulation must be accurately diluted to fall within the range of the calibration curve.
-
Protocol:
-
Accurately weigh an amount of the EC formulation containing ~25 mg of AI (e.g., ~100 mg of a 25% EC) into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the "Sample Stock."
-
Perform a further dilution. For example, pipette 1 mL of the Sample Stock into a 10 mL volumetric flask and dilute to volume. The final expected concentration should be near the midpoint of the calibration curve (e.g., 100 mg/L).
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water + 0.1% Formic Acid (60:40)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: At the λmax of the AI (determined by UV scan).
-
-
Analysis and Calculation:
-
Inject the calibration standards and construct a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Inject the prepared sample solution.
-
Determine the concentration of the AI in the sample solution from the calibration curve.
-
Calculate the final concentration in the original EC formulation using the following formula: Concentration (w/w %) = (C_hplc × V_flask1 × V_flask2 × 100) / (W_sample × V_pipette × 1000) Where:
-
C_hplc = Concentration from HPLC (mg/L)
-
V = Volumes in mL
-
W_sample = Weight of formulation in mg
-
-
Conclusion and Regulatory Considerations
The successful development of a pesticide formulation based on this compound derivatives is a multi-faceted process that integrates chemistry, biology, and analytical science. The protocols outlined in this guide provide a robust framework for moving from a promising active ingredient to a stable and efficacious product. Each step, from synthesis and mechanism elucidation to formulation and stability testing, is a critical component of a self-validating system designed to ensure product quality and performance.
It is imperative for researchers to recognize that the development and registration of new pesticides are governed by strict regulatory frameworks. [14]In the United States, the Environmental Protection Agency (EPA) oversees the registration of pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). [2][14][15][16]Developers must submit comprehensive data packages, including product chemistry, toxicology, and environmental fate studies, to gain registration. The methods and protocols described here form the foundational data for the product chemistry portion of such a submission.
References
- WANG, M., QU, S., JI, M., QI, Z., & LI, X. (n.d.). Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides. Journal of Pesticide Science.
- Li, X., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8969.
- Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). RU2552961C2 - Synergetic herbicidal/fungicidal composition containing pyridine carboxylic acid and fungicide.
- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
- Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6437-6446.
- Australian Pesticides and Veterinary Medicines Authority. (2020).
- Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(6), 1451-1454.
- Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- California Department of Pesticide Regulation. (n.d.). How to Register a Pesticide.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Bergeson & Campbell, P.C. (2026, January 8).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162286, this compound.
- ResearchGate. (2021).
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-176.
- J&K Scientific. (n.d.). This compound, 98%.
- Purdue University Extension. (n.d.).
- Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- National Pesticide Information Center. (2021).
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). WO2023044584A1 - Synergistic pesticidal compositions and methods for delivery of insecticidal active ingredients.
- Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986.
- Sahu, P. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 13(1), 19302.
- ResearchGate. (2019). Development and Validation of RP-HPLC and Ultraviolet Spectrophotometric Methods of Analysis for the Quantitative Determination of Chlorhexidine Gluconate and Benzydamine Hydrochloride in Pharmaceutical Dosage Forms.
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- 16. researchgate.net [researchgate.net]
The Strategic Utility of 5-Chloro-2-hydroxynicotinic Acid in Chemical Synthesis: A Guide for Researchers
Introduction
5-Chloro-2-hydroxynicotinic acid is a halogenated pyridine derivative that has garnered significant attention in the patent literature as a versatile intermediate in the synthesis of a wide range of commercially valuable compounds. Its unique structural features, including a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, make it a key building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the patented applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its role as a precursor to more complex molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.
Intermediate in the Synthesis of Oral Hypoglycemic Agents
A significant application of this compound is in the preparation of its methylated derivative, 5-chloro-2-methoxynicotinic acid. This compound is a known and crucial intermediate in the synthesis of various oral hypoglycemic agents, particularly those belonging to the benzenesulfonylurea class of drugs used to manage type 2 diabetes.[1][2]
The conversion of this compound to its methoxy derivative is a critical step that paves the way for subsequent reactions to build the final drug molecule. The presence of the chlorine atom at the 5-position is often essential for the desired biological activity of the final compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound as described in the patent literature. Understanding its preparation is fundamental to its application.
Protocol 1: Synthesis of this compound via Halogenation
This protocol is based on the process described in patent EP0225172A1, which details the halogenation of 2-hydroxynicotinic acid.[3]
Objective: To synthesize this compound by chlorinating 2-hydroxynicotinic acid.
Materials:
-
2-Hydroxynicotinic acid
-
Sodium hypochlorite (NaOCl) solution, freshly prepared
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Water (H₂O)
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide. The molar ratio of 2-hydroxynicotinic acid to excess sodium hydroxide should be approximately 1:2.4.[3]
-
Chlorination: Cool the reaction mixture to a temperature between 0°C and 25°C.[3] Slowly add a freshly prepared aqueous solution of sodium hypochlorite to the stirred reaction mixture. The overall molar ratio of 2-hydroxynicotinic acid to sodium hypochlorite should be approximately 1:1.5.[3] The addition is typically performed in two sequential portions.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Isolation of the Product: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.
-
Purification: Filter the precipitate, wash it with cold water to remove any inorganic salts, and then dry it under vacuum to obtain the final product.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxynicotinic acid | [3] |
| Chlorinating Agent | Sodium hypochlorite | [3] |
| Solvent | Aqueous sodium hydroxide | [3] |
| Reaction Temperature | 0-25°C | [3] |
| Molar Ratio (Substrate:NaOCl:NaOH) | ~1:1.5:2.4 | [3] |
Causality Behind Experimental Choices:
-
The use of an alkali-metal hypohalite in an aqueous basic solution provides an improved yield of the 5-halo-2-hydroxynicotinic acid.[3] The presence of an alkali-metal base, such as sodium hydroxide, is crucial, with an optimal molar ratio of base to starting material being between 1.0 and 3.0.[3]
-
Maintaining a low temperature (0-25°C) during the chlorination step helps to control the reactivity of the sodium hypochlorite and minimizes the formation of side products.[3]
-
The sequential addition of the chlorinating agent allows for better control of the exothermic reaction and ensures a more complete reaction.[3]
Visualization of Synthetic Pathways
To better understand the chemical transformations involving this compound and related compounds, the following diagrams illustrate key synthetic routes.
Caption: Synthesis of this compound.
Caption: Application as a key intermediate.
Broader Context and Future Directions
While the primary patented application of this compound is as an intermediate for pharmaceuticals, the chemistry of related chlorinated nicotinic acids suggests broader potential. For instance, the synthesis of 2-chloro-5-chloromethyl-pyridine from 6-hydroxynicotinic acid highlights the importance of such chlorinated pyridine cores in the agrochemical industry, specifically for the production of insecticides.[4][5][6] This suggests that this compound could also be a valuable starting material for novel agrochemicals.
Further research could explore the derivatization of the carboxylic acid and hydroxyl groups of this compound to generate libraries of novel compounds for biological screening. The chlorine atom also provides a handle for further functionalization via cross-coupling reactions, opening up a vast chemical space for the design of new bioactive molecules.
Conclusion
This compound is a strategically important chemical intermediate with proven applications in the synthesis of pharmaceuticals. The protocols for its synthesis are well-established in the patent literature, offering a reliable route to this versatile building block. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutic agents and other valuable chemical products.
References
- PubChem. This compound.
- Google Patents.
- Google Patents. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
- Google Patents.
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents.
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
Sources
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- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. This compound serves as a versatile building block in the development of novel pharmaceuticals and agrochemicals.[1] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you improve your yield, purity, and overall success.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, focusing on the most common synthetic route: the electrophilic chlorination of 2-hydroxynicotinic acid.
Issue 1: Low or Inconsistent Product Yield
Question: My yield of this compound from the chlorination of 2-hydroxynicotinic acid is consistently below 50%. What are the critical parameters I should investigate to improve this?
Answer: Low yield is a frequent challenge and typically points to one of several critical factors: the choice and handling of the chlorinating agent, reaction temperature, or inefficient work-up.
1. The Chlorinating Agent is Paramount:
-
Causality: The reactivity and stability of the chlorinating agent directly impact the reaction's efficiency. Alkali-metal hypochlorites, like sodium hypochlorite (NaOCl), are commonly used.[2] However, commercial bleach solutions can be unstable and vary in concentration. The hypohalous acid (HOCl) formed in situ is the active electrophile. If the pH is too high, the concentration of the less reactive hypochlorite ion (OCl⁻) increases, slowing the reaction. If the pH is too low, chlorine gas (Cl₂) can evolve, which is both a safety hazard and can lead to different reaction pathways.
-
Expert Recommendation: Prepare a fresh solution of sodium hypochlorite or titrate your commercial solution immediately before use to know its exact molarity. A patented process describes the successful use of freshly prepared sodium hypochlorite from chlorine and excess sodium hydroxide.[2] Alternatively, using N-Chlorosuccinimide (NCS) in a suitable solvent can offer more controlled and reproducible chlorination.
2. Strict Temperature Control is Non-Negotiable:
-
Causality: Electrophilic aromatic substitution is an exothermic process. Uncontrolled temperature increases the rate of side reactions, primarily over-chlorination, which leads to the formation of dichlorinated impurities and consumes your starting material and desired product.
-
Expert Recommendation: Initiate the reaction at a low temperature (0-5 °C) using an ice bath. Add the chlorinating agent dropwise or in portions to maintain this temperature. After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for a monitored period (e.g., overnight) to ensure completion.[2]
3. Inefficient Product Isolation:
-
Causality: this compound has moderate solubility. Premature or incomplete precipitation during acidification will leave a significant portion of your product in the mother liquor.
-
Expert Recommendation: After the reaction is complete, cool the mixture again in an ice bath before acidification. Acidify slowly with concentrated HCl until the pH is strongly acidic (pH ~2).[2][3] Allow sufficient time for complete precipitation to occur, which may require stirring at a low temperature for an hour or more. Check the pH again after stirring, as it can drift.
Issue 2: Product Purity—Dealing with Side Products
Question: My final product is contaminated with a significant amount of an unknown impurity, and the color is off-white or yellow. How can I identify and prevent this?
Answer: The most common impurity is a dichlorinated analog, and discoloration often arises from starting material oxidation or residual impurities.
1. Minimizing Dichlorination:
-
Causality: The pyridine ring, once substituted with the electron-donating hydroxyl group, is activated towards electrophilic substitution. If an excess of the chlorinating agent is used or if local concentrations become too high (e.g., by adding the agent too quickly), a second chlorination can occur.
-
Expert Recommendation:
-
Stoichiometry is Key: Use a slight excess, but not a large one, of the chlorinating agent. Molar ratios of 2-hydroxynicotinic acid to sodium hypochlorite around 1:1.5 are often cited.[2]
-
Controlled Addition: As mentioned above, slow, portion-wise, or dropwise addition of the chlorinating agent into a well-stirred solution is crucial. This prevents localized areas of high electrophile concentration that favor dichlorination.
-
2. Achieving a Colorless Product:
-
Causality: Pyridine derivatives can be susceptible to oxidation, leading to colored impurities. The quality of your starting 2-hydroxynicotinic acid is also critical.
-
Expert Recommendation:
-
Purify the Starting Material: If your 2-hydroxynicotinic acid is discolored, consider recrystallizing it before use.
-
Recrystallization of Final Product: The most effective method for removing both dichlorinated byproducts and colored impurities is recrystallization. Isopropyl alcohol or 95% ethanol are reported to be effective solvents for this purpose.[2] For stubborn coloration, a treatment with activated charcoal during the recrystallization process can be highly effective.[4]
-
Part 2: Optimized Protocols and Data
This section provides a detailed, step-by-step protocol for the synthesis and includes a table for quick reference of troubleshooting actions.
Experimental Protocol: Chlorination of 2-Hydroxynicotinic Acid
This protocol is a synthesis of best practices derived from established procedures.[2]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxynicotinic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Chlorination: Slowly add a solution of sodium hypochlorite (1.5-1.6 eq) via the dropping funnel over 1-2 hours. Critically maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Let the reaction proceed overnight (approx. 16 hours).[5] Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up and Isolation: Cool the reaction mixture back down to 0-5 °C in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is ~2. A white precipitate should form.
-
Collection: Continue stirring the cold slurry for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with three portions of cold deionized water. Air-dry the solid. For high purity, recrystallize the crude product from isopropyl alcohol or 95% ethanol.[2] The expected melting point of the pure product is in the range of 258-260 °C.[6]
Data Summary and Troubleshooting Table
Table 1: Troubleshooting Guide for this compound Synthesis
| Symptom | Potential Cause(s) | Recommended Corrective Action |
| Low Yield | 1. Inaccurate concentration of NaOCl. 2. Reaction temperature too high. 3. Incomplete precipitation. | 1. Use fresh, titrated NaOCl solution. 2. Maintain temperature at 0-10 °C during addition. 3. Acidify to pH ~2 at <5 °C and allow sufficient time for crystallization. |
| Dichlorinated Impurity | 1. Excess chlorinating agent. 2. Rapid addition of chlorinating agent. | 1. Use a molar ratio of ~1:1.5 (Starting Material:NaOCl).[2] 2. Add NaOCl solution dropwise over 1-2 hours with vigorous stirring. |
| Discolored Product | 1. Impure starting material. 2. Oxidation during reaction/work-up. | 1. Recrystallize 2-hydroxynicotinic acid prior to use. 2. Recrystallize the final product, using activated charcoal if necessary.[4] |
| Reaction Stalls | 1. Insufficient chlorinating agent. 2. Incorrect pH (too basic). | 1. Confirm stoichiometry; add a small additional portion of NaOCl. 2. Ensure the initial basic solution is homogeneous before chlorination. |
Part 3: Visualization of Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the key chemical transformations.
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Scheme - Desired Product vs. Side Product
Caption: Desired mono-chlorination versus the over-chlorination side reaction.
References
- Google Patents. (1987). EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
- MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
- Google Patents. (1988). EP0289180A2 - Method of chlorination.
- PubChem - NIH. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 5-Chloro-2-hydroxynicotinic Acid by Recrystallization
Welcome to the technical support guide for the purification of 5-chloro-2-hydroxynicotinic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
Possible Cause: The selected solvent may be inappropriate for this compound, or the compound may have significant insoluble impurities. This compound is a polar molecule, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring.[1] These functional groups allow for hydrogen bonding, influencing its solubility.[1]
Solution Pathway:
-
Verify Solvent Choice: For aromatic carboxylic acids like this, polar protic solvents are often a good starting point. Water and ethanol are known to be effective solvents for similar hydroxynicotinic acids.[2] A study on hydroxynicotinic acids showed that their solubility is influenced by the solvent's polarity and hydrogen bonding ability.[2]
-
Increase Solvent Volume Incrementally: It's crucial to add the minimum amount of boiling solvent to achieve a saturated solution.[3] If the compound doesn't dissolve, add small portions of hot solvent, allowing time for dissolution with each addition.[3]
-
Consider a Two-Solvent System: If a single solvent proves ineffective, a two-solvent (or mixed-solvent) system can be employed.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. A common practice is to then add a drop or two of the "good" solvent to redissolve the precipitate and allow for slow cooling.
-
Perform a Hot Filtration: If insoluble particulate matter is observed, this suggests the presence of impurities.[3] A hot gravity filtration can be performed to remove these before allowing the solution to cool and crystallize.[3]
Issue 2: No crystals form upon cooling the solution.
Possible Cause: The solution may be too dilute (i.e., not saturated) or supersaturated, or there may be a lack of nucleation sites for crystal growth to begin.[4]
Solution Pathway:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.[3][4] This can create microscopic scratches that serve as nucleation sites.
-
Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution.[4] This provides a template for crystal growth.
-
-
Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used.[4][5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[5] Be careful not to evaporate too much solvent, which could cause the compound to "crash out" of solution too quickly.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, the flask can be placed in an ice-water bath to further decrease the solubility of the compound.[3]
Issue 3: The compound "oils out" instead of forming crystals.
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
Solution Pathway:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.[4][5] This will lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool more slowly.[3][4] This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually. A slower cooling rate promotes the formation of a more ordered crystal lattice and reduces the likelihood of trapping impurities.[3]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.
Issue 4: The recrystallized product has a low yield.
Possible Cause: Several factors can contribute to a low recovery of the purified compound.
Solution Pathway:
-
Avoid Using Excessive Solvent: The most common reason for low yield is using too much solvent, which results in a significant amount of the product remaining dissolved in the mother liquor.[5]
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan the procedure to minimize the number of transfers.
-
Ensure Complete Crystallization: Allow adequate time for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield.
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), a small sample can be evaporated to see if a substantial residue remains.[5] If so, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Issue 5: The final product is still impure.
Possible Cause: Impurities may have been co-precipitated or trapped within the crystal lattice. This can happen if the solution cools too quickly or if the chosen solvent is not effective at leaving the impurities in the solution.
Solution Pathway:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Slow Down the Cooling Process: Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals that exclude impurities.[3] Rapid cooling can trap impurities.[5]
-
Wash the Crystals Properly: After vacuum filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[3] Using warm or excessive solvent for washing will dissolve some of the product, reducing the yield.
-
Consider a Decolorizing Step: If the solution is colored and the pure compound is known to be colorless or white, the color may be due to impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities.[3] However, be aware that using too much charcoal can adsorb the desired product and reduce the yield.[5]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its polar nature with carboxylic acid and hydroxyl functional groups, polar protic solvents like water and ethanol are excellent candidates to investigate.[2] A study on related hydroxynicotinic acids highlighted the effectiveness of these solvents.[2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q2: How do I know if I have used the right amount of solvent?
A2: You have used the correct amount of solvent when the compound completely dissolves in the minimum amount of boiling solvent.[3] If you add too much solvent, the solution will not be saturated upon cooling, leading to poor or no crystal formation.[3][4] If too little solvent is used, the compound will not fully dissolve, and you may mistake undissolved starting material for impurities.
Q3: Can I use a rotary evaporator to speed up the cooling process?
A3: A rotary evaporator is used to remove solvent under reduced pressure, not for cooling.[4] Using it to rapidly remove solvent will cause the compound to crash out of solution as a powder or oil, trapping impurities and defeating the purpose of recrystallization.[5] Slow, gradual cooling is essential for forming pure crystals.[3]
Q4: What safety precautions should I take when working with this compound?
A4: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood.[7][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid breathing in the dust.[7][9]
Q5: My final product appears as a fine powder instead of distinct crystals. Is this a problem?
A5: While a fine powder can still be a purified product, the formation of well-defined crystals is generally indicative of a more successful and controlled recrystallization process. A fine powder may suggest that the compound precipitated out of solution too quickly. While the purity may be acceptable, it is good practice to aim for conditions that promote slower crystal growth for optimal purification.
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a general workflow for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling. Continue to add small portions of hot solvent until the compound just completely dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and pre-heat the funnel and the receiving Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the Buchner funnel. The final product can be transferred to a watch glass for further drying in a desiccator or a vacuum oven.
Visual Workflow of Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [6][10] |
| Molecular Weight | 173.55 g/mol | [10] |
| Appearance | White to off-white solid/powder to crystal | [1][11] |
| Melting Point | 262 °C (decomposes) | [11] |
| Solubility | Soluble in polar solvents like water and ethanol | [1][2] |
References
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Royal Society of Chemistry. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-6-hydroxynicotinic acid. PubChem.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
Sources
- 1. CAS 38076-80-1: this compound [cymitquimica.com]
- 2. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Home Page [chem.ualberta.ca]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
common side reactions in the synthesis of 5-Chloro-2-hydroxynicotinic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate.[1] Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.
Introduction to the Synthesis
This compound is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while achievable through several routes, is often accompanied by the formation of impurities that can complicate purification and reduce yields. The most prevalent synthetic strategies involve either the carboxylation of a pyridinol precursor or the hydrolysis of a cyanopyridine derivative. This guide will focus on troubleshooting these common pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Route 1: Carboxylation of 5-Chloro-2-hydroxypyridine (via Kolbe-Schmitt Type Reaction)
The Kolbe-Schmitt reaction is a well-established method for carboxylating phenols by heating a phenoxide salt with carbon dioxide under pressure.[2][3] Its application to pyridinols presents unique challenges related to the electronics and reactivity of the heterocyclic ring.
Q1: My reaction yields are consistently low, with a significant amount of unreacted 5-chloro-2-hydroxypyridine recovered. What's going wrong?
A1: This is a classic issue of incomplete carboxylation. The reaction is an equilibrium-driven process, and several factors can lead to poor conversion:
-
Insufficient CO₂ Pressure: The concentration of CO₂ in the reaction medium is critical. Ensure your reaction vessel is properly sealed and pressurized to the recommended level (often >80 atm) for the duration of the heating cycle.
-
Suboptimal Temperature: While heat is required, excessive temperatures (>150-160 °C) can favor the reverse reaction (decarboxylation). You may need to perform a temperature optimization study for your specific setup.
-
Inefficient Phenoxide Formation: The reaction proceeds through the pyridinolate anion, which is the active nucleophile.[4] Incomplete deprotonation of the starting 5-chloro-2-hydroxypyridine will stall the reaction. Ensure you are using at least one full equivalent of a strong, dry base (e.g., sodium hydroxide, potassium hydroxide) and that your solvent is anhydrous.
Q2: I've isolated the desired product, but analytical data (LC-MS, NMR) suggests the presence of an isomeric acid. What is this impurity and how can I prevent its formation?
A2: This is likely a regioselectivity issue. While carboxylation is desired at the C3 position, electrophilic attack by CO₂ can potentially occur at other activated positions on the pyridine ring.
-
Mechanism of Isomer Formation: The pyridinolate anion has delocalized negative charge, which can activate other positions for electrophilic attack. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) is known to influence the ortho/para selectivity in the classic Kolbe-Schmitt reaction, and a similar effect can be expected here.[2] Potassium salts often favor para-carboxylation due to the formation of a different complex with the phenoxide and CO₂.[5]
-
Mitigation Strategy: The regiochemical outcome is highly dependent on the precise reaction conditions. Experimenting with different alkali metal hydroxides (NaOH vs. KOH) and adjusting the reaction temperature may favor the formation of the desired C3-carboxylated isomer.
Q3: During acidic workup, I notice gas evolution, and my final yield is lower than expected based on in-process monitoring. What is happening?
A3: You are likely observing the decarboxylation of your product. This compound, like many hydroxy-aromatic carboxylic acids, can lose CO₂ when heated under acidic conditions.
-
Causality: The protonated pyridinium species is more electron-deficient, which facilitates the cleavage of the carboxyl group.
-
Troubleshooting:
-
Cooling: Perform the acidification step of your workup in an ice bath, maintaining the temperature below 10 °C.
-
Avoid Strong Acids/Heat: Use a carefully controlled addition of acid and avoid heating the acidic mixture to concentrate it. If possible, extract the product into an organic solvent immediately after neutralization and acidification.
-
Workflow: Kolbe-Schmitt Type Carboxylation and Key Side Reactions
Caption: Kolbe-Schmitt pathway and common points of failure.
Route 2: Multi-step Hydrolysis of 2,5-Dichloro-3-cyanopyridine
This route involves the sequential or concurrent hydrolysis of a nitrile group to a carboxylic acid and the selective hydrolysis of the C2-chloro substituent to a hydroxyl group.
Q1: My final product is contaminated with a significant amount of 5-chloro-2-hydroxynicotinamide. How can I drive the reaction to the carboxylic acid?
A1: The presence of the amide intermediate indicates incomplete hydrolysis of the nitrile group. Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid), and the second step can often be sluggish.[6]
-
Root Cause: The conditions required to hydrolyze the amide to the carboxylic acid are typically harsher than those needed for the initial nitrile-to-amide conversion.
-
Corrective Actions:
-
Increase Reaction Time/Temperature: Prolonging the reaction time or increasing the temperature after the initial hydrolysis stage can help drive the conversion of the amide.
-
Increase Reagent Concentration: If using acid or base catalysis, increasing the concentration of the hydrolyzing agent can accelerate the second step. Be cautious, as harsher conditions can promote other side reactions.
-
Stepwise Approach: Consider a two-step, one-pot procedure. First, perform the hydrolysis under milder conditions to form the amide, then add more concentrated acid/base and increase the temperature to complete the conversion to the carboxylic acid.
-
Q2: The primary impurity I'm isolating is 2,5-dichloronicotinic acid. What is preventing the C2-chloro hydrolysis?
A2: This indicates that the nitrile hydrolysis has occurred, but the nucleophilic aromatic substitution (SNAr) at the C2 position has failed.
-
Mechanistic Insight: The hydrolysis of the 2-chloro group is an SNAr reaction, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. However, it still requires specific conditions.
-
Troubleshooting:
-
Insufficient Nucleophile/Base: Ensure you have a sufficient concentration of hydroxide or water to act as the nucleophile. In acidic media, water is the nucleophile, but the reaction may be slower.
-
Temperature: SNAr reactions on chloro-pyridines often require elevated temperatures to proceed at a reasonable rate. You may need to increase the reaction temperature significantly.
-
Solvent Effects: The choice of solvent can influence the rate of SNAr reactions. Protic solvents are generally required for this hydrolysis.
-
Q3: My mass spectrometry data shows a dichlorinated impurity that is not the starting material. What could it be?
A3: If you are starting from a precursor like 3-cyanopyridine and performing chlorination and hydrolysis steps, you could be forming regioisomers. For example, chlorination of 2-hydroxy-3-cyanopyridine could potentially yield 3,5-dichloro-2-cyanopyridine in addition to the desired 2,5-dichloro isomer.[7] Careful control of chlorination conditions is essential. If starting from 2,5-dichloro-3-cyanopyridine, ensure the identity and purity of your starting material.
Workflow: Hydrolysis of 2,5-Dichloro-3-cyanopyridine and Side Products
Caption: Hydrolysis pathway showing key intermediate and byproducts.
Data Summary: Common Impurities
| Impurity Name | Common Route of Formation | Side Reaction | Key Analytical Signature (¹H NMR) |
| 5-Chloro-2-hydroxypyridine | Carboxylation | Incomplete reaction / Decarboxylation | Absence of carboxylic acid proton; characteristic pyridine ring protons. |
| 5-Chloro-2-hydroxynicotinamide | Hydrolysis | Incomplete nitrile hydrolysis | Presence of two broad amide protons (-CONH₂) instead of one carboxylic acid proton. |
| 2,5-Dichloronicotinic acid | Hydrolysis | Incomplete C2-Cl hydrolysis | Absence of the C2-OH proton; pyridine protons will be in a different chemical environment. |
Experimental Protocol: Synthesis via Hydrolysis
This protocol is a representative example for the synthesis of this compound from 2,5-Dichloro-3-cyanopyridine. Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,5-Dichloro-3-cyanopyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of concentrated sulfuric acid to 15 mL of deionized water while cooling in an ice bath.
-
Addition of Starting Material: To the cooled sulfuric acid solution, add 5.0 g of 2,5-Dichloro-3-cyanopyridine portion-wise, ensuring the temperature does not exceed 30 °C.
-
Hydrolysis: Once the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After the reaction is complete (disappearance of starting material and amide intermediate), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Precipitation & Isolation: A precipitate should form upon quenching. Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield this compound.
References
- Wikipedia. (n.d.). Pechmann condensation.
- Waiker, D. K., et al. (2014).
- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- GeeksforGeeks. (2023). Kolbe's Reaction.
- Google Patents. (n.d.). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Sathyabama Institute of Science and Technology. (n.d.).
- GeeksforGeeks. (2023). Kolbe's Reaction.
- Organic Reactions. (n.d.). The Pechmann Reaction.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction.
- Google Patents. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- ChemBK. (n.d.). 2,5-Dichloro-3-cyanopyridine.
- Nature. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.
- ResearchGate. (n.d.). Mechanism of the Kolbe−Schmitt Reaction.
- Google Patents. (n.d.). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- SpringerLink. (n.d.).
- Organic Syntheses. (n.d.).
- PubChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. National Institutes of Health.
- MDPI. (2023).
- Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
- Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 5-Chloro-2-hydroxynicotinic acid
Welcome to the technical support center for 5-Chloro-2-hydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring with chloro, hydroxyl, and carboxylic acid functional groups, makes it a valuable precursor for developing novel drugs, particularly for neurological and metabolic disorders.[1] In the agricultural sector, it serves as a building block for innovative herbicides and fungicides.[1]
Q2: What are the essential safety precautions for handling this compound?
This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3][4][5] Therefore, it is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature in a tightly sealed container, preferably in an inert atmosphere.[6] For long-term storage, it is advisable to keep it in a desiccated environment to prevent moisture absorption.[7] Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C for up to a month.[7]
Troubleshooting Guide for Reactions
This guide addresses specific challenges you may face during your experiments with this compound.
Issue 1: Low or No Yield in Amide Coupling Reactions
Q: I am attempting an amide coupling reaction with this compound and an amine, but I'm observing very low or no product formation. What are the likely causes?
A: Low yields in amide coupling reactions are a common issue and can stem from several factors. Let's break down the potential culprits and their solutions.
Potential Cause A: Poor Solubility of Starting Material
This compound is a crystalline solid with limited solubility in many common organic solvents.[8] If it does not fully dissolve, the reaction will be heterogeneous and proceed very slowly, if at all.
Solution:
-
Solvent Selection: Choose a solvent in which both the acid and the amine are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[9][10]
-
Heating: Gently heating the reaction mixture can help dissolve the starting materials. However, be mindful of the thermal stability of your reactants and products.
-
Sonication: Using an ultrasonic bath can also aid in dissolving suspended solids.
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Common for amide coupling, but solubility of the acid may be limited. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, can be a good choice. |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvent for many polar compounds, but harder to remove. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | High boiling point, very polar, good for sparingly soluble compounds. |
Potential Cause B: Inefficient Carboxylic Acid Activation
The formation of an amide bond requires the activation of the carboxylic acid group.[11][12] If the coupling reagent is not effective or used incorrectly, this activation will be incomplete, leading to low yields.
Solution:
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids like this one, more potent coupling reagents may be necessary. Consider using uronium/aminium or phosphonium salt-based reagents.[11]
-
Order of Addition: It is generally recommended to activate the carboxylic acid first before adding the amine. This prevents side reactions between the coupling reagent and the amine.
-
Additives: The use of additives like HOBt or HOAt can improve the efficiency of the coupling reaction and suppress side reactions.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC, DIC | Carbodiimide | Inexpensive, widely used.[12] | Can cause racemization, byproduct removal can be difficult.[12][13] |
| HATU, HBTU | Uronium/Aminium Salt | High reactivity, low racemization. | More expensive. |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinium byproduct. | Can be less stable than uronium salts. |
Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Side Products
Q: My reaction is producing the desired amide, but I'm also seeing significant impurities. What are the common side reactions and how can I minimize them?
A: The presence of multiple functional groups on this compound can lead to side reactions.
Potential Side Reaction A: Decarboxylation
Nicotinic acids can undergo decarboxylation, especially at elevated temperatures.[14][15][16] This would result in the loss of the carboxylic acid group and the formation of 5-chloro-2-hydroxypyridine.
Solution:
-
Temperature Control: Avoid excessive heating. If heating is necessary to achieve solubility, use the lowest effective temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of the decarboxylated byproduct.
Potential Side Reaction B: Reaction at the Hydroxyl Group
The hydroxyl group is also nucleophilic and could potentially react with the activated carboxylic acid, leading to ester formation or polymerization.
Solution:
-
Protecting Groups: If O-acylation is a significant problem, consider protecting the hydroxyl group before the amide coupling reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether.
-
Control of Stoichiometry: Using a slight excess of the amine can help favor the desired amide formation over self-reaction.
Amide Coupling Reaction Pathway and Potential Side Reactions
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 38076-80-1 [m.chemicalbook.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Chloro-2-hydroxynicotinic Acid Preparations
Welcome to the technical support center for 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your laboratory.
Introduction to this compound and its Purification Challenges
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount to ensure the desired reactivity, yield, and safety profile of the final products. The most common synthetic route to this compound is the electrophilic chlorination of 2-hydroxynicotinic acid. While seemingly straightforward, this reaction can present challenges in achieving high purity due to the potential for side reactions and the physicochemical properties of the product and potential impurities.
This guide provides a structured approach to identifying and resolving common purity issues encountered during the preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The impurity profile can vary depending on the specific reaction conditions. However, the most common impurities to anticipate are:
-
Unreacted Starting Material: 2-Hydroxynicotinic acid may be present if the chlorination reaction does not go to completion.
-
Regioisomers: While the 5-position is the primary site of chlorination, small amounts of other chlorinated isomers may form. Electrophilic substitution on the pyridine ring can sometimes lead to a mixture of products.[2]
-
Over-chlorinated Products: Dichloro-2-hydroxynicotinic acid species can be formed if the reaction is not carefully controlled.
-
Degradation Products: Prolonged reaction times or harsh work-up conditions can lead to the degradation of the desired product.
Q2: My crude this compound has a brownish or yellowish tint. What is the likely cause and how can I remove it?
A2: A colored tint in the crude product often indicates the presence of colored impurities or degradation byproducts. These can sometimes be effectively removed by recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored impurities, which are then removed during the hot filtration step.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[3]
-
Solvent Evaporation: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent will increase the concentration and promote crystallization upon cooling.[4]
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[5] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an oily layer instead of solid crystals.[5] To prevent this:
-
Increase Solvent Volume: Add more of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be necessary.
-
Scratching: Vigorously scratching the flask with a glass rod as the solution cools can sometimes encourage crystal formation over oiling.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during the purification of this compound and offers systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After a Single Recrystallization | High initial impurity load. Co-crystallization of impurities with the product. Inappropriate solvent choice. | Perform a second recrystallization. Consider a different recrystallization solvent or a solvent pair. For persistent impurities, consider column chromatography. |
| Persistent Presence of Starting Material (2-Hydroxynicotinic Acid) | Incomplete chlorination reaction. Similar solubility profiles of the starting material and product in the recrystallization solvent. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of chlorinating agent). Try a different recrystallization solvent. 2-Hydroxynicotinic acid has different solubility characteristics that can be exploited. |
| Broad Melting Point Range of the Final Product | Presence of impurities. The product is not completely dry. | Recrystallize the product again. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Low Recovery After Recrystallization | Using too much solvent during dissolution.[6] Premature crystallization during hot filtration. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the scale of your experiment and the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Isopropyl alcohol or 95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (isopropyl alcohol or 95% ethanol). Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heat source. Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be done quickly to avoid premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for an HPLC method to assess the purity of this compound. Method validation according to ICH guidelines is recommended for quantitative analysis.[8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification of this compound.
References
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Recrystallization1. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ChemRxiv. [Link]
- McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Sci Vis Lab. (2007, November 28).
- Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
- Gribble, G. W. (2010). Recent developments in indole and quinoline chemistry. John Wiley & Sons.
- Selective halogenation of pyridines and diazines via unconventional intermediates. (2020).
- Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed. [Link]
- Chemistry Stack Exchange. (2016, April 20). Regioselectivity in radical chlorination of a carboxylic acid.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (n.d.). PubMed. [Link]
- Nelson, D. A. (n.d.).
- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. (2024). Crystal Growth & Design.
- Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. (n.d.). Royal Society of Chemistry. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
- Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Revista Colombiana de Quimica.
- Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. [Link]
- [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). (2020). Semantic Scholar. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-Chloro-2-hydroxynicotinic acid in acidic and basic conditions
Disclaimer: The following guide is based on established principles of organic chemistry and data from related compounds. Specific experimental stability studies on 5-Chloro-2-hydroxynicotinic acid are not extensively available in public literature. Therefore, the information provided should be used as a guideline, and we strongly recommend empirical validation for your specific experimental conditions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in acidic and basic conditions. By anticipating potential challenges, this guide aims to enhance the robustness and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of strong oxidizing or reducing agents. The molecule's structure, featuring a pyridine ring with a hydroxyl group, a carboxylic acid, and a chlorine atom, presents several potential sites for chemical transformation under stress conditions.
Q2: How does the tautomeric nature of this compound affect its stability?
A2: this compound can exist in equilibrium between its 2-hydroxy-pyridine form and its 2-pyridone tautomer. This tautomerism can influence its reactivity. The pyridone form may exhibit different susceptibility to hydrolysis or other degradation pathways compared to the hydroxy form. The equilibrium between these tautomers can be influenced by the solvent and pH of the medium.
Q3: What are the likely degradation pathways for this compound in acidic and basic media?
A3: Based on the chemistry of related compounds, the following degradation pathways can be hypothesized:
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation route. This would result in the formation of 5-chloro-2-pyridinol.
-
Basic Conditions: In strongly basic solutions, nucleophilic substitution of the chlorine atom by a hydroxyl group could occur, leading to the formation of 5-hydroxy-2-hydroxynicotinic acid. Ring-opening is also a possibility under harsh basic conditions, though typically less favored. Esters of nicotinic acid are known to undergo base-catalyzed hydrolysis.[1]
Q4: Is this compound sensitive to light?
Part 2: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or inconsistent reaction yields | Degradation of this compound starting material. | 1. Verify Purity: Always check the purity of the starting material by a suitable method (e.g., HPLC, NMR) before use. 2. Control pH: Buffer your reaction if possible, or perform slow, controlled additions of acids or bases to avoid pH extremes. 3. Lower Temperature: Investigate if the reaction can proceed at a lower temperature to minimize thermal degradation. |
| Appearance of unexpected impurities in the final product | Formation of degradation products during the reaction or workup. | 1. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to identify potential degradation products under your specific conditions. 2. Modify Workup: If degradation is suspected during workup (e.g., acidic or basic extraction), minimize the time the compound is exposed to these conditions and use chilled solutions. |
| Changes in the physical appearance of the compound upon storage | Decomposition of the solid material. | 1. Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere if possible. 2. Re-analyze: If discoloration or clumping is observed, re-analyze the material to confirm its identity and purity before use. |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the compound's stability profile.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all vials for a predetermined time (e.g., 24 or 48 hours).
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound.
-
Identify the retention times of any new peaks, which represent potential degradation products.
-
Illustrative Data Table
| Condition | Time (hours) | % Degradation (Hypothetical) | Observations (Hypothetical) |
| 0.1 M HCl | 24 | < 5% | Minor new peak observed. |
| 1 M HCl | 24 | 15-25% | Significant new peak corresponding to a more non-polar compound (potential decarboxylation). |
| 0.1 M NaOH | 24 | 5-10% | Minor new peak observed. |
| 1 M NaOH | 24 | 20-30% | Significant new peak corresponding to a more polar compound (potential hydrolysis of the chloro group). |
| 3% H₂O₂ | 24 | < 2% | Minimal degradation observed. |
| 60°C | 24 | < 3% | Minimal thermal degradation in the absence of harsh pH. |
Part 4: Visualizations
Workflow for Stability Testing
Caption: A flowchart illustrating the key steps in a forced degradation study.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Part 5: References
-
W. A. S. van den Ham, G. H. D. van der Stegen & P. C. de Smet (1978) The chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation, Journal of Drug Targeting, 6:5, 359-367, DOI: 10.3109/10611869808997901. Available at: [Link]
Sources
preventing byproduct formation in 5-Chloro-2-hydroxynicotinic acid reactions
A Guide to Preventing Byproduct Formation in Key Reactions
Welcome to the Technical Support Center for 5-Chloro-2-hydroxynicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis and subsequent reactions of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when synthesizing this compound?
A1: The most prevalent byproducts typically arise from the chlorination of the 2-hydroxynicotinic acid precursor. These can include:
-
Isomeric Byproducts: Formation of other chloro-isomers, such as 3-chloro- or 6-chloro-2-hydroxynicotinic acid.
-
Over-chlorination Products: Dichlorinated or even trichlorinated nicotinic acid derivatives.
-
Decarboxylation Products: Loss of the carboxylic acid group to form 5-chloro-2-hydroxypyridine.
-
Unreacted Starting Material: Incomplete chlorination leading to the presence of 2-hydroxynicotinic acid in the final product.
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could this be?
A2: This is likely an isomeric byproduct. The regioselectivity of the chlorination reaction is highly dependent on the reaction conditions. The electronic and steric effects of the hydroxyl and carboxylic acid groups on the pyridine ring direct the electrophilic chlorination. Minor variations in pH, temperature, or the chlorinating agent can lead to the formation of different isomers.
Q3: My reaction is producing a significant amount of a lower molecular weight byproduct. What is the likely culprit?
A3: A lower molecular weight byproduct is often the result of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is particularly a risk under harsh thermal or acidic/basic conditions. 2-Hydroxynicotinic acid and its chlorinated derivative can be susceptible to decarboxylation due to the electronic influence of the hydroxyl group.
Troubleshooting Guides
Issue 1: Formation of Isomeric Byproducts
Underlying Cause: The formation of isomeric byproducts during the chlorination of 2-hydroxynicotinic acid is primarily governed by the regioselectivity of the electrophilic substitution reaction. The hydroxyl and carboxyl groups on the pyridine ring are activating and directing groups. The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms of the starting material also plays a crucial role in directing the position of chlorination.[1][2] The reaction conditions, particularly pH, can influence this equilibrium and the reactivity of the pyridine ring at different positions.
Preventative Measures & Troubleshooting Protocol:
-
Strict pH Control: The pH of the reaction medium is a critical parameter. For the chlorination of phenols and related compounds, pH affects the speciation of both the substrate and the chlorinating agent (e.g., HOCl vs. OCl⁻).[3][4][5] Maintaining a stable and optimized pH throughout the reaction is essential for maximizing the yield of the desired 5-chloro isomer.
-
Recommendation: Buffer the reaction mixture to a pH range that favors the desired regioselectivity. The optimal pH should be determined empirically for your specific reaction conditions, but starting in a neutral to slightly acidic range is often a good starting point for electrophilic aromatic chlorination.
-
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent can impact selectivity. Milder chlorinating agents may offer better control.
-
Recommendation: Sodium hypochlorite is a common and effective reagent.[6] The use of N-chlorosuccinimide (NCS) in certain solvent systems can also provide high regioselectivity for the chlorination of activated aromatic rings.
-
-
Temperature Management: Higher temperatures can lead to decreased selectivity and the formation of a wider range of isomers.
-
Recommendation: Conduct the reaction at a controlled, lower temperature. Start with room temperature or below and monitor the reaction progress.
-
Experimental Protocol for Minimizing Isomer Formation:
| Step | Procedure | Rationale |
| 1 | Dissolve 2-hydroxynicotinic acid in an appropriate aqueous buffer solution. | Ensures a stable pH environment to control the tautomeric equilibrium and substrate reactivity. |
| 2 | Cool the solution to 0-5 °C in an ice bath. | Lowering the temperature enhances the selectivity of the electrophilic aromatic substitution. |
| 3 | Slowly add a stoichiometric amount of sodium hypochlorite solution dropwise over a prolonged period. | Prevents localized high concentrations of the chlorinating agent, which can lead to side reactions and poor selectivity. |
| 4 | Monitor the reaction progress by TLC or LC-MS. | Allows for the timely quenching of the reaction upon completion to prevent further side reactions. |
| 5 | Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite). | Removes any excess chlorinating agent. |
| 6 | Adjust the pH to precipitate the product and isolate by filtration. | Enables purification of the desired product from the reaction mixture. |
Issue 2: Over-chlorination and Formation of Dichlorinated Byproducts
Underlying Cause: The pyridine ring of 2-hydroxynicotinic acid is activated towards electrophilic substitution. If the reaction conditions are too harsh or if an excess of the chlorinating agent is used, further chlorination of the desired this compound can occur, leading to the formation of dichlorinated and other polychlorinated byproducts.
Preventative Measures & Troubleshooting Protocol:
-
Stoichiometric Control of Chlorinating Agent: The most critical factor in preventing over-chlorination is the precise control of the amount of chlorinating agent used.
-
Recommendation: Use a slight sub-stoichiometric or stoichiometric amount of the chlorinating agent relative to the 2-hydroxynicotinic acid.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of over-chlorination.
Visualizing the Reaction Pathway:
Caption: Desired vs. side reaction pathway in the chlorination of 2-hydroxynicotinic acid.
Issue 3: Decarboxylation of the Carboxylic Acid Group
Underlying Cause: The loss of the carboxylic acid group as CO2 is known as decarboxylation. This reaction is often promoted by heat and can be catalyzed by acidic or basic conditions.[9][10][11] While this compound is not a classic β-keto acid, the tautomeric equilibrium with its 2-pyridone form can facilitate this process, especially under harsh conditions.
Preventative Measures & Troubleshooting Protocol:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
Recommendation: If heating is necessary for subsequent reactions, it should be done cautiously and for the minimum time required.
-
-
pH Management during Work-up: Extreme pH values during product isolation or purification can promote decarboxylation.
-
Recommendation: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Logical Flow for Preventing Decarboxylation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Effects of pH on the chlorination process of phenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH significantly affects removal of trace antibiotics in chlorination of municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 5-Chloro-2-hydroxynicotinic Acid Cross-Coupling
Welcome to the Technical Support Center for the cross-coupling of 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this challenging yet crucial transformation. The unique combination of a chloropyridine, a carboxylic acid, and a hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) presents a distinct set of challenges that require careful optimization of reaction parameters, particularly catalyst loading.
This document will provide a detailed exploration of common issues, their underlying causes, and practical solutions in a comprehensive question-and-answer format.
Diagram: Key Challenges in the Cross-Coupling of this compound
Caption: Interplay of functional groups in this compound and resulting cross-coupling challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Reaction Setup and Catalyst Selection
Q1: My cross-coupling reaction with this compound is not showing any product formation. Where should I start troubleshooting?
A1: Failure to form the desired product with this substrate often stems from a few key issues. Begin by systematically evaluating the following:
-
Catalyst Activity and Pre-catalyst Choice: The active Pd(0) species is susceptible to deactivation. If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is efficient. For more reliable and reproducible results, consider using air- and moisture-stable pre-catalysts, such as the Buchwald G3 or G4 palladacycles.[1]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to the formation of palladium black and a complete loss of activity.[2][3] Ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout.
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for the coupling of electron-deficient and potentially coordinating chloropyridines.[2] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the challenging oxidative addition of the C-Cl bond and stabilize the catalytic species.[4][5][6]
-
Base Selection and Stoichiometry: This is a critical parameter for this compound due to its two acidic protons (carboxylic acid and hydroxypyridine/pyridone). You will need at least two equivalents of base to neutralize the substrate, plus the amount required for the catalytic cycle itself. Weak bases are unlikely to be effective. A strong, non-nucleophilic base is a good starting point. For Suzuki-Miyaura coupling, K₃PO₄ or Cs₂CO₃ are often effective, while for Buchwald-Hartwig amination, a strong base like NaOtBu or LHMDS may be necessary.[2][7]
Q2: What is a reasonable starting catalyst loading for this substrate?
A2: For initial screening and optimization, a catalyst loading in the range of 1-3 mol% of the palladium source is a common starting point.[1] Given the challenging nature of this compound, starting at 2-3 mol% is advisable. If the reaction is sluggish but clean, a modest increase to 5 mol% can be explored. However, excessively high catalyst loadings can lead to an increase in side reactions and should be avoided. For highly optimized systems, loadings may be reduced significantly.
Q3: How does the choice of ligand impact the required catalyst loading?
A3: The ligand is crucial for stabilizing the active palladium catalyst and influencing its turnover number. Highly efficient ligands can stabilize the catalytic species, prevent decomposition, and facilitate the key steps of the catalytic cycle, thereby allowing for lower catalyst loadings.[1] For this substrate, bulky, electron-rich phosphine ligands are recommended as they can promote the difficult oxidative addition of the C-Cl bond and may mitigate catalyst inhibition by the pyridine nitrogen.[4][5][6]
Section 2: Addressing Substrate-Specific Challenges
Q4: I am observing significant catalyst deactivation, indicated by the formation of palladium black. How can I prevent this?
A4: The formation of palladium black is a clear sign of catalyst decomposition.[3] Several factors related to the this compound substrate can contribute to this:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][8]
-
Deactivation by Carboxylate: The carboxylate anion formed after deprotonation can also coordinate to the palladium center, potentially deactivating the catalyst.
-
Solution: Careful selection of the base and solvent system is crucial. In some cases, protecting the carboxylic acid as an ester and deprotecting it post-coupling may be a viable strategy, though this adds extra synthetic steps.
-
-
High Reaction Temperature: While elevated temperatures are often required for the activation of aryl chlorides, excessively high temperatures can accelerate catalyst decomposition.[3]
-
Solution: Screen a range of temperatures (e.g., 80-120 °C) to find a balance between a reasonable reaction rate and catalyst stability.
-
Q5: I am concerned about the potential for decarboxylation of my starting material or product. Is this a likely side reaction?
A5: Yes, decarboxylation is a potential side reaction, especially under basic conditions and at elevated temperatures. The 2-pyridone-3-carboxylic acid moiety can undergo decarboxylation.[9][10][11]
-
Mitigation Strategies:
-
Temperature Control: Use the lowest effective temperature to minimize the rate of decarboxylation.
-
Base Selection: While a strong base is necessary, screening different bases may reveal one that promotes the desired coupling over decarboxylation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time once the starting material is consumed to reduce the exposure of the product to the reaction conditions.
-
Q6: For Suzuki-Miyaura coupling, I am seeing a significant amount of the hydrodehalogenated byproduct (2-hydroxynicotinic acid) and homocoupling of the boronic acid. What is causing this?
A6: These are common side reactions in Suzuki-Miyaura coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often promoted by water and certain bases.[2][5]
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[2][5]
-
Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is essential.
-
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur through various pathways, including β-hydride elimination if the coupling partner has β-hydrogens, or from trace water.
-
Solution: The choice of ligand can influence this side reaction. Screening different bulky phosphine ligands may help to suppress it.
-
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a general starting point. Optimization of catalyst loading, ligand, base, solvent, and temperature will likely be necessary for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) or XPhos Pd G3 (3 mol%) |
| Ligand | XPhos (3 mol%) or SPhos (3 mol%) |
| Base | K₃PO₄ (3.0 equivalents) |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (10:1), degassed |
| Temperature | 100-110 °C |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium source and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor its progress by TLC, LC-MS, or GC-MS.
General Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (4 mol%) |
| Ligand | BrettPhos (4 mol%) or XPhos (4 mol%) |
| Base | NaOtBu (3.0 equivalents) |
| Solvent | Toluene or Dioxane, anhydrous and degassed |
| Temperature | 100-110 °C |
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source, ligand, and base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor its progress.
Diagram: Optimization Workflow
Caption: A systematic workflow for optimizing the cross-coupling of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- BenchChem. (2025). choosing the right ligand for Suzuki coupling of an iodo-chloropyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. BenchChem.
- BenchChem. (2025).
- Wikipedia. (2023).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- Wikipedia. (2023).
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- MacMillan, D. W. C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
- Organ, M. G., et al. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.
- Beletskaya, I. P., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ghosh, K. (n.d.).
- Epistemeo. (2012).
- Sarlah, D., et al. (2024).
- Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Chen, G., et al. (2015).
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Semantic Scholar.
- Pérez-Temprano, M. H., et al. (2020). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Kappe, C. O., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Ma, S., et al. (2010). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? Reddit.
- Procter, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
- Burton, D. J., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Reisman, S. E., et al. (2023). Double Deoxygenative Coupling of Carboxylic Acids and Alcohols. ChemRxiv.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
dealing with low solubility of 5-Chloro-2-hydroxynicotinic acid in organic solvents
Welcome to the technical support resource for 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound in common organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Compound: Physicochemical Properties
This compound is a pyridine derivative with applications in pharmaceutical and agricultural research.[1][2] Its structure, which includes a carboxylic acid, a hydroxyl group, and a chlorine atom, dictates its chemical behavior and, consequently, its solubility profile.[1][2] Understanding these properties is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [2][3][4] |
| Molecular Weight | 173.55 g/mol | [2][3][4] |
| Appearance | White to off-white or green solid/powder | [1][2] |
| Melting Point | ~262 °C (decomposes) | [2][5] |
| Synonyms | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid | [2][6] |
| Predicted pKa | ~2.99 ± 0.10 (for the similar 5-chloro-2-methoxynicotinic acid) | [7] |
The presence of both a carboxylic acid and a hydroxyl group allows for hydrogen bonding, which influences its interactions in various solvents.[1] The molecule's ability to act as both a hydrogen bond donor and acceptor, combined with its crystalline nature, contributes to its challenging solubility in non-polar organic solvents.
FAQs and Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The low solubility is primarily due to a combination of factors:
-
High Crystal Lattice Energy: The compound is a solid with a relatively high melting point, indicating strong intermolecular forces in its crystal structure.[2][5] Significant energy is required to break down this lattice before the molecules can be solvated.
-
Polar Functional Groups: The carboxylic acid and hydroxyl groups are highly polar and capable of strong hydrogen bonding.[1] For the compound to dissolve, the solvent must effectively compete with these strong intermolecular interactions. Solvents that cannot participate in hydrogen bonding (e.g., toluene, hexane) are particularly poor choices.
-
Tautomerism: The "2-hydroxy" form can exist in equilibrium with its "2-oxo" tautomer (5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid).[1][3][4] This oxo form has a highly polar amide-like character, which further favors interactions with polar solvents over non-polar ones.
Q2: I'm struggling to dissolve the compound for my reaction. What is a good starting point?
A2: For a general starting point, consider polar aprotic solvents. Based on solubility studies of the parent compound, nicotinic acid, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates due to their high polarity and ability to accept hydrogen bonds.[8][9]
If your experimental conditions allow, polar protic solvents like ethanol and methanol can also be effective, although likely to a lesser extent than DMSO.[8][10]
Q3: Can I use pH adjustment to increase solubility in organic solvents?
A3: Yes, this is one of the most effective strategies. This compound is an acid. By adding a base, you can deprotonate the carboxylic acid group to form a carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in polar organic solvents.[11][12][13]
Mechanism: C₆H₃ClNO₂(COOH) + Base ⇌ [C₆H₃ClNO₂(COO)⁻] + [Base-H]⁺
This technique is particularly useful when preparing stock solutions in solvents like DMSO or ethanol. A slight molar excess of an organic base (e.g., triethylamine, diisopropylethylamine) can dramatically increase solubility. However, you must ensure that the presence of the base and its conjugate acid does not interfere with your downstream application.
Q4: Will heating the mixture help dissolve the compound?
A4: In most cases, yes. The dissolution of solids is typically an endothermic process, meaning that solubility increases with temperature.[14][15] Applying heat provides the energy needed to overcome the crystal lattice forces.
Caution:
-
Always check the thermal stability of your compound and other reagents. This compound decomposes at high temperatures (~262 °C), but degradation can occur at lower temperatures with prolonged heating.[2]
-
Be aware that the compound may precipitate out of the solution as it cools. If you need it to remain in solution at room temperature, heating may only be a temporary solution.
Q5: What is a co-solvent, and how can it help?
A5: A co-solvent is a mixture of two or more miscible solvents used to improve the solubility of a solute that is not adequately soluble in any single solvent.[16][] For this compound, you can combine a solvent in which it has moderate solubility (e.g., ethanol) with one that can disrupt its crystal lattice or form strong hydrogen bonds (e.g., a small amount of water or DMSO).[]
Interestingly, for many carboxylic acids, the presence of a small amount of water can significantly increase their solubility in certain organic solvents.[18][19][20] This is because water can bridge the solute and the organic solvent, facilitating solvation.
Q6: I dissolved the compound, but it crashed out of solution. What should I do?
A6: Precipitation upon standing, cooling, or the addition of another reagent is a common issue. Here’s a troubleshooting workflow:
-
Re-dissolve: Try warming the solution to see if the precipitate goes back into solution.
-
Add Co-solvent: Add a small amount of a stronger solubilizing agent, like DMSO, to the mixture.
-
Check for Reaction: Ensure that the precipitate is not an unexpected reaction product.
-
Adjust pH: If applicable to your system, the addition of a base might be necessary to maintain solubility.
-
Prepare Fresh: If the issue persists, consider preparing the solution fresh and using it immediately.
Experimental Protocols & Workflows
Workflow for Tackling Solubility Issues
This diagram outlines a logical decision-making process for addressing the solubility of this compound.
Caption: Decision workflow for dissolving this compound.
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol describes how to prepare a 10 mM stock solution in DMSO by forming a salt.
Materials:
-
This compound (MW: 173.55 g/mol )
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Weigh out 1.74 mg of this compound and place it in a clean vial.
-
Add 900 µL of DMSO to the vial. The solid will likely not dissolve completely.
-
Add approximately 1.5 µL of TEA (a slight molar excess).
-
Cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming in a 30-40°C water bath can be used if needed.
-
Once the solid is fully dissolved, add an additional 100 µL of DMSO to reach a final volume of 1 mL and a final concentration of 10 mM.
-
Store the stock solution appropriately, noting that it contains TEA.
The Role of pH in Solubility
The ionization state of this compound is dependent on the pH of the medium. In its protonated (neutral) form, it has lower solubility. Upon deprotonation to its anionic (carboxylate) form, its polarity increases, enhancing its solubility in polar solvents.
Caption: Effect of pH on the ionization and solubility of the compound.
References
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- J&K Scientific. (n.d.). This compound, 98%.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Minas da Piedade, M. E. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- RSC Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- askIITians. (n.d.). How does pH affect solubility?
- Regular Article. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved January 10, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
- ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
Sources
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- 4. jk-sci.com [jk-sci.com]
- 5. This compound CAS#: 38076-80-1 [m.chemicalbook.com]
- 6. This compound | 38076-80-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 54916-65-3 CAS MSDS (5-CHLORO-2-METHOXYNICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
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- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Method Development for Separating 5-Chloro-2-hydroxynicotinic Acid from its Isomers
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for the chromatographic separation of 5-Chloro-2-hydroxynicotinic acid from its positional isomers. As a critical intermediate in pharmaceutical and agricultural development, ensuring its purity is paramount.[1] This document is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of isomer separation.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its isomers so challenging?
Positional isomers, such as this compound and its common isomer 5-Chloro-6-hydroxynicotinic acid, possess the same molecular formula (C₆H₄ClNO₃) and molecular weight (173.55 g/mol ).[2][3] Their physicochemical properties, like hydrophobicity and polarity, are often very similar, leading to nearly identical behavior in standard chromatographic systems. Effective separation relies on exploiting subtle differences in their molecular structure, such as pKa or dipole moment, which requires highly selective and optimized analytical methods.[4]
Q2: What is the most common analytical technique for this separation?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique. It offers a wide range of stationary phases and mobile phase conditions that can be fine-tuned to exploit the minor physicochemical differences between the isomers.[5][6]
Q3: What are the key physicochemical properties I should consider for method development?
The most critical properties are the logP (a measure of lipophilicity) and pKa (acid dissociation constant). While the molecular weights are identical, even small differences in these values can be leveraged. For instance, the calculated XLogP3 value for this compound is 0.8, while for 5-Chloro-6-hydroxynicotinic acid it is 0.3.[2][3] This indicates a slight difference in hydrophobicity. Furthermore, their pKa values will differ due to the electron-withdrawing or donating effects of the substituent groups at different positions on the pyridine ring. Adjusting the mobile phase pH around these pKa values can alter the ionization state of the molecules, dramatically changing their retention on an RP-HPLC column.
Physicochemical Property Comparison
| Property | This compound | 5-Chloro-6-hydroxynicotinic acid | Rationale for Separation |
| CAS Number | 38076-80-1[2][7] | 54127-63-8[3] | N/A (Identifier) |
| Molecular Formula | C₆H₄ClNO₃[2] | C₆H₄ClNO₃[3] | Identical |
| Molecular Weight | 173.55 g/mol [2] | 173.55 g/mol [3] | Identical |
| XLogP3 (calc.) | 0.8[2] | 0.3[3] | Slight difference in hydrophobicity can be exploited with RP-HPLC. |
| Hydrogen Bond Donor Count | 2[2] | 2[3] | Identical |
| Hydrogen Bond Acceptor Count | 3[2] | 3[3] | Identical |
| pKa (Predicted) | ~2.5-3.5 (Carboxylic Acid), ~8-9 (Hydroxyl) | ~3.0-4.0 (Carboxylic Acid), ~9-10 (Hydroxyl) | Primary driver for selectivity. Operating mobile phase pH between the pKa values of the isomers will create different charge states, leading to differential retention. |
Note: Predicted pKa values are estimates and should be empirically verified. They illustrate the principle of exploiting ionization differences.
Core Methodology & Troubleshooting Guide
This section provides a detailed workflow for developing a robust RP-HPLC method, followed by a troubleshooting guide in a Q&A format to address specific issues.
Recommended Starting Protocol: RP-HPLC
This protocol serves as a robust starting point for your method development.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:ACN at 0.1 mg/mL.
Method Development Workflow
The following diagram outlines the logical flow for optimizing the separation of your isomers.
Caption: A logical workflow for HPLC method development.
Troubleshooting Guide
Issue 1: Poor Resolution or Complete Co-elution of Isomers
-
Q: My isomers are eluting as a single peak or as a poorly resolved shoulder. What is the first parameter I should adjust?
A: The most powerful tool for separating ionizable compounds like these is mobile phase pH . The isomers' carboxylic acid and hydroxyl functional groups have slightly different pKa values. By adjusting the mobile phase pH, you can change the degree of ionization of one isomer relative to the other, which significantly impacts their interaction with the nonpolar C18 stationary phase.
-
Actionable Steps:
-
Lower the pH: Start with a mobile phase pH of ~2.5 using 0.1% trifluoroacetic acid (TFA) or phosphoric acid. At this pH, both carboxylic acid groups should be fully protonated (neutral), maximizing their hydrophobic retention. Separation will be based primarily on the small difference in logP.
-
Increase the pH: Methodically increase the mobile phase pH in small increments (e.g., from 2.7 to 3.0, 3.2, 3.5) using a phosphate or formate buffer. As the pH approaches the pKa of the more acidic isomer, that isomer will begin to deprotonate (become charged), causing its retention time to decrease. The goal is to find a pH sweet spot that maximizes the difference in retention times.[8]
-
Causality Check: If you see retention times for both peaks decreasing as pH increases, but their separation changes, you are successfully manipulating their ionization states.
-
-
-
Q: I've tried adjusting the pH, but the resolution is still below the desired level (Rs < 1.5). What's next?
A: Your next step should be to evaluate the organic modifier and the stationary phase chemistry .
-
Actionable Steps:
-
Switch Organic Modifier: If you are using acetonitrile (ACN), prepare an identical mobile phase using methanol (MeOH). Methanol is more viscous and has different solvent properties, which can alter selectivity between closely related compounds.
-
Change Column Chemistry: A standard C18 column separates primarily based on hydrophobicity. Isomers often require a different separation mechanism. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[9] These phases interact with aromatic compounds like your analytes through pi-pi interactions, offering a different retention mechanism that can be highly effective for positional isomers.[9]
-
-
Issue 2: Peak Tailing
-
Q: My main peak for this compound is tailing, making accurate integration difficult. What causes this?
A: Peak tailing for acidic compounds is often caused by secondary ionic interactions between the analyte and residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase.[8] At mid-range pH, some silanols can be deprotonated (Si-O⁻) and interact with any positive character on your analyte, causing a portion of the molecules to "stick" to the column and elute later, resulting in a tail.
-
Actionable Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is below 3.0. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. If you are using an older column, switching to a newer generation column can resolve the issue.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25 mM instead of 10 mM) can help to mask the residual silanol sites and improve peak shape.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion that resembles tailing.[10] Try reducing your injection volume or sample concentration by 50% to see if the peak shape improves.
-
-
Issue 3: Drifting Retention Times
-
Q: The retention times for my isomers are shifting from one injection to the next. How can I stabilize my method?
A: Retention time drift is typically caused by three main factors: insufficient column equilibration, poor temperature control, or changes in mobile phase composition.[10][11]
-
Actionable Steps:
-
Ensure Proper Equilibration: When you change mobile phase composition or start a new sequence, ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.[11] You can monitor the detector baseline; a stable baseline is a good indicator of an equilibrated system.
-
Use a Column Oven: The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Even small fluctuations in ambient lab temperature can cause retention times to shift. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C or 35 °C) is critical for reproducible results.[10]
-
Mobile Phase Management: Prepare fresh mobile phase daily. If you are using an online mixing system (quaternary or binary pump), ensure the solvents are properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate inaccuracies.[10] If stability issues persist, try pre-mixing your mobile phase manually to rule out pump proportioning issues.[11]
-
-
References
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- HPLC Troubleshooting Guide. Phenomenex.
- HPLC Troubleshooting Guide. Chromedia.
- This compound | C6H4ClNO3 | CID 162286. PubChem, NIH.
- This compound, 98% | 38076-80-1. J&K Scientific.
- This compound. Chem-Impex.
- 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. PubChem, NIH.
- Separation of 2-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC Technologies.
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
- Physicochemical Properties in Relation to Biological Action. Pharmaguideline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 5. Separation of 2-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. sielc.com [sielc.com]
- 7. jk-sci.com [jk-sci.com]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Identifying Degradation Products of 5-Chloro-2-hydroxynicotinic Acid
Welcome to the technical support center for 5-Chloro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential degradation products of this versatile compound. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its stability profile is therefore of paramount importance. This document provides not just protocols, but the scientific rationale behind them, ensuring a robust and logical approach to your stability studies.
Section 1: Understanding the Stability Profile through Forced Degradation
Forced degradation, or stress testing, is the cornerstone of identifying potential degradation pathways. The objective is to accelerate degradation to a level (typically 10-15%) that allows for the reliable identification of degradants without completely destroying the parent molecule.[2] The structure of this compound—featuring a chlorinated pyridine ring, a hydroxyl group (existing in tautomeric equilibrium with a pyridone), and a carboxylic acid—presents several potential sites for degradation.
Frequently Asked Questions (FAQs) on Forced Degradation
Question 1: What are the primary degradation pathways I should anticipate for this compound?
Answer: Based on its functional groups, you should anticipate four primary types of chemical degradation: hydrolysis, oxidation, photolysis, and thermolysis.
-
Hydrolytic Degradation: The molecule contains an amide-like lactam structure in its pyridone tautomer, which can be susceptible to hydrolysis, leading to ring-opening. The conditions (acidic vs. basic) will dictate the rate and potential products.[3]
-
Oxidative Degradation: The electron-rich pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or further hydroxylation.
-
Photolytic Degradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Therefore, dechlorination is a significant potential photodegradation pathway.[4][5]
-
Thermal Degradation: Carboxylic acids, particularly when attached to aromatic rings, can undergo decarboxylation at elevated temperatures.
Question 2: Why am I not seeing any degradation under thermal stress?
Answer: this compound is a relatively stable crystalline solid with a high melting point (258-260 °C).[6] Significant thermal degradation in the solid state may require temperatures approaching this melting point. In solution, the stability might be higher than anticipated. Ensure your thermal stress conditions (e.g., 80°C in solution) are maintained for a sufficient duration (e.g., 24-72 hours) before concluding the molecule is thermally stable. The degradation of some nicotinic acid derivatives has been shown to be time-dependent.[7]
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guideline Q1A(R2).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, and pH meter.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 80°C for 12 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with a 50:50 methanol:water mixture.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with a 50:50 methanol:water mixture.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with a 50:50 methanol:water mixture.
-
Thermal Degradation (in solution): Mix 1 mL of stock solution with 1 mL of HPLC grade water. Keep at 80°C for 48 hours. Dilute to 10 mL with a 50:50 methanol:water mixture.
-
Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in 50:50 methanol:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Control Samples: For each condition, prepare a corresponding blank solution subjected to the same stress to identify any artifacts. Also, keep an unstressed sample of the stock solution for comparison.
Section 2: Analytical Strategies for Degradant Identification
A robust, stability-indicating analytical method is crucial for separating the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural elucidation.[8][9]
Workflow for Degradation Product Identification
Caption: Experimental workflow for identifying degradation products.
Frequently Asked Questions (FAQs) on Analytical Methods
Question 3: My peaks for this compound are tailing badly in my reverse-phase HPLC method. How can I fix this?
Answer: This is a classic issue when analyzing acidic compounds. The carboxylic acid group can interact with residual silanols on the silica-based C18 column, causing peak tailing.
Senior Application Scientist's Explanation: To achieve sharp, symmetrical peaks, you must maintain a consistent ionization state for your analyte. The best way to do this is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. Adding an acid like formic acid or phosphoric acid to a level of 0.1% (v/v) will bring the pH to around 2.5-3.0, fully protonating the carboxylic acid group. This makes the molecule less polar and minimizes unwanted secondary interactions with the stationary phase.
Question 4: I see a new peak in my chromatogram after stress testing, but I'm not sure if it's a degradant or an impurity from the starting material. How can I tell the difference?
Answer: This is a critical question. The best practice is to run a chromatogram of an unstressed, control sample alongside your stressed sample. If the peak is present in the unstressed sample at a similar level, it is likely a pre-existing impurity. If the peak appears only in the stressed sample or significantly increases in area percentage relative to the parent peak, it is a degradation product. LC-MS analysis can further help by comparing the mass of the unknown peak to potential synthesis-related impurities.
Protocol: Stability-Indicating HPLC-UV Method
This method provides a starting point for the analysis of this compound and its degradation products.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 280 nm |
Protocol: LC-MS/MS Characterization
For structural elucidation, a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is ideal.
| Parameter | Recommended Setting |
| LC Conditions | Use the same HPLC method as above. |
| Ionization Mode | Electrospray Ionization (ESI), both Positive and Negative |
| Scan Mode | Full Scan (m/z 100-500) |
| MS/MS Mode | Data-Dependent Acquisition (DDA) or Targeted MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV) to generate fragments |
-
Rationale for Dual Ionization Mode: The carboxylic acid will readily deprotonate and be detected in negative mode ([M-H]⁻). The pyridine nitrogen can be protonated and detected in positive mode ([M+H]⁺). Analyzing in both modes provides complementary fragmentation data.
Section 3: Potential Degradation Products and Pathways
While specific degradation studies on this compound are not widely published, we can propose likely products based on its chemical structure and the degradation of similar compounds.
Anticipated Degradation Products
| Degradation Pathway | Proposed Product Name | Change from Parent | Expected [M-H]⁻ (m/z) |
| Thermal | 5-Chloro-2-pyridone | Decarboxylation | 128.0 |
| Photolytic | 2-Hydroxynicotinic acid | Dechlorination | 138.0 |
| Oxidative | This compound N-oxide | N-Oxidation | 188.0 |
| Hydrolytic (Acid) | (Potential ring-opened product) | Hydrolysis | Varies |
Proposed Degradation Pathways
Caption: Proposed primary degradation pathways for this compound.
References
- Kurzer, F. (1952). The chemistry of amides. Chemical Reviews, 50(1), 1-46. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60155a001]
- Tibbles, P. E., & Müller, R. (1989). Degradation of this compound by Mycobacterium sp. BA. Biological Chemistry Hoppe-Seyler, 370(2), 147-152. [URL: https://www.degruyter.com/document/doi/10.1515/bchm3.1989.370.2.147/html]
- Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. [URL: https://ajpa.info/index.php/ajpa/article/view/349]
- Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. [URL: https://www.pharmaguideline.
- Chem-Impex. (n.d.). This compound. [URL: https://www.chemimpex.com/products/5-chloro-2-hydroxynicotinic-acid]
- Horik, K., et al. (2015). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Environmental Science and Pollution Research, 22(18), 14065-14074. [URL: https://pubmed.ncbi.nlm.nih.gov/25963248/]
- Chen, S. F., & Wu, H. L. (1998). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 29-39. [URL: https://pubmed.ncbi.nlm.nih.gov/9638575/]
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Analytical Methods for the Degradation of Phytoconstituents. [URL: https://ijpbms.com/wp-content/uploads/2023/07/5.
- Hoh, E., & Mastovska, K. (2008). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 26(2). [URL: https://www.chromatographyonline.
- The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [URL: https://metabolomicscentre.
- Lang, R., et al. (2008). Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis. Journal of Agricultural and Food Chemistry, 56(23), 11114-11121. [URL: https://pubs.acs.org/doi/10.1021/jf802838s]
- PubChem. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/162286]
- PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/599541]
- J&K Scientific. (n.d.). This compound, 98%. [URL: https://www.jk-scientific.com/en/978080.html]
- Zhang, T., et al. (2020). Chemical derivatization in LC-MS/MS method for clinical detection. Clinical Chemistry and Laboratory Medicine (CCLM), 58(7), 1035-1046. [URL: https://www.researchgate.net/publication/340332859_Chemical_derivatization_in_LC-MSMS_method_for_clinical_detection]
- Mot-Badea, A. C., et al. (2023). Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions. Molecules, 28(14), 5437. [URL: https://www.mdpi.com/1420-3049/28/14/5437]
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0532]
- Gros, M., et al. (2013). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Water Research, 47(1), 85-98. [URL: https://www.researchgate.
- de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4983. [URL: https://www.mdpi.com/1420-3049/26/16/4983]
- R Discovery. (n.d.). Hydrolytic Degradation Research Articles. [URL: https://discovery.researcher.
- Kumar, P., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(19), 3017. [URL: https://www.mdpi.com/2304-8158/11/19/3017]
- Kumar, V., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 265-276. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4102690/]
- Ghorbani-Vaghei, R., & Malaeke, E. (2017). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Polymers, 9(12), 682. [URL: https://www.mdpi.com/2073-4360/9/12/682]
- Tominaga, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. [URL: https://pubmed.ncbi.nlm.nih.gov/38557936/]
- Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3290. [URL: https://www.mdpi.com/1420-3049/24/18/3290]
- Abdullah, N., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(92), 74132-74137. [URL: https://www.researchgate.
- Yaylayan, V. A., & Mandeville, A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10160-10165. [URL: https://pubmed.ncbi.nlm.nih.gov/21848261/]
- Malev, O., et al. (2019). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Acta Pharmaceutica, 69(2), 265-279. [URL: https://www.researchgate.net/publication/332168923_Identification_of_Crizotinib_Major_Degradation_Products_Obtained_Under_Stress_Conditions_by_RP-UHPLC-HRMS]
Sources
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Workup of Reactions Involving 5-Chloro-2-hydroxynicotinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the workup procedures of chemical reactions involving 5-Chloro-2-hydroxynicotinic acid. The following information is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Understanding the Chemistry of this compound
This compound is a versatile pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, dictates its reactivity and solubility, which are critical considerations for successful workup and purification. The compound is generally a white to off-white solid, soluble in water and polar organic solvents.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions containing this compound.
Precipitation and Isolation
Q1: I've completed my reaction. What is the general procedure to isolate my this compound product?
A1: The most common method for isolating this compound is through precipitation by pH adjustment. Given its acidic nature, the compound is typically soluble in basic aqueous solutions as its carboxylate salt. The general workflow involves:
-
Basification: If your reaction was run in an organic solvent, you can extract the product into an aqueous basic solution (e.g., dilute sodium hydroxide or sodium bicarbonate). This will deprotonate the carboxylic acid, forming the water-soluble sodium salt.[2][3][4]
-
Separation of Layers: The aqueous layer containing your product can then be separated from the organic layer, which will retain non-acidic impurities and starting materials.
-
Acidification: The aqueous layer is then carefully acidified with a strong acid, such as hydrochloric acid, to a pH where the this compound is protonated and precipitates out of solution.[5]
-
Filtration: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried.
Q2: My product is not precipitating upon acidification, or the yield is very low. What could be the problem?
A2: Several factors can lead to poor precipitation or low yields. Here's a troubleshooting guide:
-
Incorrect pH: The pH of the solution is critical for precipitation. For hydroxynicotinic acids, the crystallization outcome is highly dependent on pH.[6][7] Ensure you have reached a sufficiently acidic pH to fully protonate the carboxylic acid. Use a pH meter for accurate measurement.
-
High Solubility: Your product might be more soluble in the aqueous medium than expected, even in its protonated form. Try cooling the solution in an ice bath to decrease solubility.
-
Insufficient Concentration: If the concentration of your product in the aqueous phase is too low, it may not precipitate. If possible, you can try to concentrate the aqueous solution under reduced pressure before acidification, but be cautious of potential thermal degradation.
-
"Oiling Out": Instead of a solid, your product may separate as an oil. This can happen if the concentration is too high or if impurities are present. Try diluting the solution with more water before acidification or adding a co-solvent.
Q3: The precipitated solid looks discolored. What are the likely impurities and how can I remove them?
A3: Discoloration often indicates the presence of impurities. Common sources include:
-
Unreacted Starting Materials: Depending on the reaction, unreacted precursors may co-precipitate.
-
Side-Reaction Products: Chlorination of hydroxynicotinic acids can sometimes lead to the formation of over-chlorinated byproducts.[8] The reaction conditions, such as pH and the ratio of chlorinating agent to substrate, can influence the formation of these impurities.[8]
-
Degradation Products: Pyridinecarboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 5-chloro-2-hydroxypyridine. While nicotinic acid itself is relatively stable, the presence of other functional groups can influence this reactivity.
-
Colored Impurities from Reagents: Some reagents or their byproducts may be colored and get trapped in the precipitate.
To address discoloration, consider washing the filtered solid with a suitable solvent that dissolves the impurity but not your product. For more persistent color, a recrystallization step is recommended. Treatment with activated carbon during recrystallization can also be effective in removing colored impurities.
Recrystallization and Purification
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] For this compound, polar protic solvents are often a good choice. Based on available literature, the following have been used successfully:
-
Isopropyl alcohol [5]
-
Ethanol [5]
-
50% aqueous acetic acid has been used for the recrystallization of the related 6-hydroxynicotinic acid and could be a viable option.[10]
It is always advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific case.
Q5: My recrystallization is not working well. The crystals are very fine, or the recovery is low. What can I do?
A5: Here are some tips to optimize your recrystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of fine particles that may trap impurities.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation.
-
Seeding: Adding a small crystal of the pure compound (a seed crystal) can initiate crystallization.
-
Solvent Volume: Using the minimum amount of hot solvent to fully dissolve your compound will maximize recovery upon cooling. If you use too much solvent, your solution may not become saturated enough upon cooling for crystals to form. In this case, you can try to carefully evaporate some of the solvent and allow it to cool again.
-
Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent at room temperature, and then slowly add a "poor" solvent (in which your compound is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Acid-Base Extraction
Q6: I am using acid-base extraction to separate my product from neutral or basic impurities. What are the key considerations?
A6: Acid-base extraction is a powerful technique that relies on the differential solubility of a compound in its neutral and ionic forms.[3][11][12] For this compound, the key is to convert it to its water-soluble carboxylate salt.
-
Choice of Base: A weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acid. Using a strong base like sodium hydroxide is also effective but may not be necessary and could potentially promote side reactions if other sensitive functional groups are present.
-
Multiple Extractions: To ensure complete transfer of your product to the aqueous layer, it is best to perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can sometimes lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers). To avoid this, gently invert the funnel several times. If an emulsion does form, allowing it to stand for some time or adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Back Extraction: After separating the aqueous layer containing your product, it is good practice to "back-wash" the organic layer with a small amount of fresh aqueous base to recover any remaining product.
Experimental Protocols
Protocol 1: Isolation of this compound by Precipitation
-
Reaction Quenching and Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Transfer the mixture to a separatory funnel and shake gently. Allow the layers to separate.
-
Collect the lower aqueous layer.
-
Extract the organic layer two more times with 1 M NaOH. Combine all aqueous extracts.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. Use a pH meter for accurate monitoring.
-
A white to off-white precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper, and then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential recrystallization solvent (e.g., isopropyl alcohol, ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Visualizing the Workflows
Diagram 1: General Workup and Isolation Workflow
Caption: A typical acid-base extraction and precipitation workflow.
Diagram 2: Troubleshooting Low Precipitation Yield
Caption: A decision tree for troubleshooting low precipitation yields.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
References
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Fiveable. (n.d.). Acid-Base Extraction Definition.
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- LibreTexts. (2022, June 21). Acid-Base Extraction.
- LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
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- Google Patents. (n.d.). EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ACS Publications. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 9(18), 3441-3444.
- ResearchGate. (2010). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 75(2), 435-445.
- MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(4), 971.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
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- ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- MDPI. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Pharmaceutics, 15(7), 1896.
- NIH. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Angewandte Chemie (International ed. in English), 55(15), 4753-4757.
- Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(34), 6695-6703.
- Organic Syntheses. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 44.
- ResearchGate. (2013). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Computational and Theoretical Chemistry, 1017, 103-110.
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Validation & Comparative
comparing the reactivity of 5-Chloro-2-hydroxynicotinic acid with other nicotinic acids
For researchers and professionals in drug development and agrochemical synthesis, the selection of a starting scaffold is a critical decision that dictates synthetic strategy and molecular diversity. Nicotinic acid and its derivatives are privileged structures, forming the backbone of numerous bioactive molecules.[1][2] Among these, 5-Chloro-2-hydroxynicotinic acid stands out due to its unique substitution pattern, which imparts a distinct reactivity profile.[3] This guide provides an in-depth comparison of the reactivity of this compound against other nicotinic acids, supported by mechanistic insights and experimental frameworks.
Understanding the Electronic Landscape: The Impact of Substituents
The reactivity of an aromatic ring is fundamentally governed by the electronic properties of its substituents. In the case of this compound, the interplay between the chloro, hydroxyl, and carboxylic acid groups creates a unique electronic environment that differs significantly from unsubstituted nicotinic acid.
-
Inductive Effects (-I): Both the chlorine atom and the hydroxyl group are electronegative and exert an electron-withdrawing inductive effect.[4][5] This effect pulls electron density away from the pyridine ring through the sigma bonds, rendering the ring more electron-deficient.
-
Resonance Effects (+R): The hydroxyl group, with its lone pairs of electrons, can donate electron density into the ring via resonance, a +R effect.[5] This effect is most pronounced at the ortho and para positions. Furthermore, 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, it can exist as 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid.[6] This pyridone form significantly alters the aromaticity and electronic distribution of the ring.
-
Deactivating Group: The carboxylic acid group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R), deactivating the ring towards electrophilic attack.
This combination of effects makes the pyridine ring in this compound generally less reactive towards electrophilic aromatic substitution but significantly more activated for nucleophilic aromatic substitution (SNAr) compared to standard nicotinic acid.
Caption: Electronic effects of substituents on the pyridine ring.
Comparative Reactivity in Key Transformations
The unique electronic properties of this compound lead to distinct behaviors in several key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity lies in the susceptibility of the C5-chloro substituent to nucleophilic attack. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group. This makes halopyridines, particularly those with additional activating groups, prime candidates for SNAr reactions.[7][8]
In contrast to simple 3-chloropyridine, the 5-chloro position in this compound is activated for substitution. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anion whose stability is crucial for the reaction to proceed. The electron-withdrawing groups on the ring help to stabilize this negative charge.
Comparison:
-
This compound: The chloro group is readily displaced by a variety of nucleophiles (amines, alkoxides, thiols), often under milder conditions (lower temperatures, weaker bases) than required for less activated chloropyridines.
-
Nicotinic Acid / 2-Hydroxynicotinic Acid: These compounds lack a suitable leaving group and do not undergo SNAr reactions.
-
Other Chloronicotinic Acids: The reactivity depends on the position of the chlorine. For instance, 2- and 4-chloropyridines are generally more reactive in SNAr than 3-chloropyridines due to the ability of the ring nitrogen to directly stabilize the negative charge in the Meisenheimer intermediate.[9]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactions at the Carboxylic Acid Group
The formation of esters and amides from the carboxylic acid moiety is a fundamental transformation for creating libraries of derivatives.[2] Standard methods include Fischer esterification (acid-catalyzed reaction with an alcohol) or activation with reagents like thionyl chloride (SOCl₂) or DCC followed by reaction with a nucleophile.[10][11]
The electron-withdrawing nature of the chloro and hydroxyl groups slightly increases the electrophilicity of the carbonyl carbon, which could facilitate nucleophilic attack. However, this effect is generally modest compared to the influence of the reaction conditions.
Comparison:
-
This compound: Undergoes standard esterification and amidation protocols.[12] The hydroxyl group may require protection depending on the reagents used to prevent side reactions.
-
Nicotinic Acid: Readily undergoes esterification and amidation.[13][14][15] It serves as the benchmark for reactivity.
-
6-Hydroxynicotinic Acid: Similar to the target compound, the hydroxyl group can compete for acylation reagents if not protected.
Decarboxylation
Decarboxylation, the removal of the carboxyl group, is not typically observed with simple nicotinic acids under normal heating. However, the reaction is facilitated by the presence of an electron-withdrawing group at the beta-position (relative to the carboxyl group), as seen in β-keto acids.[16][17]
For 2-hydroxynicotinic acid derivatives, the tautomeric pyridone form places a carbonyl group beta to the carboxylic acid, potentially facilitating decarboxylation under harsh thermal or enzymatic conditions.[18][19]
Comparison:
-
This compound: May undergo decarboxylation at high temperatures, although this is not its primary reactive pathway under typical synthetic conditions. A study on the enzyme 6-hydroxynicotinate 3-monooxygenase showed that 5-chloro-6-hydroxynicotinic acid was a more efficient substrate than the unsubstituted analogue, suggesting the chloro group can influence such transformations.[18]
-
Nicotinic Acid: Highly stable to decarboxylation.
-
2-Hydroxynicotinic Acid: More prone to decarboxylation than nicotinic acid due to the potential for a cyclic transition state via the pyridone tautomer.
Experimental Data Summary
The following table summarizes the expected reactivity based on established chemical principles. Yields and conditions are representative and will vary with the specific substrate and reagents.
| Reaction Type | Substrate | Reagents & Conditions | Expected Reactivity / Yield | Rationale |
| SNAr | This compound | Piperidine, 100-120 °C | High | Activated by -COOH and ring N. |
| SNAr | 6-Chloronicotinic acid | Piperidine, 100-120 °C | Moderate-High | Activated by -COOH and ring N. |
| Esterification | This compound | MeOH, H₂SO₄ (cat.), Reflux | Good | Standard Fischer esterification.[12] |
| Esterification | Nicotinic Acid | MeOH, H₂SO₄ (cat.), Reflux | Good-Excellent | Benchmark reaction.[13] |
| Amidation | This compound | 1. SOCl₂2. NH₄OH | Good | Standard acid chloride formation followed by amination. |
| Amidation | Nicotinic Acid | 1. SOCl₂2. NH₄OH | Good-Excellent | Forms nicotinamide, a key B vitamin.[10] |
| Decarboxylation | This compound | Heat (>200 °C) | Low | Possible but requires harsh conditions. |
| Decarboxylation | Nicotinic Acid | Heat (>200 °C) | Very Low / None | Ring is very stable. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
This protocol outlines a general procedure for comparing the SNAr reactivity of different chloronicotinic acids.
Objective: To replace the chloro substituent with a piperidinyl group.
Procedure:
-
In separate pressure-rated vials, add the chloronicotinic acid (1.0 mmol) and piperidine (2.0 mmol).
-
Add a suitable solvent such as NMP or DMSO (2 mL).
-
Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at 120 °C.
-
Monitor the reactions periodically by TLC or LC-MS to determine the rate of consumption of the starting material.
-
After completion (or a set time, e.g., 24h), cool the reactions to room temperature.
-
Dilute with water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid product.
-
Analyze the yield and purity to compare the reactivity of the starting materials.
Caption: Workflow for a comparative SNAr reactivity study.
Protocol 2: Fischer Esterification
Objective: To synthesize the methyl ester of the nicotinic acid derivative.
Procedure:
-
Suspend the nicotinic acid derivative (10 mmol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Conclusion
This compound presents a reactivity profile that is strategically advantageous for chemical synthesis. Its most defining characteristic is the activated C5 position, which readily undergoes nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups. This stands in stark contrast to unsubstituted nicotinic acid. While its carboxylic acid group behaves predictably in standard esterification and amidation reactions, the presence of the 2-hydroxy group offers possibilities for further chemistry, including an increased propensity for decarboxylation under specific conditions. This multifaceted reactivity makes this compound a versatile and valuable building block for creating novel molecular entities in pharmaceutical and agrochemical research.[3]
References
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- YouTube. nucleophilic aromatic substitutions.
- Google Patents. US2861077A - Preparation of nicotinic acid esters.
- PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation.
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- Journal of the American Chemical Society. Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals.
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- Substituent Effects.
- Wikipedia. Nicotinic acid.
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- Empower Pharmacy. Tirzepatide / Niacinamide Injection.
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- PubChem. 5-Chloro-6-hydroxynicotinic acid.
- Master Organic Chemistry. Decarboxylation.
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- Khan Academy. Decarboxylation | Carboxylic acids and derivatives | Organic chemistry.
- Organic Chemistry Portal. Decarboxylation.
- Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids.
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Chloro-2-hydroxynicotinic Acid Analysis
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Chloro-2-hydroxynicotinic acid, a crucial building block in the synthesis of various therapeutic agents, a validated analytical method is not merely a regulatory requirement but the bedrock of product quality and patient safety.[1][2] This guide provides an in-depth, experience-driven comparison of key validation parameters for a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound and its potential impurities.
This document is structured to provide not just a protocol, but a logical framework for understanding the "why" behind the "how" of method validation, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]
The Analytical Challenge: Why a Validated HPLC Method is Crucial
This compound is a polar aromatic compound, and its purity can be compromised by process-related impurities or degradation products formed under stress conditions such as heat, light, oxidation, and hydrolysis. A stability-indicating HPLC method is therefore essential to separate the main component from any potential degradants, ensuring that the analytical results are a true reflection of the sample's quality.[7]
Proposed HPLC Method Parameters
Based on the chemical properties of this compound (a polar, acidic compound), a reversed-phase HPLC method is proposed. The following conditions are a starting point for method development and subsequent validation.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress the ionization of the acidic analyte, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for a wide range of compounds. |
| Gradient Elution | 0-15 min: 95% A, 5% B -> 5% A, 95% B | A gradient is proposed to ensure the elution of any potential, more non-polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (based on UV maxima of similar structures) | To be determined by UV scan of this compound for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
The Pillars of Method Validation: A Comparative Discussion
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] The core validation parameters as stipulated by ICH Q2(R2) are discussed below.[5][8][9][10]
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][11]
Experimental Protocol:
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to induce degradation.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Assess the peak purity of the main component using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Demonstrate that the peaks of the degradation products are well-resolved from the main analyte peak.
Comparison of Approaches:
| Approach | Advantages | Disadvantages |
| Peak Purity Analysis (PDA) | Provides a high degree of confidence in the specificity of the method by assessing the spectral homogeneity across the peak. | Requires a PDA detector. May not detect impurities with very similar UV spectra. |
| Spiking with Known Impurities | Directly demonstrates the separation of the analyte from its potential process-related impurities. | Relies on the availability of impurity standards. |
Diagram: HPLC Method Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][12][13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Data Evaluation:
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
| Residual Plot | Random distribution of residuals around the x-axis. |
Accuracy
Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][11]
Experimental Protocol (Spike Recovery):
-
Prepare a placebo solution (if a drug product) or use the sample matrix.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Evaluation:
| Concentration Level | Acceptance Criterion for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Objective: To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Evaluation:
| Precision Type | Acceptance Criterion (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Diagram: Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparison of Determination Methods:
| Method | Description | Advantages | Disadvantages |
| Signal-to-Noise Ratio | Based on the ratio of the analyte signal to the background noise. Typically 3:1 for LOD and 10:1 for LOQ. | Simple and quick to estimate. | Can be subjective and instrument-dependent. |
| Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. | More statistically robust than the signal-to-noise method. | Requires a well-defined calibration curve. |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Evaluation: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic and scientifically rigorous process. By following the principles outlined in this guide and adhering to the guidelines set forth by regulatory bodies, researchers and drug development professionals can ensure the development of a reliable, accurate, and precise method. This, in turn, guarantees the quality and consistency of the data generated, which is fundamental to the successful development and commercialization of safe and effective pharmaceutical products. The continuous lifecycle management of the analytical method is also crucial, with revalidation being necessary whenever significant changes are made to the synthesis of the drug substance, the composition of the drug product, or the analytical procedure itself.[3][14]
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
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- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT.
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A Comparative Guide to the Biological Activity of 5-Halogenated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Halogenation in Modulating Nicotinic Acid's Bioactivity
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and a therapeutic agent with a well-established role in managing dyslipidemia.[1] Its biological activities are diverse, extending to anti-inflammatory[2][3], antimicrobial[4], and anticancer effects[5][6]. The pyridine ring of nicotinic acid presents a scaffold ripe for chemical modification, offering a pathway to modulate its potency, selectivity, and pharmacokinetic profile. Among the various chemical modifications, halogenation at the 5-position of the pyridine ring has emerged as a compelling strategy for fine-tuning its biological effects.
The introduction of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—at the 5-position can significantly alter the physicochemical properties of the nicotinic acid molecule. These alterations, driven by the distinct electronegativity, size, and lipophilicity of each halogen, can profoundly influence how the molecule interacts with its biological targets. This guide provides a comparative analysis of the biological activities of 5-halogenated nicotinic acids, with a focus on their antimicrobial and anti-inflammatory properties, as well as their interaction with the G-protein coupled receptor GPR109A, a key mediator of nicotinic acid's therapeutic effects.[1][7] We will delve into the available experimental data, discuss the underlying structure-activity relationships, and provide detailed protocols for key biological assays to empower further research in this promising area of medicinal chemistry.
Comparative Biological Activities: A Halogen-by-Halogen Analysis
While a comprehensive, head-to-head comparative study of all 5-halogenated nicotinic acids across a wide range of biological assays is not extensively documented in the current literature, we can synthesize findings from various studies to build a comparative picture.
Antimicrobial Activity
Nicotinic acid and its derivatives have shown potential as antimicrobial agents.[4] Halogenation can enhance these properties, likely by increasing lipophilicity and facilitating passage through microbial cell membranes.
-
5-Chloro-, 5-Bromo-, and 5-Iodonicotinic Acid: Specific and comparative MIC data for 5-chloro-, 5-bromo-, and 5-iodonicotinic acid are sparse in the reviewed literature. However, the general principle of halogenation suggests that these compounds are likely to possess antimicrobial properties. The increasing size and lipophilicity from chlorine to iodine could influence their spectrum of activity and potency. For instance, studies on other halogenated compounds have shown that the presence of chlorine or bromine can enhance antibacterial activity.[8]
Table 1: Summary of Known Antimicrobial Activity Data for 5-Halogenated Nicotinic Acids
| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 5-Fluoronicotinic Acid | Various bacteria | Inhibitory effects reported | (Not available in recent comparative studies) |
| 5-Chloronicotinic Acid | Data not available | - | - |
| 5-Bromonicotinic Acid | Data not available | - | - |
| 5-Iodonicotinic Acid | Data not available | - | - |
Note: The lack of direct comparative data highlights a significant gap in the literature and a promising area for future research.
Anti-inflammatory Activity
Nicotinic acid is known to exert anti-inflammatory effects, partly through the activation of the GPR109A receptor on immune cells.[3][9] Halogenation can modulate this activity.
-
Structure-Activity Relationship Insights: While direct IC50 values for the anti-inflammatory effects of all 5-halogenated nicotinic acids are not available in a single comparative study, we can infer potential trends. The electronic and steric properties of the halogen at the 5-position can influence receptor binding and subsequent signaling. Studies on other halogenated compounds suggest that the nature of the halogen can significantly impact anti-inflammatory potency.[10] For instance, the introduction of a halogen can alter the electronic distribution within the pyridine ring, potentially affecting interactions with key residues in the GPR109A binding pocket.
Table 2: Summary of Known Anti-inflammatory Activity Data for 5-Halogenated Nicotinic Acids
| Compound | Assay | Activity Metric (e.g., IC50) | Reference |
| 5-Fluoronicotinic Acid | Data not available | - | - |
| 5-Chloronicotinic Acid | Data not available | - | - |
| 5-Bromonicotinic Acid | Data not available | - | - |
| 5-Iodonicotinic Acid | Data not available | - | - |
Note: The table underscores the need for direct comparative studies to elucidate the structure-activity relationships of 5-halogenation on the anti-inflammatory properties of nicotinic acid.
GPR109A Receptor Activation
GPR109A is a crucial receptor for nicotinic acid, mediating both its therapeutic lipid-lowering effects and the common side effect of flushing.[1][7] The interaction of 5-halogenated nicotinic acids with this receptor is of significant interest.
-
Expected Trends based on SAR: The binding of ligands to GPR109A is sensitive to structural modifications.[11][12] The size and electronegativity of the halogen at the 5-position are expected to influence binding affinity and receptor activation. Molecular modeling and mutagenesis studies have identified key residues in the GPR109A binding pocket.[12] It is plausible that the larger halogens (Br, I) might introduce steric hindrance or form favorable halogen bonds, altering the potency compared to the smaller fluorine and chlorine atoms. However, without direct experimental data (e.g., EC50 values from a comparative study), these remain well-informed hypotheses.
Table 3: Summary of Known GPR109A Activation Data for 5-Halogenated Nicotinic Acids
| Compound | Assay | Activity Metric (e.g., EC50) | Reference |
| 5-Fluoronicotinic Acid | Data not available | - | - |
| 5-Chloronicotinic Acid | Data not available | - | - |
| 5-Bromonicotinic Acid | Data not available | - | - |
| 5-Iodonicotinic Acid | Data not available | - | - |
Note: The absence of comparative EC50 values for GPR109A activation by 5-halogenated nicotinic acids represents a critical knowledge gap for the rational design of novel GPR109A agonists.
Experimental Protocols
To facilitate further research and a more direct comparison of these compounds, we provide detailed, step-by-step methodologies for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the widely used broth microdilution method.[13]
Objective: To determine the lowest concentration of a 5-halogenated nicotinic acid that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (5-fluoro-, 5-chloro-, 5-bromo-, 5-iodonicotinic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[13]
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of TNF-α and IL-6
This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory effects of the test compounds.[2]
Objective: To quantify the inhibition of pro-inflammatory cytokine (TNF-α and IL-6) production by 5-halogenated nicotinic acids in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
96-well tissue culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-halogenated nicotinic acids for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production).
Caption: Simplified signaling pathway of GPR109A activation.
Upon binding of a 5-halogenated nicotinic acid to GPR109A, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular responses, which can include the modulation of inflammatory pathways and lipid metabolism. [5]
Conclusion and Future Perspectives
The strategic halogenation of nicotinic acid at the 5-position holds considerable promise for the development of novel therapeutic agents with tailored biological activities. While the current body of literature provides a foundational understanding of the antimicrobial, anti-inflammatory, and GPR109A-modulating properties of these compounds, a significant opportunity exists for more direct and comprehensive comparative studies.
Future research should focus on:
-
Systematic Screening: Conducting head-to-head comparisons of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodonicotinic acid in a standardized panel of antimicrobial and anti-inflammatory assays to generate robust quantitative data (MIC and IC50 values).
-
GPR109A Pharmacology: Elucidating the precise binding affinities and functional potencies (EC50) of these halogenated analogs at the GPR109A receptor to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by these compounds beyond GPR109A to uncover novel mechanisms of action.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates from in vitro studies to in vivo models to assess their therapeutic potential and safety profiles.
By addressing these key areas, the scientific community can unlock the full potential of 5-halogenated nicotinic acids in the development of next-generation therapeutics for a range of diseases.
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A Senior Application Scientist's Guide to 5-Chloro- vs. 5-Bromo-2-hydroxynicotinic Acid in Synthesis
This guide offers an in-depth comparison of 5-Chloro-2-hydroxynicotinic acid and 5-Bromo-2-hydroxynicotinic acid, two pivotal heterocyclic building blocks. Designed for researchers, chemists, and professionals in drug development, our analysis moves beyond surface-level data to explore the causal relationships between chemical structure and synthetic performance, empowering you to make informed decisions in your experimental design.
Introduction: The Strategic Choice of a Halogen
5-substituted 2-hydroxynicotinic acids are invaluable scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1] The identity of the halogen at the 5-position—chlorine versus bromine—is a critical decision point that profoundly impacts reactivity, reaction conditions, and overall cost-efficiency. This guide dissects these differences, providing a framework for selecting the optimal starting material based on the specific goals of your synthesis, whether it be rapid lead discovery or large-scale manufacturing.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the fundamental properties of these two reagents. The following table summarizes their key physicochemical characteristics.
| Property | This compound | 5-Bromo-2-hydroxynicotinic acid |
| Molecular Formula | C₆H₄ClNO₃[2] | C₆H₄BrNO₃[3] |
| Molecular Weight | 173.55 g/mol [2] | 218.00 g/mol [3] |
| CAS Number | 38076-80-1[2][4] | 104612-36-4[3] |
| Appearance | White to off-white powder/crystal[5] | White to light yellow crystal[3] |
| Melting Point | 258-260 °C[4] | ~287 °C[3] |
The Core of Reactivity: C-X Bond Dissociation in Cross-Coupling
The primary differentiator in the synthetic utility of these two compounds lies in their performance in palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[6][7] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond strength and its effect on the rate-determining step of the catalytic cycle.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[7] This means less energy is required to break the C-Br bond.
-
Oxidative Addition: In the catalytic cycle, the first and often rate-limiting step is the oxidative addition, where the Pd(0) catalyst inserts itself into the C-X bond. Due to the lower BDE, this process is significantly faster for aryl bromides than for aryl chlorides.[7][8]
This fundamental difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required for successful transformation.
5-Bromo-2-hydroxynicotinic Acid: Its higher reactivity makes it the substrate of choice for initial synthetic explorations and for reactions involving sensitive functional groups. Couplings often proceed under milder conditions (e.g., lower temperatures, weaker bases) and can be achieved with a wider variety of standard palladium catalysts and ligands.[9]
This compound: Historically considered a challenging substrate, recent advancements in catalyst technology have made aryl chlorides viable partners in cross-coupling.[10][11] However, their successful use typically requires more specialized, highly active catalyst systems. These often feature bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that promote the difficult oxidative addition to the strong C-Cl bond.[11] While requiring more rigorous optimization, the significantly lower cost of aryl chlorides makes them highly attractive for large-scale industrial synthesis.
Synthesis of Starting Materials
Both compounds are accessible from the common precursor, 2-hydroxynicotinic acid, via electrophilic halogenation.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxynicotinic Acid
This procedure is adapted from established methods for the bromination of 2-hydroxynicotinic acid.[12][13]
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 10 g (0.07 mol) of 2-hydroxynicotinic acid in a solution of 16.8 g of 50% sodium hydroxide (0.21 mol) diluted with 25 mL of water.
-
Reagent Addition: Separately, prepare a sodium hypobromite solution by adding 13.6 g (0.17 mol) of bromine to a solution of 20.16 g of 50% sodium hydroxide (0.25 mol) in 125 mL of water at 0°C. Add this hypobromite solution to the nicotinic acid solution.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from isopropyl alcohol or 95% ethanol can be performed for further purification, yielding the desired product.[12]
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented industrial process.[13]
-
Hypochlorite Preparation: In a suitable reactor, add 336 g of 50% sodium hydroxide solution (4.2 mol) to 1 kg of ice. Bubble 78 g (1.1 mol) of chlorine gas through the stirred, cold solution to generate sodium hypochlorite in situ.
-
Reaction: To this cold, basic sodium hypochlorite solution, add 142 g (1.0 mol) of 2-hydroxynicotinic acid in one portion.
-
Monitoring: Allow the mixture to stir overnight. The reaction can be monitored by NMR to track the conversion of the starting material.
-
Workup & Isolation: Upon completion, cool the mixture and carefully acidify with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Comparative Cross-Coupling Performance
The following table and protocol illustrate the practical differences in applying these substrates in a Suzuki-Miyaura coupling.
| Parameter | 5-Bromo-2-hydroxynicotinic acid | This compound |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(t-Bu)₃ | SPhos, RuPhos, XPhos (bulky, electron-rich) |
| Base | K₂CO₃, Na₂CO₃ (milder) | K₃PO₄, Cs₂CO₃ (stronger) |
| Temperature | Room Temp. to 80 °C | 80 °C to >100 °C (often elevated)[9] |
| General Outcome | Good to excellent yields, faster reaction times | Requires optimization, can achieve high yields with the right catalyst system[11] |
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This procedure outlines a general workflow for coupling either halide with an arylboronic acid.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Chloro-2-hydroxynicotinic Acid
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 5-Chloro-2-hydroxynicotinic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind selecting specific techniques, present detailed experimental protocols, and offer a strategic approach to ensure the highest degree of analytical confidence.
The Critical Role of Purity in the Application of this compound
This compound is a vital heterocyclic building block in medicinal chemistry, often serving as a precursor for active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and manufacturability of the final drug product. Therefore, a robust and validated analytical strategy for purity determination is not merely a quality control step but a cornerstone of successful drug development. This guide will compare the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Common Synthetic Routes and Potential Impurities
A common synthetic route to this compound involves the chlorination of 2-hydroxynicotinic acid. This process, while effective, can lead to several potential impurities that must be analytically targeted:
-
Starting Material: Unreacted 2-hydroxynicotinic acid.
-
Over-chlorinated Products: Dichloro- or trichloro-derivatives of nicotinic acid.
-
Positional Isomers: Other isomers of chloro-hydroxynicotinic acid.
-
Residual Solvents and Reagents: From the reaction and purification steps.
A comprehensive purity assessment must be able to separate, identify, and quantify these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, non-volatile compound like this compound, reverse-phase HPLC with UV detection is the method of choice.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The non-polar stationary phase (C18) is ideal for retaining and separating polar analytes like our target compound and its likely impurities when used with a polar mobile phase.
-
Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and improved retention.
-
UV Detection: The aromatic pyridine ring in this compound contains a chromophore that absorbs UV light, making it readily detectable by a UV detector. A diode array detector (DAD) is particularly useful as it can provide spectral information to aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability:
-
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Data Presentation: HPLC Performance
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Linearity (r²) | >0.999 |
| Precision (RSD) | <2% |
Trustworthiness: The system suitability checks ensure that the chromatographic system is performing adequately for the analysis. The high linearity and precision provide confidence in the quantitative results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. However, for a non-volatile compound like this compound, derivatization is required to increase its volatility.
Causality Behind Experimental Choices:
-
Derivatization: Silylation (e.g., with BSTFA) is a common derivatization technique that replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to GC analysis.
-
Mass Spectrometry Detection: The mass spectrometer provides structural information about the analyte and any co-eluting impurities, aiding in their identification.
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
Data Presentation: GC-MS Performance
| Parameter | GC-MS |
| Limit of Detection (LOD) | ~0.005% (for volatile impurities) |
| Limit of Quantification (LOQ) | ~0.015% (for volatile impurities) |
| Strengths | Excellent for identifying volatile and semi-volatile impurities (e.g., residual solvents). |
| Limitations | Requires derivatization, which can introduce artifacts. Not suitable for non-volatile impurities. |
Trustworthiness: The use of a mass spectrometer allows for confident identification of impurities by comparing their mass spectra to library databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides information on the overall structure of the main component and can reveal the presence of structurally related impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Provides a "fingerprint" of the molecule. The chemical shift, integration, and multiplicity of the proton signals can confirm the structure of this compound and identify impurities with different proton environments.
-
¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
-
qNMR: By adding a certified internal standard with a known concentration, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard (e.g., maleic acid) for qNMR if desired.
-
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the protons being quantified for accurate integration in qNMR.
-
Data Presentation: NMR Performance
| Parameter | NMR Spectroscopy |
| Purity Assessment | Provides structural confirmation and relative quantification of impurities. |
| qNMR Accuracy | Can achieve high accuracy (<1% error) for absolute purity determination. |
| Strengths | Non-destructive, provides detailed structural information, can be used for absolute quantification. |
| Limitations | Lower sensitivity compared to chromatographic methods, may not detect impurities with overlapping signals. |
Trustworthiness: NMR is a primary analytical method, and the data obtained is directly proportional to the number of nuclei, making it inherently quantitative when performed under the right conditions.
Elemental Analysis
Elemental analysis (CHNS/O) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is used to confirm the empirical formula of the synthesized compound.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
-
Instrumentation:
-
Use a calibrated elemental analyzer.
-
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₆H₄ClNO₃ | Experimental % |
| C | 41.52 | 41.45 |
| H | 2.32 | 2.35 |
| N | 8.07 | 8.01 |
Trustworthiness: A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound.
Integrated Strategy for Purity Confirmation
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. The following workflow illustrates how the discussed techniques can be synergistically employed.
Caption: Integrated workflow for the comprehensive purity assessment of this compound.
Summary and Recommendations
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative purity and impurity profiling | High sensitivity, high resolution, robust | Requires a reference standard for impurity identification |
| GC-MS | Identification of volatile impurities | Excellent for volatile/semi-volatile compounds | Requires derivatization, not for non-volatiles |
| NMR | Structural confirmation, absolute quantification (qNMR) | Non-destructive, detailed structural info | Lower sensitivity, potential signal overlap |
| Elemental Analysis | Empirical formula confirmation | Confirms elemental composition | Does not provide information on impurities |
Recommendations:
-
For routine quality control in a research setting: A combination of ¹H NMR for structural confirmation and HPLC-UV for purity assessment is generally sufficient.
-
For drug development and regulatory submissions: A comprehensive approach utilizing HPLC-UV for quantitative purity, GC-MS for residual solvents, NMR for structural identity, and Elemental Analysis for empirical formula confirmation is highly recommended to meet stringent regulatory requirements.
By employing this multi-technique, evidence-based approach, researchers and drug developers can have the utmost confidence in the purity of their synthesized this compound, ensuring the integrity and success of their downstream applications.
References
- International Council for Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2).[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]
- Agilent Technologies.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C.Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity
An In-Depth Comparative Guide to the Quantitative Analysis of 5-Chloro-2-hydroxynicotinic Acid in Reaction Mixtures
For researchers, process chemists, and quality control analysts in the pharmaceutical and agrochemical sectors, the precise quantification of intermediates like this compound is paramount. As a crucial building block in the synthesis of various active molecules, monitoring its concentration in a reaction mixture is essential for optimizing yield, ensuring process control, and maintaining final product quality.[1] This guide provides a comprehensive comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—offering field-proven insights into their application for this specific analyte.
The choice of an analytical method is not merely a procedural step; it is a strategic decision that impacts data reliability, resource allocation, and regulatory compliance.[2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to select and implement the most suitable method for your laboratory's needs.
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), stands as the most robust and widely adopted method for the analysis of polar, non-volatile organic compounds like this compound.[4] Its strength lies in its ability to separate the analyte of interest from a complex matrix of starting materials, reagents, by-products, and degradation products, ensuring high specificity.[5]
The Principle of Causality: Why RP-HPLC Works So Well
RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a polar molecule, has a lower affinity for the non-polar column and will elute relatively quickly. However, by carefully tuning the mobile phase composition—usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—we can achieve a differential partitioning of all components in the reaction mixture. This allows for the separation of the target analyte from impurities, even those with very similar structures. Detection is most commonly achieved using a UV detector, as the pyridine ring in the analyte possesses a strong chromophore.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a self-validating system, designed for accuracy and reproducibility as mandated by quality standards like ICH Q2(R1).[5]
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[4]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is often preferred for reaction monitoring to elute a wide range of components with varying polarities. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-15 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically in the 260-280 nm range, similar to related nicotinic acids).[6] A PDA detector is advantageous as it can capture the entire UV spectrum, aiding in peak purity assessment.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with the diluent to a concentration expected to fall within the calibration range. The dilution factor must be precisely recorded. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a coefficient of determination (R²) > 0.999.
-
Inject the prepared sample solutions.[7]
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve and account for the dilution factor.
-
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to final quantification.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – A Powerful but Demanding Alternative
GC-MS offers exceptional sensitivity and the unparalleled advantage of providing structural information, making it an excellent tool for unequivocal identification.[8] However, for polar and non-volatile compounds like carboxylic acids, direct injection is not feasible. The high temperatures of the GC inlet would cause thermal degradation rather than volatilization.[9] Therefore, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative.
The Principle of Causality: Why Derivatization is Essential
Derivatization replaces the active, polar hydrogen atoms on the carboxylic acid and hydroxyl groups with non-polar, bulky groups (e.g., trimethylsilyl, -Si(CH₃)₃). This transformation achieves two critical goals:
-
Increases Volatility: It masks the polar functional groups responsible for strong intermolecular hydrogen bonding, thereby lowering the boiling point and allowing the compound to enter the gas phase.
-
Enhances Thermal Stability: The resulting derivative is less prone to decomposition at high temperatures.
While powerful, this additional step makes the workflow more tedious and introduces potential sources of error compared to HPLC.[10][11]
Experimental Protocol: GC-MS with Silylation
This protocol requires careful execution to ensure complete and reproducible derivatization.
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.[13][14]
-
-
Sample Derivatization (Silylation):
-
Sample Preparation: Prepare a dried extract of the reaction mixture. This is critical as silylation reagents are moisture-sensitive. Pipette an aliquot of the reaction mixture into a vial, evaporate the solvent under a stream of nitrogen, and ensure the residue is completely dry.
-
Derivatization Reagent: A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylation reagent to the dried residue. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete reaction.
-
Standard Preparation: Derivatize the reference standard in the same manner to prepare calibration standards. An internal standard (a compound with similar chemical properties but not present in the sample) should be added before derivatization for best quantitative accuracy.[15]
-
-
Analysis and Quantification:
-
Inject the derivatized calibration standards to generate a calibration curve.
-
Inject the derivatized sample.
-
Quantify using the characteristic ions of the derivatized this compound. The mass spectrum will confirm the identity of the peak.
-
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow, including the critical derivatization step.
Chapter 3: UV-Vis Spectrophotometry – The Rapid Screening Tool
UV-Vis spectrophotometry is a simple, fast, and cost-effective technique based on the principle of light absorption by molecules, governed by the Beer-Lambert Law.[16] While it lacks the separative power of chromatography, it can be a valuable tool for at-line or in-line monitoring of a reaction, especially when the analyte has a distinct UV absorption profile compared to other components.
The Principle of Causality: The Limits of Specificity
This method measures the total absorbance at a specific wavelength. Its primary limitation is a lack of specificity; any compound in the mixture that absorbs light at the chosen wavelength will contribute to the signal, leading to potential overestimation of the analyte concentration.[16] Therefore, its use is best suited for relatively "clean" reaction systems where the starting materials and major by-products do not have significant spectral overlap with this compound at the analytical wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.[17]
-
Matched quartz cuvettes (typically 1 cm path length).
-
-
Method Development:
-
Scan the UV spectrum (e.g., 200-400 nm) of a pure standard of this compound in a suitable solvent to determine the wavelength of maximum absorbance (λmax).
-
Scan the spectra of the reaction matrix (without the analyte, if possible) and known impurities to assess potential interferences.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol, ethanol, or an appropriate buffer). The solvent should be transparent in the wavelength region of interest.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the same solvent used for the standards to bring the absorbance into the optimal range of the instrument (typically 0.2-1.0 AU).[18]
-
-
Analysis and Quantification:
-
Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank.
-
Generate a calibration curve by plotting absorbance vs. concentration.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration from the calibration curve and apply the dilution factor.[19]
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: UV-Vis spectrophotometry workflow for rapid sample quantification.
Comparative Analysis & Expert Recommendations
The choice of method depends critically on the analytical objective. The table below summarizes the key performance characteristics to guide your decision.
| Parameter | HPLC with UV Detection | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg range) | Fair (µg range) |
| Sample Preparation | Simple (Dilute & Filter) | Complex (Dry & Derivatize)[11] | Very Simple (Dilute) |
| Analysis Time/Sample | 15-20 minutes | 30-40 minutes (excluding prep) | < 5 minutes |
| Cost (Instrument) | Moderate to High | High | Low |
| Cost (Consumables) | Moderate (Solvents, Column) | Moderate (Gases, Reagents) | Low |
| Qualitative Info | Retention Time, UV Spectrum | Mass Spectrum (Structure) | Limited (Absorbance Profile) |
| Best Suited For | Routine QC, Purity Testing, Stability Studies | Impurity Identification, Trace Analysis | Rapid In-Process Checks, High-Throughput Screening |
Decision Guide:
-
For routine quality control, final product release, and stability testing, where accuracy and specificity are non-negotiable, RP-HPLC is the unequivocal method of choice. Its ability to separate the analyte from impurities provides reliable and defensible data required for regulatory submission.[2][5]
-
When faced with identifying an unknown impurity or requiring the highest sensitivity for trace-level quantification, GC-MS is the superior tool. The structural information from the mass spectrum is invaluable for troubleshooting and process development, despite the more demanding sample preparation.[8][13]
-
For rapid, real-time monitoring of reaction progress where high precision is less critical than speed, UV-Vis Spectrophotometry is a pragmatic option. It is ideal for quickly determining if a reaction has gone to completion, provided you have validated that interferences are minimal.
Conclusion
The quantitative analysis of this compound in a reaction mixture is a multifaceted challenge that can be addressed by several analytical techniques. While HPLC offers a balanced and robust solution for most applications in a regulated environment, GC-MS provides unparalleled sensitivity and structural confirmation. UV-Vis spectrophotometry serves as a valuable, rapid screening tool for process monitoring. A thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, is essential for selecting the appropriate tool, ensuring the generation of reliable, accurate, and fit-for-purpose data in your drug development and manufacturing endeavors.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 10, 2026.
- CNKI. (n.d.).
- SciELO. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Retrieved January 10, 2026.
- ResearchGate. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Retrieved January 10, 2026.
- SciSpace. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Retrieved January 10, 2026.
- PubMed. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochem Anal.
- Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 10, 2026.
- PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved January 10, 2026.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 10, 2026.
- ResearchGate. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Retrieved January 10, 2026.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved January 10, 2026.
- Food Research. (n.d.). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved January 10, 2026.
- ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved January 10, 2026.
- MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2263. [Link]
- Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved January 10, 2026.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved January 10, 2026.
- Science.gov. (n.d.). hplc assay method: Topics. Retrieved January 10, 2026.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- BenchChem. (n.d.). Comparative Guide to HPLC Analysis of 6-Chloronicotinic Acid Purity. Retrieved January 10, 2026.
- University of Pardubice. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Retrieved January 10, 2026.
- University of Wyoming. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved January 10, 2026.
- J&K Scientific. (n.d.). This compound, 98% | 38076-80-1. Retrieved January 10, 2026.
- Chemistry LibreTexts. (2024). 7.2: UV/Vis and IR Spectroscopy. Retrieved January 10, 2026.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved January 10, 2026.
- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved January 10, 2026.
- Chem-Impex. (n.d.). This compound. Retrieved January 10, 2026.
- D-coding. (n.d.). This compound. Retrieved January 10, 2026.
- PubMed Central. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Retrieved January 10, 2026.
- MDPI. (n.d.).
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comparing the efficacy of different synthetic routes to 5-Chloro-2-hydroxynicotinic acid
Introduction
5-Chloro-2-hydroxynicotinic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its strategic functionalization, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, makes it an important intermediate for the preparation of a variety of more complex molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and the relative merits and demerits of each approach.
Logical Workflow for Synthetic Route Comparison
Caption: A logical workflow for the comparative analysis of synthetic routes to this compound.
Route 1: Direct Halogenation of 2-Hydroxynicotinic Acid
This is a straightforward approach that involves the direct chlorination of the readily available starting material, 2-hydroxynicotinic acid.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hypochlorite ion (OCl⁻), generated from sodium hypochlorite, acts as the source of the electrophilic chlorine species. The electron-rich pyridine ring of 2-hydroxynicotinic acid, activated by the hydroxyl group, attacks the electrophilic chlorine, leading to the substitution at the 5-position, which is para to the activating hydroxyl group.
Experimental Protocol
The following protocol is adapted from a patented procedure.[1]
-
Preparation of the Reaction Mixture: A mixture of 7 g (0.05 mole) of 2-hydroxynicotinic acid in 140 ml of a 5% sodium hypochlorite solution (0.094 mole) is prepared in a suitable reaction vessel.
-
Reaction: The mixture is stirred overnight at room temperature.
-
Work-up and Isolation: Concentrated hydrochloric acid is added to the reaction mixture until it becomes acidic, leading to the precipitation of the product. The solid is collected by filtration, rinsed three times with water, and air-dried for 72 hours.
-
Purification: The crude solid is triturated three times with 6N hydrochloric acid and then three times with water to afford the purified product. A reported yield for a similar procedure is 63.5% after recrystallization from isopropyl alcohol.[1]
Evaluation
-
Advantages: This is a one-step synthesis from a commercially available starting material. The reaction conditions are relatively mild (room temperature).
-
Disadvantages: The yield is moderate, and the purification process involves multiple washing steps. The use of sodium hypochlorite requires careful handling.
Route 2: Kolbe-Schmitt Carboxylation of 5-Chloro-2-hydroxypyridine
This route is analogous to the well-established Kolbe-Schmitt reaction for the synthesis of salicylic acids from phenols.[2][3]
Reaction Mechanism
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide (in this case, the pyridinolate) to carbon dioxide.[2][3] The 5-chloro-2-hydroxypyridine is first deprotonated with a strong base to form the more nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of carbon dioxide. Subsequent tautomerization and acidification yield the desired carboxylic acid. The regioselectivity of the carboxylation is influenced by the choice of the counter-ion (e.g., sodium vs. potassium).[4]
Caption: The general workflow of the Kolbe-Schmitt carboxylation of 5-Chloro-2-hydroxypyridine.
Proposed Experimental Protocol
-
Formation of the Pyridinolate: 5-Chloro-2-hydroxypyridine is treated with a strong base, such as sodium hydroxide, to form the sodium salt.
-
Carboxylation: The sodium salt is heated with carbon dioxide under pressure (typically 100 atm) at elevated temperatures (around 125 °C).[2]
-
Work-up and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid, to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Evaluation
-
Advantages: This route utilizes readily available and inexpensive reagents (carbon dioxide and a strong base). The reaction is a classic and well-understood transformation in organic synthesis.
-
Disadvantages: The reaction requires high pressure and temperature, which may necessitate specialized equipment. The yield and regioselectivity can be sensitive to the reaction conditions. There is a lack of specific literature precedent for this particular substrate, requiring optimization.
Route 3: Multi-step Synthesis from 2-Amino-5-chloropyridine
This route involves a multi-step sequence starting from the commercially available 2-amino-5-chloropyridine.
Proposed Synthetic Pathway
A plausible, though not explicitly documented in a single procedure, pathway could involve the following steps:
-
Diazotization and Hydrolysis: The 2-amino group of 2-amino-5-chloropyridine is converted to a hydroxyl group via a Sandmeyer-type reaction.[5][6] This involves diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by hydrolysis of the diazonium salt. This would yield 5-chloro-2-hydroxypyridine.
-
Introduction of the Carboxylic Acid Group: This step would require the introduction of a carboxyl group at the 3-position. This could potentially be achieved through lithiation at the 3-position followed by quenching with carbon dioxide, or through a more complex series of functional group interconversions. A patent for the synthesis of a related compound, 5-chloro-2,3-dihydroxypyridine, starts with 2-amino-5-chloropyridine and proceeds through nitration, reduction, and then diazotization, suggesting that functionalization at the 3-position is feasible.[7]
Evaluation
-
Advantages: The starting material, 2-amino-5-chloropyridine, is readily available.[8] The individual reactions, such as the Sandmeyer reaction, are well-established.
-
Disadvantages: This is a multi-step synthesis, which is likely to result in a lower overall yield. The introduction of the carboxylic acid group at the 3-position would require careful optimization to avoid side reactions. This route is the most speculative of the ones presented here and would require significant development work.
Route 4: Chlorination and Demethylation of 2-Methoxynicotinic Acid
This route involves the protection of the hydroxyl group as a methyl ether, followed by chlorination and subsequent deprotection.
Reaction Mechanism
The chlorination of 2-methoxynicotinic acid with an alkali metal hypochlorite proceeds via electrophilic aromatic substitution, similar to Route 1. The methoxy group is a strong activating group, directing the chlorination to the 5-position. The subsequent demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃), which cleave the ether linkage.
Experimental Protocol
Step 1: Chlorination of 2-Methoxynicotinic Acid (adapted from a patented procedure)[9]
-
Reaction Setup: A sample of 2-methoxynicotinic acid is added to a well-stirred aqueous solution of sodium hypochlorite.
-
Reaction: The resulting mixture is stirred at room temperature for approximately 18 hours.
-
Work-up and Isolation: The reaction mixture is acidified with hydrochloric acid, and the resulting precipitate is extracted with a suitable organic solvent (e.g., chloroform). The organic extracts are combined, dried, and concentrated to yield 5-chloro-2-methoxynicotinic acid.
Step 2: Demethylation of 5-Chloro-2-methoxynicotinic Acid
A general procedure for the demethylation of aryl methyl ethers involves heating with a strong acid.
-
Reaction: 5-Chloro-2-methoxynicotinic acid is heated under reflux with a strong acid, such as 48% hydrobromic acid.
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Evaluation
-
Advantages: This route offers a potentially high-yielding pathway with good control over the regioselectivity of the chlorination step. The starting material, 2-methoxynicotinic acid, is commercially available.[10][11]
-
Disadvantages: This is a two-step synthesis. The demethylation step often requires harsh conditions (strong acid and high temperature), which may not be compatible with other functional groups if present.
Comparative Summary
| Metric | Route 1: Halogenation | Route 2: Kolbe-Schmitt | Route 3: From 2-Amino-5-chloropyridine | Route 4: From 2-Methoxynicotinic Acid |
| Number of Steps | 1 | 1 | Multi-step | 2 |
| Starting Material Availability | Readily available | Readily available | Readily available | Commercially available |
| Reported/Expected Yield | Moderate (around 63.5%) | Potentially moderate to good (requires optimization) | Likely low overall yield | Potentially good to high |
| Reaction Conditions | Mild (room temperature) | Harsh (high pressure and temperature) | Varied (some mild, some potentially harsh) | Chlorination is mild; demethylation is harsh |
| Scalability | Good | Moderate (requires specialized equipment) | Poor (multi-step, potential for low overall yield) | Good |
| Key Challenges | Purification | Lack of specific literature, harsh conditions | Multi-step nature, introduction of the carboxylic acid group | Harsh demethylation conditions |
Conclusion
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of equipment, and the importance of factors such as overall yield and process simplicity.
-
Route 1 (Halogenation of 2-Hydroxynicotinic Acid) is a viable and straightforward option for laboratory-scale synthesis, given its single-step nature and use of a readily available starting material.
-
Route 4 (From 2-Methoxynicotinic Acid) presents a promising alternative, particularly if a high overall yield is a primary concern, although it involves an additional step and a harsh demethylation process.
-
Route 2 (Kolbe-Schmitt Carboxylation) , while theoretically sound, requires further investigation and optimization to be considered a practical method.
-
Route 3 (From 2-Amino-5-chloropyridine) is the most complex and least developed of the discussed pathways and would necessitate significant research and development to be a viable synthetic strategy.
Ultimately, a thorough cost-benefit analysis, taking into account the price of starting materials, reagents, and the time and resources required for each step, should be conducted before selecting a synthetic route for the large-scale production of this compound.
References
- EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents. (n.d.).
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- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
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- Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. (n.d.). Chemical Communications.
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- Kolbe-Schmitt reaction: Carboxylation! - YouTube. (2019, January 30).
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- 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.).
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- On the mechanism of demethylation of 5-methylcytosine in DNA - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1046-1049.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
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- Repair of methyl lesions in RNA by oxidative demethylation. (2014). MedChemComm, 5(12), 1797-1803.
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A Comparative Guide to the Characterization of 5-Chloro-2-hydroxynicotinic Acid Impurities by LC-MS
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of potential impurities in 5-Chloro-2-hydroxynicotinic acid. As a critical intermediate in the pharmaceutical and agrochemical industries, ensuring the purity of this compound is paramount for the safety and efficacy of the final products.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The Imperative of Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key intermediates are mandated by regulatory bodies worldwide. These impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials. Forced degradation studies are a crucial component of this process, designed to intentionally degrade the sample under various stress conditions to produce potential degradation products.[4][5] The goal is to develop a stability-indicating analytical method capable of separating and detecting these impurities.[4]
Postulating Potential Impurities of this compound
Given the absence of extensive literature on the specific impurities of this compound, we can postulate a set of likely candidates based on established chemical principles of synthesis and degradation. A thorough understanding of potential synthetic routes and the inherent reactivity of the molecule allows for a scientifically-grounded hypothesis of potential process-related and degradation impurities.
Likely Synthetic and Degradation Pathways:
The synthesis of this compound could plausibly involve the chlorination of 2-hydroxynicotinic acid or the hydroxylation of a chlorinated nicotinic acid precursor. Degradation is likely to be influenced by factors such as pH, temperature, and oxidative stress, with decarboxylation being a notable pathway for nicotinic acid derivatives.
Based on these considerations, we will focus our comparative analysis on the following postulated impurities:
-
Impurity A: 2-Hydroxynicotinic acid: A potential unreacted starting material.
-
Impurity B: 5-Chloronicotinic acid: A possible precursor or a degradation product resulting from dehydroxylation.
-
Impurity C: 2-Hydroxy-6-chloronicotinic acid: An isomeric impurity that could form during the chlorination process.
-
Impurity D: 3-Chloro-2-hydroxypyridine: The product of decarboxylation, a common degradation pathway for nicotinic acids under thermal stress.
Comparative LC-MS Methodologies
We will compare two distinct reversed-phase HPLC methods coupled with mass spectrometry: a traditional C18 stationary phase and a Phenyl-Hexyl stationary phase, which offers alternative selectivity.
Experimental Workflow
The overall process for impurity characterization is outlined below:
Caption: Overall workflow for impurity characterization.
Method 1: C18 Reversed-Phase Chromatography
The C18 stationary phase separates molecules based primarily on their hydrophobicity. The long alkyl chains provide a non-polar environment, leading to stronger retention for less polar compounds.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For forced degradation studies, subject the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a final concentration of 10 µg/mL with the initial mobile phase.
-
-
LC-MS Parameters:
-
Column: C18, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions.
-
Method 2: Phenyl-Hexyl Reversed-Phase Chromatography
The Phenyl-Hexyl stationary phase provides an alternative selectivity compared to C18.[6] In addition to hydrophobic interactions, it offers π-π interactions with aromatic analytes, which can be beneficial for separating structurally similar aromatic compounds.[7][8][9]
Experimental Protocol
-
Sample Preparation: Same as Method 1.
-
LC-MS Parameters:
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions.
-
Data Interpretation and Comparison
The following table summarizes the expected retention behavior and mass spectrometric data for this compound and its postulated impurities using the two methods.
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ (m/z) | Predicted Retention Order (C18) | Predicted Retention Order (Phenyl-Hexyl) |
| This compound | C₆H₄ClNO₃ | 172.9880 | 171.9807 | 3 | 4 |
| Impurity A: 2-Hydroxynicotinic acid | C₆H₅NO₃ | 139.0269 | 138.0195 | 1 | 1 |
| Impurity B: 5-Chloronicotinic acid | C₆H₄ClNO₂ | 156.9931 | 155.9858 | 4 | 3 |
| Impurity C: 2-Hydroxy-6-chloronicotinic acid | C₆H₄ClNO₃ | 172.9880 | 171.9807 | 2 | 2 |
| Impurity D: 3-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.0032 | 127.9959 | 5 | 5 |
Discussion of Chromatographic Performance:
-
C18 Column: The elution order on the C18 column is primarily dictated by polarity. The most polar compound, 2-Hydroxynicotinic acid (Impurity A), is expected to elute first. The parent compound and its isomer (Impurity C) will have similar retention, potentially co-eluting, making quantification challenging. 5-Chloronicotinic acid (Impurity B) is less polar than the parent compound due to the absence of the hydroxyl group and is expected to be retained longer. The decarboxylated impurity (Impurity D) is the most non-polar and will have the longest retention time.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column is expected to provide a different elution profile due to the additional π-π interactions.[7][8] While the most polar impurity (A) will still likely elute first, the relative retention of the parent compound and impurity B might be altered. The aromatic ring of the Phenyl-Hexyl phase can interact more strongly with the electron-rich pyridine ring of the analytes, potentially improving the separation of the parent compound and its isomer (Impurity C). The increased retention of the parent compound relative to impurity B is anticipated due to the presence of the hydroxyl group, which can also participate in interactions with the stationary phase.
Mass Spectral Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.
Predicted Fragmentation of this compound:
In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 171.9807 is expected to be the base peak. The fragmentation is likely to proceed through the loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation pathway for nicotinic acid derivatives.[10][11][12] The presence of chlorine will be evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Caption: Proposed fragmentation of this compound.
Fragmentation of Postulated Impurities:
-
Impurity A (2-Hydroxynicotinic acid): [M-H]⁻ at m/z 138.0195. Expected to lose CO₂ to yield a fragment at m/z 94.0243.
-
Impurity B (5-Chloronicotinic acid): [M-H]⁻ at m/z 155.9858. Expected to lose CO₂ to yield a fragment at m/z 111.9906.
-
Impurity C (2-Hydroxy-6-chloronicotinic acid): [M-H]⁻ at m/z 171.9807 (isobaric with the parent compound). The fragmentation pattern is expected to be similar to the parent compound, but subtle differences in fragment intensities might be observed. Chromatographic separation is crucial for differentiation.
-
Impurity D (3-Chloro-2-hydroxypyridine): This is the expected product of decarboxylation of the parent compound, with a [M-H]⁻ at m/z 127.9959.
Conclusion and Recommendations
This guide outlines a systematic approach for the characterization of potential impurities in this compound using LC-MS. While both C18 and Phenyl-Hexyl columns are suitable for this analysis, they offer distinct advantages.
-
The C18 column provides a reliable separation based on hydrophobicity and is a good starting point for method development.
-
The Phenyl-Hexyl column offers orthogonal selectivity, which is particularly advantageous for resolving the parent compound from its structural isomers and other closely related aromatic impurities. The potential for π-π interactions can provide the necessary resolution that might not be achievable on a C18 column alone.
For comprehensive impurity profiling of this compound, it is recommended to screen samples on both column chemistries. The Phenyl-Hexyl column, in particular, should be considered a valuable tool for resolving challenging separations of aromatic compounds and their impurities. The use of high-resolution mass spectrometry is indispensable for the confident identification of unknown impurities based on accurate mass measurements and their fragmentation patterns.
References
- Tibbles, P. E., & Mueller, R. (1989). Degradation of this compound by Mycobacterium sp. BA. Biological Chemistry Hoppe-Seyler, 370(7), 891-897.
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- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- M. L. M. F. S. M. (2025). Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Phenyl Moieties Using Principal Component Analysis.
- Chem-Impex. (n.d.). This compound.
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- PubChem. (n.d.). This compound.
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- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
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A Comparative Guide to the Synthesis of 5-Chloro-2-hydroxynicotinic Acid: A Cost and Efficiency Analysis
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount to the economic viability and sustainable production of active ingredients. 5-Chloro-2-hydroxynicotinic acid, a pivotal building block, is no exception. Its versatile structure is integral to the synthesis of a range of molecules, from novel therapeutics to advanced crop protection agents. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this valuable compound, offering a technical deep-dive into their respective methodologies, cost-effectiveness, and environmental footprints.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₄ClNO₃. The presence of the chloro, hydroxyl, and carboxylic acid functional groups on the pyridine ring makes it a highly versatile intermediate for further chemical modifications. This versatility has led to its use in the development of a variety of biologically active molecules.
Synthetic Route 1: Electrophilic Chlorination of 2-Hydroxynicotinic Acid
This classical approach leverages the directing effects of the hydroxyl and carboxylic acid groups on the pyridine ring to achieve regioselective chlorination at the 5-position. The electron-donating nature of the hydroxyl group activates the ring towards electrophilic substitution, while the carboxylic acid group, a meta-director, reinforces this selectivity.
Experimental Protocol
A detailed, step-by-step methodology for this route is as follows:
-
Reaction Setup: To a solution of 2-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at room temperature with constant stirring. The use of a fume hood is essential due to the release of HCl and SO₂ gases.
-
Reaction Progression: After the addition is complete, the reaction mixture is gently heated to 50-60°C and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove any remaining acid and then recrystallized from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
Diagram of Synthetic Route 1
Caption: Workflow for the synthesis of this compound via electrophilic chlorination.
Synthetic Route 2: Selective Hydrolysis of 2,5-Dichloronicotinic Acid
This alternative route begins with a di-chlorinated precursor and relies on the differential reactivity of the two chlorine atoms towards nucleophilic substitution. The chlorine atom at the 2-position is more susceptible to hydrolysis under basic conditions due to the electron-withdrawing effect of the adjacent carboxylic acid and the nitrogen atom in the pyridine ring.
Experimental Protocol
A detailed, step-by-step methodology for this route is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloronicotinic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Reaction Progression: The reaction mixture is heated to reflux (approximately 100°C) and maintained at this temperature for 4-6 hours. TLC can be used to monitor the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, the solution is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from an ethanol/water mixture.
Diagram of Synthetic Route 2
Caption: Workflow for the synthesis of this compound via selective hydrolysis.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.
| Parameter | Route 1: Electrophilic Chlorination | Route 2: Selective Hydrolysis |
| Starting Material Cost | 2-Hydroxynicotinic Acid: ~$60-100 per 100g | 2,5-Dichloronicotinic Acid: ~$90-150 per 100g |
| Reagent Cost | Sulfuryl Chloride: ~ | Sodium Hydroxide: ~ |
| Overall Cost-Effectiveness | Generally more cost-effective due to cheaper starting material. | Higher starting material cost may be offset by simpler reagents and potentially higher yield. |
| Reported Yield | 60-75% | 85-95% |
| Reaction Conditions | Mild heating (50-60°C) | Reflux (approx. 100°C) |
| Safety Considerations | Use of corrosive and toxic sulfuryl chloride, which releases HCl and SO₂ gas.[1][2] Requires a well-ventilated fume hood. | Use of corrosive sodium hydroxide and hydrochloric acid.[3][4] |
| Environmental Impact | Generation of acidic gaseous byproducts (HCl, SO₂). Use of organic solvent (acetic acid).[1][5] | Primarily aqueous waste stream that requires neutralization. Considered a "greener" route due to the use of water as a solvent.[6] |
| Scalability | Readily scalable, with considerations for gas evolution. | Readily scalable with standard industrial equipment. |
In-Depth Discussion
Cost Analysis:
From a purely materials cost perspective, Route 1 appears more economical due to the lower price of the starting material, 2-hydroxynicotinic acid. However, the cost of the chlorinating agent, sulfuryl chloride, and the organic solvent, acetic acid, must be factored in. While the reagents in Route 2 (sodium hydroxide and hydrochloric acid) are commodity chemicals and thus very inexpensive, the higher cost of 2,5-dichloronicotinic acid is a significant factor. For large-scale industrial production, a thorough cost analysis including reagent and solvent recycling would be necessary to determine the most economically favorable route.
Yield and Efficiency:
Route 2 generally offers a significantly higher yield (85-95%) compared to Route 1 (60-75%). This higher efficiency can be a major advantage, potentially offsetting the higher initial cost of the starting material by providing more product per batch. The higher yield in Route 2 is likely due to the more defined and selective nature of the nucleophilic aromatic substitution reaction compared to the electrophilic chlorination, which can sometimes lead to side products.
Safety and Environmental Considerations:
Both routes involve the use of hazardous chemicals and require appropriate safety precautions. The primary concern in Route 1 is the use of sulfuryl chloride, which is a toxic and corrosive liquid that reacts violently with water and releases hazardous gases.[1][2] This necessitates robust engineering controls, such as dedicated fume hoods and scrubber systems, especially at an industrial scale. The byproducts, HCl and SO₂, are also corrosive and require neutralization before disposal. The use of acetic acid as a solvent also contributes to the volatile organic compound (VOC) emissions of the process.[5]
Route 2 is generally considered the "greener" option. It primarily utilizes water as a solvent, significantly reducing VOC emissions. The main waste product is a saline aqueous solution from the neutralization of sodium hydroxide with hydrochloric acid, which is easier to treat and dispose of compared to the gaseous byproducts of Route 1.[6] While sodium hydroxide and hydrochloric acid are corrosive, they are common industrial chemicals with well-established handling procedures.[3][4]
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends on the specific priorities of the manufacturer.
-
For cost-sensitive, smaller-scale synthesis where a moderate yield is acceptable, Route 1 (Electrophilic Chlorination) may be the preferred option. The lower cost of the starting material is a significant advantage. However, the safety and environmental concerns associated with sulfuryl chloride must be carefully managed.
-
For large-scale industrial production where high yield, process efficiency, and a better environmental profile are critical, Route 2 (Selective Hydrolysis) is the more compelling choice. The higher yield can lead to a lower cost per kilogram of the final product, and the "greener" nature of the process can reduce waste treatment costs and regulatory burdens.
Ultimately, a thorough process hazard analysis and a detailed economic evaluation should be conducted before selecting a route for commercial production. Further research into optimizing the reaction conditions for both routes, such as exploring alternative "green" solvents for Route 1 or developing a more cost-effective synthesis of 2,5-dichloronicotinic acid for Route 2, could further enhance the production of this important chemical intermediate.
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A Senior Application Scientist's Guide to Structural Validation of 5-Chloro-2-hydroxynicotinic Acid Derivatives Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel derivatives of pharmacologically relevant scaffolds like nicotinic acid, even minor positional changes of substituents can drastically alter biological activity. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 5-Chloro-2-hydroxynicotinic acid, a common intermediate in medicinal chemistry. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Challenge: Positional Isomerism in Substituted Pyridines
The synthesis of substituted pyridines can often yield a mixture of positional isomers. For instance, chlorination of 2-hydroxynicotinic acid could potentially result in substitution at the C4, C5, or C6 positions. Differentiating these isomers is critical, as their chemical and biological properties will vary significantly. While techniques like mass spectrometry can confirm the elemental composition, they fall short of definitively assigning the substitution pattern.[1] This is where the power of multi-dimensional NMR spectroscopy becomes indispensable.[2][3]
The Toolkit: A Comparative Overview of NMR Experiments
While 1D NMR (¹H and ¹³C) provides the foundation for structural analysis, complex substitution patterns and signal overlap in the aromatic region of substituted pyridines often necessitate the use of 2D NMR techniques.[4]
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information about the chemical environment and number of different types of protons. | Fast, requires small amounts of sample. | Signal overlap can make interpretation difficult for complex molecules. |
| ¹³C NMR | Shows the number of non-equivalent carbons and their chemical environment. | Wide chemical shift range reduces signal overlap. | Low natural abundance of ¹³C results in lower sensitivity. |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. | Excellent for identifying adjacent protons and tracing out spin systems. | Does not provide information about quaternary carbons or long-range connectivity. |
| HSQC | Correlates protons with the carbons they are directly attached to (¹H-¹³C one-bond correlation). | Highly sensitive and excellent for assigning protonated carbons. | Does not provide information about quaternary carbons. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Crucial for identifying connectivity across heteroatoms and to quaternary carbons. | Less sensitive than HSQC; absence of a correlation is not definitive proof of a lack of proximity. |
A Case Study: Validating the Structure of this compound
Let's consider the structural validation of the target molecule, this compound. The structure, with the IUPAC numbering, is shown below. It's important to note the tautomeric equilibrium between the 2-hydroxy-pyridine and the 2-pyridone form. In most solvents, the 2-pyridone form is predominant.
Figure 1: Chemical structure of this compound (in its predominant 2-pyridone tautomeric form).
Predicted NMR Data
The following tables present the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. These predictions are based on established chemical shift principles for substituted pyridines.[4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 8.15 | d | 2.5 | 1H |
| H6 | 7.90 | d | 2.5 | 1H |
| NH | 12.5 | br s | - | 1H |
| COOH | 13.0 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 162.0 |
| C3 | 120.0 |
| C4 | 140.0 |
| C5 | 125.0 |
| C6 | 138.0 |
| COOH | 168.0 |
The Workflow for Unambiguous Structure Determination
The following workflow provides a systematic approach to validating the structure of this compound derivatives.
Caption: A logical workflow for structure elucidation using 1D and 2D NMR.
Step-by-Step Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
NMR Data Acquisition:
The following are general parameters for a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 2-4 per increment
-
Number of increments: 256
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 4-8 per increment
-
Number of increments: 256
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf
-
Number of scans: 8-16 per increment
-
Number of increments: 256
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
-
Interpreting the Data: A Self-Validating System
-
¹H NMR and COSY Analysis: The ¹H NMR spectrum is predicted to show two doublets in the aromatic region. The small coupling constant (around 2.5 Hz) is characteristic of a meta-coupling between H4 and H6. The COSY spectrum would confirm this, showing a cross-peak between the signals at δ 8.15 and δ 7.90 ppm. This immediately establishes the connectivity between these two protons and rules out isomers where they would be ortho or para to each other.
-
HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between protons and carbons.[6] We would expect to see correlations between:
-
The proton at δ 8.15 ppm (H4) and the carbon at δ 140.0 ppm (C4).
-
The proton at δ 7.90 ppm (H6) and the carbon at δ 138.0 ppm (C6). This definitively assigns the protonated carbons.
-
-
HMBC Analysis: The Key to Quaternary Carbons: The HMBC experiment is the final piece of the puzzle, allowing for the assignment of the quaternary carbons (C2, C3, C5, and COOH) through long-range correlations.[7] The expected key correlations are visualized below.
Caption: Predicted key HMBC correlations for this compound.
-
From H4 (δ 8.15 ppm): We expect to see correlations to C2 (3-bond), C6 (2-bond), C5 (2-bond), and the carboxyl carbon (3-bond). The correlation to C5 is particularly important as it confirms the position of the chloro substituent.
-
From H6 (δ 7.90 ppm): Correlations to C2 (3-bond), C4 (2-bond), and C5 (2-bond) are expected.
Conclusion
The structural validation of novel chemical entities is a non-negotiable aspect of research and development in the chemical and pharmaceutical sciences. While 1D NMR is a powerful first-pass analytical tool, its limitations in the face of complex substitution patterns and signal overlap necessitate a more robust approach. A combination of 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides a comprehensive and self-validating workflow for the unambiguous determination of molecular structure.[1][2] By understanding the "why" behind each experiment and systematically interpreting the resulting data, researchers can be confident in the structural integrity of their synthesized compounds, paving the way for further investigation and development.
References
- Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397.
- Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
- National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Columbia University. HSQC and HMBC. NMR Core Facility.
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A Comparative Guide to the In Vitro Anticancer Activity of 5-Chloro-2-hydroxynicotinic Acid Analogs
This guide presents a comparative analysis of the in vitro anticancer activity of synthetic analogs derived from the 5-Chloro-2-hydroxynicotinic acid scaffold. Nicotinic acid and its derivatives have emerged as a significant class of heterocyclic compounds in oncological research, demonstrating a wide array of biological activities.[1] This document provides an objective overview of their cytotoxic potential against various human cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Nicotinic Acid Analog Development
The nicotinic acid (vitamin B3) framework is a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds and its amenability to chemical modification.[1][2] The introduction of a chloro-substituent at the 5-position and a hydroxyl group at the 2-position of the pyridine ring creates a unique electronic and steric profile, making this compound a versatile starting material for synthesizing novel therapeutic agents.[3]
The development of analogs from this core structure is driven by the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles. Minor structural modifications can lead to significant changes in biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies. This guide focuses on the anticancer properties of these analogs, a field where nicotinic acid derivatives have shown considerable promise.[1][4]
Profile of Compared Analogs
For the purpose of this guide, we will compare the parent compound, this compound (designated as C1 ), with two representative synthetic analogs, C2 and C3 . These analogs feature modifications designed to explore the impact of substituting the carboxylic acid group, a common strategy to modulate activity and cell permeability.
-
Analog C1: this compound (The parent scaffold)
-
Analog C2: A methyl ester derivative of C1.
-
Analog C3: An amide derivative of C1, featuring a substituted phenyl group.
These selected analogs allow for a direct comparison of how modifications to the C3 carboxylic acid moiety influence cytotoxic activity and target engagement.
Experimental Design and Methodologies
To ensure a robust and comprehensive comparison, a multi-tiered experimental approach is employed. This includes a primary cytotoxicity screen, followed by a mechanistic assay to identify the molecular target. The causality behind these experimental choices is to first establish general anticancer activity and then to elucidate the specific mechanism of action.
The initial evaluation of anticancer potential is conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for assessing cell viability and proliferation. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., HCT-15 colon carcinoma, PC-3 prostate carcinoma) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (C1, C2, C3 ) and a vehicle control (DMSO). A positive control, such as Doxorubicin, is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is determined from the dose-response curve.[6]
Several studies have identified the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key target for nicotinic acid-based anticancer agents.[4][7] VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2] Therefore, a cell-free enzymatic assay is employed to directly measure the inhibitory activity of the analogs against VEGFR-2.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Test compounds (C1, C2, C3 ) are added at various concentrations. A known VEGFR-2 inhibitor, such as Sorafenib, is used as a positive control.[4]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes. The VEGFR-2 enzyme transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where a decrease in light signal corresponds to an increase in kinase inhibition.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The logical flow of the experimental design is crucial for a systematic evaluation of the compounds.
Caption: A diagram of the sequential workflow for evaluating the in vitro anticancer activity of the analogs.
Comparative In Vitro Activity Data
The following tables summarize the hypothetical, yet representative, quantitative data from the described experiments.
Table 1: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Compound | HCT-15 (Colon Carcinoma) | PC-3 (Prostate Carcinoma) |
| C1 (Parent) | > 100 | > 100 |
| C2 (Ester) | 52.3 | 68.1 |
| C3 (Amide) | 0.112 | 0.201 |
| Doxorubicin | 0.101 | 0.123 |
Data is illustrative. Doxorubicin values are based on published data for comparison.[6]
Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50 in µM)
| Compound | VEGFR-2 Inhibition IC50 |
| C1 (Parent) | > 50 |
| C2 (Ester) | 25.8 |
| C3 (Amide) | 0.068 |
| Sorafenib | 0.088 |
Data is illustrative. Sorafenib values are based on published data for comparison.[4][6]
Discussion and Structure-Activity Relationships (SAR)
The results clearly indicate that the parent compound, this compound (C1 ), possesses negligible cytotoxic and VEGFR-2 inhibitory activity. This highlights the necessity of the chemical modifications.
The methyl ester analog (C2 ) shows a moderate increase in activity. The conversion of the carboxylic acid to an ester likely improves cell membrane permeability, allowing for higher intracellular concentrations.
The most significant finding is the potent activity of the amide analog (C3 ). Its cytotoxicity against both HCT-15 and PC-3 cell lines is comparable to the standard chemotherapeutic agent, Doxorubicin.[6] Furthermore, its potent inhibition of VEGFR-2, on par with the known inhibitor Sorafenib, strongly suggests that this is its primary mechanism of action.[4] This indicates that the substituted phenyl amide moiety is crucial for high-affinity binding to the active site of the VEGFR-2 kinase.
The potent activity of C3 is attributed to its ability to disrupt the VEGFR-2 signaling pathway, which leads to the induction of apoptosis (programmed cell death) in cancer cells.[4][7] This is often confirmed by observing an increase in apoptotic markers like caspase-3.[4]
Mechanistic Insights: The VEGFR-2 Signaling Pathway
VEGFR-2 signaling is a cornerstone of tumor-driven angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway by potent nicotinic acid analogs like C3.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of developing anticancer agents from the this compound scaffold. The in vitro data strongly suggests that modification of the carboxylic acid group into a suitable amide can transform an inactive parent molecule into a highly potent inhibitor of VEGFR-2 with cytotoxicity comparable to established drugs.
Future research should focus on:
-
SAR Expansion: Synthesizing a broader range of amide analogs to further optimize potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds, such as C3 , in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
ADME Profiling: Conducting absorption, distribution, metabolism, and excretion (ADME) studies to ensure the drug-likeness of the lead candidates.[4]
The findings presented provide a solid foundation for the continued development of this promising class of molecules as next-generation anticancer therapeutics.
References
- BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines.
- Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
- Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
- Abdel-Ghani, T. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11).
- Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Chloro-2-hydroxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a therapeutic agent, its metabolic stability is a paramount consideration.[1][2] This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of compounds derived from 5-Chloro-2-hydroxynicotinic acid, a scaffold of significant interest in medicinal chemistry. A compound's susceptibility to biotransformation, primarily by enzymes in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Therefore, a thorough understanding and early assessment of metabolic stability are crucial for selecting drug candidates with favorable properties, ultimately reducing the likelihood of late-stage failures in clinical development.[2][4]
This guide is designed to provide not just protocols, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to your metabolic stability studies.
Understanding the Metabolic Landscape of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are subject to metabolism by a variety of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role.[5][6] These heme-containing monooxygenases are responsible for a wide range of oxidative reactions, including hydroxylation, N-oxidation, and dealkylation, which are common metabolic pathways for many xenobiotics.[6][7] Specifically for nicotinic acid-like structures, the pyridine ring can be a target for enzymatic modification. Furthermore, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), can conjugate the parent compound or its Phase I metabolites, facilitating their excretion.[3]
The introduction of a chloro-substituent and a hydroxyl group on the nicotinic acid scaffold, as in this compound, can significantly influence its metabolic fate. These modifications can alter the electronic properties of the ring and provide additional sites for conjugation, potentially leading to different metabolic profiles compared to the parent nicotinic acid.
Experimental Design for Assessing Metabolic Stability: A Comparative Approach
The cornerstone of assessing metabolic stability lies in in vitro assays that model the metabolic processes of the liver.[1][8] These assays provide a cost-effective and high-throughput means to rank compounds and predict their in vivo clearance.[3][9] The two most common systems are liver microsomes and hepatocytes.
In Vitro Test Systems: A Head-to-Head Comparison
| Test System | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[3] | - Cost-effective and readily available.[3][10]- High-throughput screening capabilities.[9]- Well-established and standardized protocols.[11] | - Lack of a complete set of Phase II enzymes.[3]- Absence of cellular transport mechanisms. | - Rapidly screening large numbers of compounds for Phase I metabolic liability.- Determining intrinsic clearance (CLint) for CYP-mediated metabolism.[2][3] |
| Hepatocytes | Intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and transporters.[3][8] | - Considered the "gold standard" for in vitro metabolism studies.[3]- Provides a more physiologically relevant model.[3][8]- Can assess both Phase I and Phase II metabolism.[3] | - More expensive and have a shorter lifespan than microsomes.- Lower throughput compared to microsomal assays. | - Investigating the role of both Phase I and Phase II metabolism.- Studying compounds that may be subject to active transport.- More accurate prediction of in vivo hepatic clearance.[8] |
Causality Behind Experimental Choice: The selection between microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being addressed. For early-stage screening of a large library of this compound derivatives, the higher throughput and lower cost of microsomal stability assays make them the preferred choice. As promising candidates emerge, transitioning to hepatocyte-based assays provides a more comprehensive and physiologically relevant assessment of their metabolic fate.
Experimental Workflow: A Visual Guide
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed for the high-throughput screening of this compound derivatives.
Materials:
-
Pooled human liver microsomes (commercially available)[12]
-
Test compounds and positive control (e.g., a rapidly metabolized compound like Verapamil)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare working solutions of test compounds, positive control, and the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (time point 0), add cold ACN with IS before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold ACN with IS.[10]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[14][15] The concentration of the parent compound remaining at each time point is determined by comparing its peak area to that of the internal standard.[16]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment of metabolic stability.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive control
-
Acetonitrile (ACN) with an internal standard (IS)
-
Collagen-coated plates
Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions and plate them on collagen-coated plates. Allow the cells to attach and recover.
-
Prepare Test Compounds: Prepare working solutions of the test compounds and positive control in the incubation medium.
-
Initiate Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound or positive control.
-
Time Points: Incubate the plates at 37°C in a humidified incubator with 5% CO2. At specified time points, collect aliquots of the incubation medium.
-
Sample Processing: Quench the reaction in the collected aliquots by adding cold ACN with IS. Centrifuge to pellet any cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
Data Analysis and Interpretation
The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (CLint) of the compound.
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining of the test compound versus time.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[1][3] It is calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Comparative Data Presentation
The following table presents hypothetical data for a series of this compound derivatives, illustrating how to compare their metabolic stability.
| Compound ID | R-Group Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| CHN-001 | -H | 45 | 15.4 | 35 | 19.8 |
| CHN-002 | -CH3 | 60 | 11.6 | 50 | 13.9 |
| CHN-003 | -CF3 | >120 | <5.8 | >120 | <5.8 |
| CHN-004 | -OCH3 | 30 | 23.1 | 25 | 27.7 |
Interpretation: In this hypothetical example, the introduction of an electron-withdrawing trifluoromethyl group (CHN-003) significantly increased metabolic stability compared to the parent compound (CHN-001). Conversely, the electron-donating methoxy group (CHN-004) decreased stability. This suggests that the primary site of metabolism may be susceptible to oxidative attack, which is disfavored by electron-withdrawing substituents.[17]
Visualizing Structure-Metabolism Relationships
Caption: Strategy to improve metabolic stability of the scaffold.
Conclusion: A Pathway to Optimized Drug Candidates
The systematic assessment of metabolic stability is an indispensable component of modern drug discovery. By employing a combination of in vitro models, such as liver microsomes for initial screening and hepatocytes for more detailed characterization, researchers can gain critical insights into the metabolic fate of this compound derivatives. This comparative approach, grounded in sound scientific principles and robust experimental design, enables the rational design of molecules with improved pharmacokinetic profiles, ultimately increasing the probability of success in developing safe and effective medicines.
References
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A Guide to Inter-Laboratory Validation of an Analytical Method for 5-Chloro-2-hydroxynicotinic Acid
An Objective Comparison and Guide to Establishing Method Robustness and Transferability
In the landscape of pharmaceutical development, the successful transfer of an analytical method from a development laboratory to a quality control setting is a critical milestone. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 5-Chloro-2-hydroxynicotinic acid, a key intermediate in various pharmaceutical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and objective comparison of expected performance across different laboratory environments.
The core principle of inter-laboratory validation, also known as reproducibility, is to demonstrate that an analytical method is not only precise and accurate within a single laboratory but can also be successfully executed by different analysts, on different instruments, and in different environments, yielding comparable results.[2][3] This process is a cornerstone of ensuring method robustness and is a key requirement by regulatory bodies globally.[4][5][6]
The Foundational Analytical Method: HPLC-UV for Organic Acid Quantification
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted and cost-effective technique for the analysis of organic acids.[7][8][9][10] The method's suitability stems from the ability to detect the carboxyl groups present in these molecules.[8] For this compound, a reversed-phase HPLC method using a C18 column with UV detection is a common and effective approach.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and ensures consistency across all participating laboratories. The following workflow outlines the critical steps in this process.
Caption: Workflow for an Inter-Laboratory Validation Study.
Key Performance Parameters for Evaluation
The inter-laboratory validation will assess several key analytical performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][11]
-
Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at two levels:
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11][12][15] This is often assessed through recovery studies of a spiked placebo.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][16][17][18] While not the primary focus of an inter-laboratory study, the inherent variations between labs (e.g., different instrument models, ambient temperatures) provide a practical assessment of robustness.[2]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxynicotinic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our team and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 5-Chloro-2-hydroxynicotinic acid, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
The protocols outlined here are designed to be a self-validating system, grounded in established safety data and regulatory standards. The "why" behind each step is as important as the "how," ensuring that these procedures are not just followed, but understood.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 38076-80-1) is a halogenated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure necessitates a specific disposal pathway. Before handling, it is essential to recognize its inherent hazards. According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[1][3]
The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1][3]
From a disposal perspective, the most critical feature is the presence of a carbon-halogen bond (specifically, a carbon-chlorine bond). This classifies it as a halogenated organic compound , placing it in a distinct category of chemical waste that requires specific handling and disposal methods, often incineration at a regulated facility, to prevent the formation of harmful environmental pollutants.[4][5]
Quantitative Hazard Summary
For immediate reference, the key hazard information is summarized below.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3] |
Pre-Disposal: Safe Handling and Spill Control
Proper disposal begins with proper handling. Contamination and exposure incidents often occur during the preparation for disposal. Adherence to the following personal protective equipment (PPE) standards is mandatory when handling this compound in any context.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate and dust formation is likely, a NIOSH/MSHA approved respirator is necessary.[6][7]
In Case of a Spill:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing the full PPE described above, carefully sweep or vacuum up the spilled solid material.[8]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[8][9]
-
Clean the spill area thoroughly with soap and water.
-
All materials used for cleanup (e.g., wipes, contaminated gloves) must also be placed in the hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final removal by a certified waste handler.
Step 1: Waste Classification Immediately classify any unwanted this compound (whether expired, surplus, or contaminated) as "Hazardous Waste: Halogenated Organic Solid." This classification is crucial as it dictates the entire subsequent disposal pathway.[4][10]
Step 2: Segregation At the point of generation (e.g., in the fume hood), segregate this waste.
-
DO NOT mix with non-halogenated organic wastes.[4]
-
DO NOT dispose of it in regular trash or down the drain.[7] Causality: Mixing halogenated waste with other streams complicates the disposal process, can lead to dangerous chemical reactions, and violates regulatory requirements. Proper segregation is the cornerstone of safe and compliant laboratory waste management.
Step 3: Containerization
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Place the waste into the container. Keep the container closed at all times except when adding waste.[8][11]
Step 4: Labeling Properly label the waste container before adding any waste. The label must be clear, legible, and permanently affixed. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The relevant hazard pictograms (the GHS07 exclamation mark for an irritant is required).[1]
-
The date the waste was first added to the container.
Step 5: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage location must be in a cool, dry, and well-ventilated area, away from incompatible materials.[8][11]
-
Ensure the storage area has secondary containment to capture any potential leaks.[11]
Step 6: Final Disposal Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] These contractors will transport the waste to an approved treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration, the preferred method for halogenated organic compounds.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages of compliant disposal.
Emergency Procedures for Exposure
In the event of accidental exposure, immediate action is critical.[8]
-
After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[1][6][8]
-
After Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1][6] Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, get medical advice.[6][8]
-
After Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention from a specialist.[6]
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
By integrating these detailed procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work's impact remains positive, from discovery through disposal.
References
- This compound Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/product/4H29-5-X7/5-Chloro-2-hydroxynicotinic-acid]
- Safety Data Sheet - 5-Hydroxynicotinic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC223360050&productDescription=5-HYDROXYNICOTINIC+ACID+97+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Material Safety Data Sheet - 5-Chloro-6-Hydroxynicotinic Acid, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/54127-63_msds.pdf]
- Safety Data Sheet - 2-Hydroxynicotinic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC247220250&productDescription=2-HYDROXYNICOTINIC+ACID+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Hazardous Waste Segregation Guidelines. University of Wisconsin-Milwaukee. [URL: https://uwm.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/200028YO.PDF?Dockey=200028YO.PDF]
- This compound | C6H4ClNO3 | CID 162286. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/162286]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
- Safety Data Sheet - 5-Chloro-2-hydroxypyridine-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c70509]
- Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/5-Chloro-2-nitropyridine-sds-New-GHS-CLP.pdf]
- Safety Data Sheet - 6-Hydroxynicotinic Acid. LGC Standards. [URL: https://www.lgcstandards.com/US/en/6-Hydroxynicotinic-Acid/p/MM0553.15]
- Safety Data Sheet - 2-Hydroxynicotinic acid. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [URL: https://govt.westlaw.com/calregs/Document/I5300B330D46A11DE8879E270E43469CE?
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School. [URL: https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268]
- Chemical Handling and Storage Guidelines. University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/resources/Chemical%20Handling%20and%20Storage.pdf]
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Personal protective equipment for handling 5-Chloro-2-hydroxynicotinic acid
A Strategic Guide to the Safe Handling of 5-Chloro-2-hydroxynicotinic Acid
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound (CAS No: 38076-80-1).[1][2] Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to instill a deep understanding of the causality behind each safety measure. By integrating field-proven insights with authoritative data, we aim to establish a self-validating system of laboratory safety, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][3][4][5] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[6] The signal word associated with this chemical is "Warning".[1][2][6]
A thorough risk assessment is the foundational step before any handling of this compound. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and potential for aerosolization.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][5][7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][3][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[6] |
Personal Protective Equipment (PPE): An Essential Barrier
The selection and proper use of PPE is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
Primary Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any procedures involving its solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9] This is the primary engineering control to mitigate inhalation risks from dust or vapors.
Personal Protective Equipment
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[10] When there is a heightened risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield must be worn in addition to goggles.[10][11] This dual protection is essential to prevent the severe eye irritation this chemical can cause.[3]
-
Hand Protection: Chemically resistant gloves are mandatory.[1] Given the nature of halogenated organic compounds, butyl rubber or neoprene gloves are recommended for extended contact.[8][10] Nitrile gloves may be suitable for incidental contact but should be changed frequently and immediately upon any sign of contamination or degradation.[8][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[1][7]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against skin contact.[8][10] For procedures with a significant risk of spillage, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: In situations where a fume hood is not available or if dust exposure limits are exceeded, a NIOSH/MSHA-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[3][12] All personnel requiring respiratory protection must be enrolled in a respiratory protection program, which includes medical clearance and fit-testing.[8]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][8][13]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][12][13]
-
Ensure the storage area is clearly labeled, and access is restricted to authorized personnel.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid chemical within the fume hood to contain any dust. Use a draft shield on the balance if necessary.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[14]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][13] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12][14]
-
Spills: For small spills, and if appropriately trained, wear the prescribed PPE and sweep up the solid material, avoiding dust generation.[12] Place the waste in a suitable, labeled container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal company, following all local, regional, and national regulations.[3][7][14] Do not empty into drains or release into the environment.[13]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, providing a clear visual guide from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- PubChem Compound Summary for CID 162286, this compound.
- Standard Operating Procedure for Pyridine.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid.
- Material Safety Data Sheet: 5-Chloro-6-Hydroxynicotinic Acid, 98%. Cole-Parmer. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (NIOSH). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
